2,2-Dimethyl-1,3-dioxane
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
695-30-7 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
2,2-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O2/c1-6(2)7-4-3-5-8-6/h3-5H2,1-2H3 |
InChI-Schlüssel |
RPLSBADGISFNSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCCO1)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis of 2,2-Dimethyl-1,3-dioxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2,2-dimethyl-1,3-dioxane, a valuable cyclic acetal (B89532). The document details the underlying reaction mechanism, presents quantitative data from relevant studies, and offers a comprehensive experimental protocol for its preparation from 1,3-propanediol (B51772) and acetone (B3395972).
Core Reaction Mechanism: Acid-Catalyzed Acetalization
The synthesis of this compound proceeds via the acid-catalyzed reaction between 1,3-propanediol and acetone. This reaction is a classic example of acetal formation, a reversible process that is typically driven to completion by the removal of water.
The mechanism can be summarized in the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of acetone, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Diol: One of the hydroxyl groups of 1,3-propanediol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly formed oxonium ion to another molecule (e.g., the conjugate base of the acid catalyst or another alcohol molecule), resulting in a hemiacetal intermediate.
-
Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination of Water and Ring Closure: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule and subsequent intramolecular cyclization to form a protonated dioxane ring.
-
Deprotonation: The conjugate base of the acid catalyst removes a proton from the oxonium ion in the ring, regenerating the acid catalyst and yielding the final product, this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis of this compound and related cyclic acetals.
| Reactant | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| 1,3-Propanediol | 76.09 | 1.053 | 213 |
| Acetone | 58.08 | 0.791 | 56 |
| p-Toluenesulfonic acid monohydrate | 190.22 | - | 103-106 (melts) |
| Dichloromethane (B109758) | 84.93 | 1.33 | 40 |
Table 1: Physicochemical Properties of Reactants.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-Toluenesulfonic acid monohydrate | Dichloromethane | Room Temperature | 8 | >80 (typical) | [1] |
| Sulfuric acid | Not specified | Not specified | Not specified | >80 (typical) | |
| Iodine | Acetic anhydride | 30 | 3 | 77.1 (for Meldrum's acid) | [2] |
Table 2: Summary of Reaction Conditions and Yields. Note: Data for the synthesis of the closely related Meldrum's acid is included for comparative purposes. Yields for the direct synthesis of this compound are typically high under optimized conditions.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on established procedures for acid-catalyzed acetalization.[1][3]
Materials and Equipment
-
1,3-Propanediol
-
Acetone
-
p-Toluenesulfonic acid monohydrate
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is employed) or setup for stirring at room temperature
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,3-propanediol (1.0 equivalent).
-
Addition of Solvent and Acetone: Add dichloromethane as the solvent, followed by the addition of acetone (1.1 to 1.5 equivalents).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For many acetalizations, stirring at room temperature for several hours (e.g., 8 hours) is sufficient.[1] Alternatively, the reaction can be heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, which drives the equilibrium towards the product.[3]
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent such as potassium carbonate or magnesium sulfate.[1]
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent (dichloromethane) using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to obtain pure this compound.
-
Visualizations
Reaction Mechanism
Caption: Acid-catalyzed mechanism for the synthesis of this compound.
Experimental Workflow
Caption: General laboratory workflow for the synthesis of this compound.
References
A Technical Guide to 2,2-Dimethyl-1,3-dioxane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-1,3-dioxane is a cyclic acetal (B89532), a fundamental structure in organic chemistry.[1] Its IUPAC name is this compound.[2][3] This compound is formed from the reaction of 1,3-propanediol (B51772) and acetone (B3395972), typically under acidic conditions.[1] It serves as a classic example of a protecting group for 1,3-diols, a crucial strategy in the multi-step synthesis of complex molecules, including pharmaceuticals. The stability of the dioxane ring under various conditions, coupled with its straightforward removal, makes it a valuable tool for synthetic chemists.
This guide provides an in-depth overview of this compound, covering its chemical and physical properties, detailed synthesis protocols, and its applications in research and drug development, with a particular focus on its role as a protective agent and its relation to key synthetic intermediates.
Chemical and Physical Properties
The physical and chemical properties of this compound are well-characterized. Quantitative data is summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| CAS Registry Number | 695-30-7 | [2][3] |
| Molecular Formula | C₆H₁₂O₂ | [1][2][3] |
| Molecular Weight | 116.16 g/mol | [1][2] |
| Boiling Point | 124.5 °C (397.65 K) | [1] |
| Melting Point | -31.35 °C (241.80 K) | [1] |
| logP (Octanol/Water) | 1.159 | [1] |
Synthesis of this compound
The most common and efficient synthesis of this compound involves the acid-catalyzed reaction between 1,3-propanediol and acetone.[1] This reversible reaction, known as acetalization, is driven to completion by removing the water formed as a byproduct.
General Reaction Scheme
C₃H₈O₂ (1,3-propanediol) + C₃H₆O (acetone) ⇌ C₆H₁₂O₂ (this compound) + H₂O[1]
The reaction is typically catalyzed by strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[1] Research has also explored less corrosive alternatives like orthophosphoric acid (H₃PO₄) for industrial applications.[1]
Experimental Protocol: Acid-Catalyzed Cyclization
This protocol describes a representative laboratory-scale synthesis.
Materials:
-
1,3-Propanediol
-
Acetone
-
p-Toluenesulfonic acid (PTSA) or concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Diethyl ether or other suitable extraction solvent
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.
-
Reagents: To the round-bottom flask, add 1,3-propanediol (1.0 eq), a molar excess of acetone (e.g., 2-3 eq, which can also serve as the solvent), and a catalytic amount of p-toluenesulfonic acid (approx. 0.01-0.05 eq).
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is azeotropically removed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution.
-
Extract the product into a suitable organic solvent like diethyl ether.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified further by distillation to yield pure this compound. Yields often exceed 80% under optimized conditions.[1]
-
Synthesis Workflow Diagram
Caption: Figure 1: Synthesis Workflow for this compound.
Applications in Research and Drug Development
While this compound itself is primarily a building block, its structural motif is central to several key applications in organic synthesis and medicinal chemistry.
Protecting Group for 1,3-Diols
The primary application of forming the this compound structure is to protect 1,3-diols. In a complex molecule with multiple reactive functional groups, it is often necessary to temporarily "mask" a diol to prevent it from reacting under certain conditions. The resulting cyclic acetal is stable in neutral to strongly basic environments and resistant to many nucleophiles, organometallic reagents, and common reducing/oxidizing agents. The diol can be easily regenerated by simple acid-catalyzed hydrolysis.
Logical Relationship: Protection and Deprotection
The formation and cleavage of the this compound ring is a fundamental logical workflow in multi-step synthesis.
Caption: Figure 2: Protection/Deprotection of a 1,3-Diol.
Relation to Meldrum's Acid in Drug Synthesis
A closely related and highly significant compound is This compound-4,6-dione , commonly known as Meldrum's acid .[4][5][6] This derivative is a versatile and crucial intermediate in organic synthesis, particularly in the pharmaceutical industry.[5][7]
-
High Acidity: Meldrum's acid exhibits unusually high acidity (pKa = 4.97) for a carbon acid, which facilitates the formation of stable carbanions.[5][7]
-
Synthetic Intermediate: It serves as a key building block for creating a wide variety of heterocyclic compounds, which are common scaffolds in drug molecules.[4][5]
-
Applications: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and other specialty chemicals.[5] For instance, it can be used to synthesize β-keto esters and is a key reagent in Knoevenagel condensations and Michael additions.[7]
The synthesis of Meldrum's acid itself involves the condensation of malonic acid with acetone, highlighting the central role of the this compound core structure.[4][8] Its unique reactivity makes it an indispensable tool for constructing complex molecular architectures found in many biologically active compounds.[7]
References
- 1. This compound (695-30-7) for sale [vulcanchem.com]
- 2. This compound | C6H12O2 | CID 39902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Dioxane, 2,2-dimethyl- [webbook.nist.gov]
- 4. Synthesis methods of this compound-4,6-dione_Chemicalbook [chemicalbook.com]
- 5. This compound-4,6-dione (Meldrum's Acid) Online | this compound-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers [scimplify.com]
- 6. 1,3-Dioxane-4,6-dione, 2,2-dimethyl- [webbook.nist.gov]
- 7. Application and toxicological of this compound-4,6-dione_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2,2-Dimethyl-1,3-dioxane (CAS Number: 695-30-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-Dimethyl-1,3-dioxane, a heterocyclic organic compound. Differentiating it from the similarly named but structurally distinct Meldrum's acid (this compound-4,6-dione), this document focuses on the synthesis, properties, and applications of this compound, with a particular emphasis on its role as a protecting group in organic synthesis.
Chemical and Physical Properties
This compound is a cyclic ketal. Its physical and chemical properties are summarized in the tables below.[1]
General Properties
| Property | Value |
| CAS Number | 695-30-7 |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | This compound |
| Synonyms | Acetone (B3395972) 1,3-propanediol (B51772) ketal |
Physical Properties
| Property | Value |
| Appearance | Colorless liquid |
| Boiling Point | 126-128 °C |
| Density | 0.966 g/mL at 25 °C |
| Refractive Index | 1.423 at 20 °C |
| Solubility | Soluble in most organic solvents. |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 1.39 (s, 6H), 1.76 (quintet, 2H), 3.89 (t, 4H) |
| ¹³C NMR (CDCl₃) | δ 24.8, 26.9, 61.1, 98.4 |
| Mass Spectrum (EI) | Major fragments at m/z 101, 58, 43 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application as a protecting group are provided below.
Synthesis of this compound
The most common method for the synthesis of this compound is the acid-catalyzed ketalization of 1,3-propanediol with acetone or an acetone equivalent like 2,2-dimethoxypropane (B42991).
Materials:
-
1,3-Propanediol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous toluene (B28343)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,3-propanediol (1 equivalent), 2,2-dimethoxypropane (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add anhydrous toluene to the flask to facilitate azeotropic removal of methanol (B129727).
-
Heat the reaction mixture to reflux and monitor the collection of methanol in the Dean-Stark trap.
-
Once the theoretical amount of methanol has been collected, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Use of this compound as a Protecting Group for Diols
In this representative protocol, this compound is used to protect a 1,3-diol in a hypothetical substrate relevant to drug development.
Materials:
-
Substrate containing a 1,3-diol moiety
-
Acetone (in excess)
-
Anhydrous copper (II) sulfate
-
Anhydrous dichloromethane (B109758) (DCM)
-
Stir bar and magnetic stir plate
-
Round-bottom flask
Procedure:
-
Dissolve the diol-containing substrate in anhydrous DCM in a round-bottom flask.
-
Add a molar excess of acetone and anhydrous copper (II) sulfate.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the copper sulfate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected substrate.
Visualizations
The following diagrams illustrate the synthesis of this compound and its application as a protecting group.
Applications in Organic Synthesis and Drug Development
The primary utility of this compound in the context of drug development and complex molecule synthesis lies in its function as a protecting group for 1,3-diols. This strategy is crucial when other functional groups within a molecule need to be selectively modified without affecting the diol moiety. The acetal (B89532) linkage is stable to a wide range of reagents, including organometallics, hydrides, and basic conditions, but can be readily cleaved under acidic conditions.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is an irritant to the eyes, skin, and respiratory system. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
References
The Enduring Legacy of Meldrum's Acid: A Technical Guide to its History and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meldrum's acid, formally known as 2,2-dimethyl-1,3-dioxane-4,6-dione, is a cornerstone of modern organic synthesis, prized for its unique acidity and versatility as a building block. This technical guide provides an in-depth exploration of the history and discovery of this remarkable compound, detailing the original experimental protocols, the journey to its correct structural elucidation, and the origins of its notable chemical properties. Quantitative data is presented in structured tables for clarity, and key historical and chemical pathways are illustrated using logical diagrams.
The Discovery by Andrew Norman Meldrum (1908)
In 1908, Scottish chemist Andrew Norman Meldrum reported the synthesis of a new crystalline solid from the reaction of malonic acid and acetone (B3395972).[1][2] Believing the compound to be a β-lactone of β-hydroxyisopropylmalonic acid, he named it accordingly. This initial structural assignment, however, would later be proven incorrect.[3]
Original Experimental Protocol (Meldrum, 1908)
Reaction Scheme:
Malonic Acid + Acetone --(Acetic Anhydride (B1165640), H₂SO₄)--> Meldrum's Acid (Incorrectly identified as a β-lactone)
A generalized representation of the experimental setup would involve the careful mixing of the reactants, likely with cooling, followed by a period of reaction and subsequent isolation and purification of the crystalline product. The acidic nature of the product was a key observation in Meldrum's initial report.[1]
The Structural Correction by Davidson and Bernhard (1948)
For four decades, the scientific community accepted Meldrum's proposed β-lactone structure. However, in 1948, David Davidson and Sidney A. Bernhard of the University of Pennsylvania published a pivotal paper in the Journal of the American Chemical Society that correctly identified the structure of Meldrum's acid as this compound-4,6-dione.[2][3][5][6]
Experimental Evidence for the Correct Structure
-
Hydrolysis Studies: Upon hydrolysis, Meldrum's acid yielded malonic acid and acetone, which is consistent with the breakdown of the dioxane ring.[1]
-
Spectroscopic Analysis: While advanced spectroscopic techniques were not available in 1948, their chemical analyses pointed towards the presence of a methylene (B1212753) group activated by two carbonyls, a feature of the dioxane structure.
-
Reactivity: The reactivity of the central methylene protons, particularly their high acidity, was more readily explained by the dioxane structure where they are flanked by two electron-withdrawing carbonyl groups.
The Acidity of Meldrum's Acid
A defining characteristic of Meldrum's acid is its remarkably high acidity for a carbon acid, with a pKa of approximately 4.97 in water.[4][7][8][9] This is significantly more acidic than its acyclic analogue, dimethyl malonate (pKa ≈ 13).[9]
Origin of the Enhanced Acidity
The exceptional acidity of Meldrum's acid is attributed to the conformational rigidity imposed by its cyclic structure. The six-membered ring locks the ester groups in a conformation that maximizes the orbital overlap between the C-H bond of the central methylene group and the π systems of the adjacent carbonyl groups. This alignment facilitates the delocalization and stabilization of the negative charge in the resulting conjugate base (enolate).
Comparative Acidity Data
The following table summarizes the pKa values of Meldrum's acid and related dicarbonyl compounds, highlighting its unusual acidity.
| Compound | Structure | pKa (in water) |
| Meldrum's Acid | This compound-4,6-dione | ~4.97 |
| Dimethyl Malonate | CH₂(COOCH₃)₂ | ~13 |
| Diethyl Malonate | CH₂(COOCH₂CH₃)₂ | ~13 |
| Acetylacetone | CH₃COCH₂COCH₃ | ~9 |
| Barbituric Acid | ~4 |
Modern Synthesis Protocols
While Meldrum's original method is historically significant, modern procedures have been optimized for improved yield and safety. A common laboratory-scale preparation still involves the acid-catalyzed condensation of malonic acid and acetone with acetic anhydride.[7][8]
Optimized Laboratory Synthesis
Reagents:
-
Malonic Acid
-
Acetone
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (catalyst)
Procedure Outline:
-
Malonic acid is suspended in acetic anhydride.
-
The mixture is cooled in an ice bath.
-
Acetone is added, followed by the slow, dropwise addition of concentrated sulfuric acid, maintaining a low temperature.
-
The reaction mixture is stirred at a controlled temperature for a specified period.
-
The product is precipitated by the addition of cold water or an ice-water mixture.
-
The crude product is collected by filtration, washed, and recrystallized (e.g., from water or ethanol) to yield pure Meldrum's acid.
Conclusion
The history of Meldrum's acid is a compelling narrative of scientific discovery, initial misinterpretation, and eventual correction that has paved the way for its widespread use in organic chemistry. From its serendipitous synthesis by Andrew Norman Meldrum to its correct structural assignment by Davidson and Bernhard, this seemingly simple molecule has proven to be a powerhouse for chemical synthesis. Its remarkable acidity, a direct consequence of its rigid cyclic structure, continues to be a subject of academic interest and a practical advantage in the hands of synthetic chemists. This guide has provided a comprehensive overview of the pivotal moments and scientific principles that underpin our understanding of Meldrum's acid, offering valuable insights for researchers and professionals in the chemical sciences.
References
- 1. ic.unicamp.br [ic.unicamp.br]
- 2. grokipedia.com [grokipedia.com]
- 3. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 4. Meldrum's_acid [chemeurope.com]
- 5. The structure of Meldrum's supposed beta-lactonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D. Davidson and S. A. Bernhard, “The Structure of Meldrum’s Supposed β-Lactonic Acid,” Journal of the American Chemical Society, Vol. 70, No. 10, 1948, pp. 3426-3428. - References - Scientific Research Publishing [scirp.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 9. Meldrum's acid [chem-is-you.blogspot.com]
The Anomalous Acidity of 2,2-Dimethyl-1,3-dioxane-4,6-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethyl-1,3-dioxane-4,6-dione (B1676176), commonly known as Meldrum's acid, is a versatile reagent in organic synthesis, largely owing to the exceptional acidity of the methylene (B1212753) protons at the C5 position. With a pKa value rivaling that of carboxylic acids, its reactivity has been a subject of considerable interest and study. This technical guide provides a comprehensive examination of the acidity of Meldrum's acid, presenting quantitative data, detailed experimental protocols for pKa determination, and a discussion of the structural and electronic factors contributing to its unique properties. This document is intended to serve as a detailed resource for researchers leveraging the unique reactivity of Meldrum's acid in synthetic chemistry and drug development.
Introduction
First synthesized in 1908 by Andrew Norman Meldrum, this compound-4,6-dione was initially misidentified as a β-lactone of β-hydroxyisopropylmalonic acid due to its unexpectedly high acidity.[1] It was not until 40 years later that the correct cyclic di-ester structure was established.[1] The acidity of Meldrum's acid is remarkable, with a pKa of approximately 4.97 in aqueous solution, making it about 8 orders of magnitude more acidic than the related acyclic compound, dimethyl malonate (pKa ≈ 13).[2] This pronounced acidity, stemming from the protons on the carbon situated between the two carbonyl groups, is central to its utility in a wide array of chemical transformations, including Knoevenagel condensations, alkylations, and acylations.[2][3] Understanding the origins of this enhanced acidity is crucial for its effective application in the synthesis of complex molecules and pharmaceutical intermediates.
Quantitative Acidity Data
The acidity of Meldrum's acid has been determined in various solvents and compared with structurally related dicarbonyl compounds. The following table summarizes key quantitative data, providing a comparative perspective on its acidic strength.
| Compound | Structure | pKa (in Water) | pKa (in DMSO) | Reference(s) |
| This compound-4,6-dione (Meldrum's Acid) | 4.83 - 4.97 | 7.3 | [1][2][4] | |
| Dimedone | ~5.2 | 11.2 | [4] | |
| Dimethyl malonate | ~13 | 15.9 | [2][4] | |
| Acetic Acid | 4.75 | 12.6 | [4] |
Factors Influencing the Acidity of Meldrum's Acid
The unusually high acidity of Meldrum's acid is attributed to a combination of structural and electronic factors that stabilize its conjugate base.
Resonance Stabilization
Upon deprotonation, the resulting carbanion is highly stabilized by resonance, delocalizing the negative charge onto the two adjacent carbonyl oxygen atoms. This delocalization significantly increases the stability of the conjugate base, thereby increasing the acidity of the parent compound.
Conformational Strain
Theoretical studies have revealed that the rigid six-membered ring of Meldrum's acid forces the ester groups into a conformation that leads to significant destabilization of the C-H bond.[2] In the energy-minimizing conformation, the σ* orbital of the acidic C-H bond aligns with the π* orbitals of the carbonyl groups.[2] This alignment facilitates the removal of the proton.
Anomeric Effects
Further computational analyses suggest that the preferential stabilization of the enolate anion is also due to anomeric effects. These stereoelectronic interactions contribute to the overall high acidity of Meldrum's acid when compared to its acyclic analogs.
Experimental Protocols
The determination of the pKa of an acidic compound like Meldrum's acid is typically achieved through potentiometric titration or UV-Vis spectrophotometry. Below is a detailed methodology for pKa determination using potentiometric titration.
pKa Determination by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of this compound-4,6-dione in an aqueous solution.
Materials:
-
This compound-4,6-dione (Meldrum's acid), high purity
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water, boiled to remove dissolved CO2
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (50 mL, Class A)
-
Beaker (100 mL)
-
Volumetric flasks
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of Meldrum's acid to prepare a solution of known concentration (e.g., 0.01 M) in a volumetric flask using deionized water.
-
Add a calculated amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter according to the manufacturer's instructions using standard buffer solutions of pH 4.00, 7.00, and 10.00.
-
-
Titration Setup:
-
Pipette a known volume (e.g., 50.0 mL) of the Meldrum's acid solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring the stir bar does not strike them.
-
Fill the burette with the standardized 0.1 M NaOH solution.
-
-
Titration Process:
-
Record the initial pH of the Meldrum's acid solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly, decrease the increment volume (e.g., to 0.1 mL) to obtain more data points around the equivalence point.
-
Continue the titration until the pH has leveled off well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
-
Signaling Pathways and Experimental Workflows
The acidity of Meldrum's acid is fundamental to its role in various reaction pathways. The following diagrams illustrate key concepts and workflows related to its reactivity.
References
Conformational Analysis of 2,2-Dimethyl-1,3-dioxane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,2-dimethyl-1,3-dioxane scaffold is a prevalent structural motif in organic chemistry and medicinal chemistry, serving as a key building block in the synthesis of complex molecules and as a chiral auxiliary. The stereochemical arrangement of substituents on the dioxane ring profoundly influences the molecule's overall shape, reactivity, and biological activity. A thorough understanding of the conformational preferences of these derivatives is therefore paramount for rational molecular design and the development of novel therapeutics. This technical guide provides an in-depth exploration of the conformational analysis of this compound derivatives, consolidating key quantitative data, detailing experimental and computational methodologies, and illustrating the fundamental conformational equilibria.
Core Principles of Conformational Analysis
Like cyclohexane, the 1,3-dioxane (B1201747) ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] However, the presence of two oxygen atoms in the ring introduces shorter C-O bond lengths compared to C-C bonds, leading to more pronounced 1,3-diaxial interactions.[1] Consequently, substituents at the C2, C4, and C6 positions have a strong preference for the equatorial orientation to avoid steric clashes with axial protons or other substituents.
The conformational landscape of this compound derivatives is primarily governed by the equilibrium between two chair conformers and, in some cases, non-chair forms like the twist-boat conformation. The gem-dimethyl group at the C2 position effectively locks this part of the ring, simplifying the conformational analysis to the orientation of substituents at other positions, most notably C5.
The relative stability of different conformers is dictated by a combination of steric and stereoelectronic effects. The anomeric effect, a stereoelectronic phenomenon, can stabilize axial conformations for certain substituents at the anomeric C2 position (though less relevant for the 2,2-dimethyl derivatives discussed here).[1] For substituents at other positions, the balance between minimizing 1,3-diaxial steric strain and other non-covalent interactions determines the favored conformation.
Quantitative Conformational Data
The conformational preferences of this compound derivatives can be quantified by determining the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a given substituent. A positive ΔG° indicates a preference for the equatorial position. These values are often determined experimentally using NMR spectroscopy or calculated using computational methods.
Table 1: Conformational Energies of 5-Substituted 1,3-Dioxanes
| Substituent (R) at C5 | Method | ΔG° (kcal/mol) | Reference |
| Ethyl | Experimental (¹H NMR) | 0.9 | [2] |
| Theoretical (RHF/6-31G(d)) | 0.82 | [2] | |
| Isopropyl | Experimental (¹H NMR) | 1.3 | [2] |
| Theoretical (RHF/6-31G(d)) | 0.90 | [2] | |
| tert-Butyl | Experimental (¹H NMR) | 1.1 | [2] |
| Theoretical (RHF/6-31G(d)) | 0.86 | [2] | |
| Phenyl | Experimental (¹H NMR) | 0.4 | [2] |
| Theoretical (RHF/6-31G(d)) | 0.67 | [2] |
Note: These values represent the preference for the equatorial position.
Table 2: Vicinal ¹H NMR Coupling Constants for 5-Substituted 1,3-Dioxanes
| Substituent (R) at C5 | Conformer | ³J(H⁴ₐ, H⁵ₐ) (Hz) | ³J(H⁴ₑ, H⁵ₐ) (Hz) | ³J(H⁴ₐ, H⁵ₑ) (Hz) | ³J(H⁴ₑ, H⁵ₑ) (Hz) | Reference |
| Ethyl | Axial | 11.7 | 5.0 | 3.3 | 2.6 | [2] |
| Equatorial | - | - | - | - | [2] | |
| Isopropyl | Axial | 11.1 | 5.1 | 3.6 | 2.0 | [2] |
| Equatorial | - | - | - | - | [2] | |
| tert-Butyl | Axial | 11.6 | 4.5 | 4.2 | 2.1 | [2] |
| Equatorial | - | - | - | - | [2] | |
| Phenyl | Axial | 11.7 | 5.0 | 3.4 | 2.6 | [2] |
| Equatorial | - | - | - | - | [2] |
Note: The coupling constants are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation, making them a powerful tool for conformational analysis.
Experimental and Computational Protocols
A combination of experimental and computational techniques is typically employed for a comprehensive conformational analysis of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives generally involves the acid-catalyzed acetalization of a 1,3-diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991).
Example Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one [3]
-
Step 1: Acetal Formation. To a solution of tris(hydroxymethyl)aminomethane (159 mmol) in N,N-dimethylformamide (180 mL), add 2,2-dimethoxypropane (175 mmol) and p-toluenesulfonic acid monohydrate (7.93 mmol).
-
Stir the reaction mixture at room temperature for 22 hours.
-
Dilute the mixture with ethyl acetate (B1210297) and neutralize with triethylamine.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (eluent: n-hexane/ethyl acetate, 5:1) to yield 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane.
-
Step 2: Oxidative Cleavage. Dissolve the intermediate (62.1 mmol) in water (60 mL) and add potassium dihydrogen phosphate (B84403) (621 mmol).
-
Slowly add an aqueous solution of sodium periodate (B1199274) (0.5 M, 125 mL) dropwise at 0 °C.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous sodium thiosulfate (B1220275) and saturated brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure to afford 2,2-dimethyl-1,3-dioxan-5-one.
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental tool for elucidating the conformational preferences of molecules in solution.
3.2.1. ¹H NMR Chemical Shifts and Coupling Constants
The chemical shifts of axial and equatorial protons in a 1,3-dioxane ring are typically different. Axial protons are generally more shielded and appear at a higher field (lower ppm) than their equatorial counterparts. Vicinal coupling constants (³J) are highly sensitive to the dihedral angle between the coupled protons and can be used to distinguish between axial and equatorial substituents.
3.2.2. Nuclear Overhauser Effect Spectroscopy (NOESY)
NOESY is a 2D NMR experiment that detects through-space interactions between protons that are close to each other (< 5 Å), providing crucial information about the spatial arrangement of atoms.[4]
General NOESY Experimental Protocol: [5]
-
Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 1-10 mM.
-
Spectrometer Setup: Record the NOESY spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Acquisition Parameters:
-
Use a standard noesygpph pulse sequence.
-
Acquire data with a spectral width appropriate for the proton chemical shift range.
-
Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio.
-
The mixing time is a critical parameter and should be optimized. For small molecules, a mixing time of 300-800 ms (B15284909) is a good starting point.
-
-
Data Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Analyze the cross-peaks, which indicate spatial proximity between the corresponding protons. For example, a cross-peak between an axial proton at C4 and an axial proton at C6 would provide strong evidence for a chair conformation.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for modeling the conformational landscape of molecules and predicting the relative energies of different conformers.
General DFT Calculation Protocol: [6][7]
-
Structure Building: Construct the 3D structures of the possible conformers (e.g., chair with axial substituent, chair with equatorial substituent, twist-boat) using a molecular modeling software (e.g., GaussView, Avogadro).
-
Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search to identify all low-energy minima.
-
Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional and basis set. A common choice for organic molecules is the B3LYP functional with the 6-31G(d) or a larger basis set.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).
-
Energy Analysis: Compare the calculated Gibbs free energies of the different conformers to determine their relative populations at a given temperature.
Conformational Interconversion Pathway
The interconversion between the chair and twist-boat conformations of the 1,3-dioxane ring proceeds through higher-energy transition states. Understanding this pathway is crucial for comprehending the dynamic behavior of these molecules.
Caption: Conformational interconversion pathway for a substituted 1,3-dioxane.
Logical Workflow for Conformational Analysis
A robust conformational analysis of this compound derivatives typically follows a logical workflow that integrates both experimental and computational approaches.
Caption: Integrated workflow for conformational analysis.
Conclusion
The conformational analysis of this compound derivatives is a multifaceted process that relies on the synergistic application of experimental techniques, primarily NMR spectroscopy, and computational modeling. The inherent conformational preferences of these molecules, largely dictated by the avoidance of steric strain, have significant implications for their reactivity and biological function. For researchers in drug development and organic synthesis, a thorough understanding of these principles is essential for the design of molecules with desired three-dimensional structures and properties. This guide provides a foundational framework and practical methodologies to aid in these endeavors.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 5. 4.3. Conformational Analysis [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Stability and Reactivity of 2,2-Dimethyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethyl-1,3-dioxane, a cyclic ketal, serves as a crucial protecting group for 1,3-diols in multi-step organic synthesis. Its stability under various conditions and predictable reactivity are paramount for its effective application. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, focusing on its hydrolytic stability, reaction mechanisms, and synthetic protocols. Quantitative data from literature is presented in structured tables, and key experimental procedures are detailed. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.
Core Concepts: Stability Profile
The utility of this compound as a protecting group is primarily dictated by its stability across a range of chemical environments. In general, 1,3-dioxanes are characterized by their robust stability under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents.[1][2]
1.1. Stability in Basic and Neutral Conditions
This compound exhibits high stability in neutral and basic media. The cyclic ketal linkage is not susceptible to cleavage by common bases such as alkali metal hydroxides, amines, or organometallic reagents like Grignard or organolithium compounds.[2] This stability allows for a wide range of chemical transformations to be performed on other parts of a molecule while the 1,3-diol functionality remains protected.
1.2. Instability in Acidic Conditions: Hydrolysis
The primary vulnerability of the 1,3-dioxane (B1201747) ring is its susceptibility to acid-catalyzed hydrolysis.[1][3] In the presence of even catalytic amounts of acid, the ketal is cleaved to regenerate the parent 1,3-diol (1,3-propanediol) and ketone (acetone). This lability in acidic conditions is the cornerstone of its use as a protecting group, as it allows for facile deprotection under controlled conditions.
The rate of hydrolysis is highly dependent on the pH of the medium. As the pH decreases, the rate of hydrolysis increases significantly. This relationship is critical for planning synthetic routes and designing appropriate workup procedures to avoid premature deprotection.[3]
Reactivity Profile
The reactivity of this compound is largely centered around the cleavage of the ketal linkage. Beyond hydrolysis, specific reagents can effect ring-opening or other transformations.
2.1. Acid-Catalyzed Hydrolysis: The Primary Reaction
The most significant reaction of this compound is its acid-catalyzed hydrolysis. The mechanism proceeds through a series of protonation and cleavage steps, ultimately leading to the release of 1,3-propanediol (B51772) and acetone (B3395972).
The generally accepted mechanism involves the following key steps:
-
Protonation: One of the oxygen atoms of the dioxane ring is protonated by an acid catalyst (H₃O⁺).
-
Ring Opening: The protonated dioxane undergoes ring opening to form a resonance-stabilized oxocarbenium ion intermediate. This step is typically the rate-determining step.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation: A proton is transferred to a water molecule, forming a hemiacetal intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated.
-
Cleavage: The C-O bond cleaves, releasing 1,3-propanediol.
-
Formation of Acetone: The resulting protonated acetone loses a proton to form acetone.
dot
2.2. Reactions with Other Electrophiles
While less common, strong Lewis acids can coordinate to the oxygen atoms of the 1,3-dioxane ring, potentially leading to ring-opening reactions with various nucleophiles.[1] For instance, treatment with organometallic reagents in the presence of a Lewis acid can lead to the formation of ethers.
Quantitative Data
Table 1: General Stability of 1,3-Dioxanes under Various Conditions
| Condition Category | Reagent/Condition | Stability | Reference |
|---|---|---|---|
| Basic | LDA, NEt₃, Py, t-BuOK | Stable | [2] |
| Nucleophilic | RLi, RMgX, R₂CuLi, Enolates, NH₃, RNH₂, NaOCH₃ | Stable | [2] |
| Reductive | H₂/Ni, H₂/Rh, Na/NH₃, LiAlH₄, NaBH₄ | Stable | [2] |
| Oxidative | KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂ | Generally Stable | [2] |
| Acidic | Aqueous Acid (e.g., HCl, H₂SO₄, TFA) | Unstable (Hydrolyzes) |[1][3] |
Experimental Protocols
4.1. Synthesis of this compound (Protection of 1,3-Propanediol)
This protocol describes a standard procedure for the protection of 1,3-propanediol as its acetonide.
Materials:
-
1,3-Propanediol
-
Acetone (or 2,2-dimethoxypropane)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other acid catalyst
-
Dichloromethane (B109758) (CH₂Cl₂) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus (if using acetone and toluene)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1,3-propanediol (1.0 eq) and a suitable solvent (e.g., dichloromethane or toluene). If using acetone, a large excess is typically used, and it can also serve as the solvent. If using 2,2-dimethoxypropane (B42991) (1.1 - 1.5 eq), dichloromethane is a common solvent.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 eq).
-
Reaction:
-
If using acetone and toluene: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
If using 2,2-dimethoxypropane: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up: Cool the reaction mixture to room temperature and quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: If a co-solvent was used, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation to yield pure this compound.
dot
4.2. Deprotection of this compound (Hydrolysis)
This protocol outlines a general procedure for the acid-catalyzed cleavage of the this compound protecting group.
Materials:
-
This compound derivative
-
Aqueous acid solution (e.g., 1M HCl, acetic acid/water, or trifluoroacetic acid/water)
-
A co-solvent such as tetrahydrofuran (B95107) (THF) or acetone
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the this compound derivative in a suitable co-solvent (e.g., THF or acetone).
-
Acid Addition: Add the aqueous acid solution to the reaction mixture. The concentration of the acid and the reaction temperature can be adjusted to control the rate of deprotection. For sensitive substrates, milder acids like acetic acid or pyridinium (B92312) p-toluenesulfonate (PPTS) can be used.
-
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product (the deprotected 1,3-diol) can be purified by column chromatography, recrystallization, or distillation as appropriate.
Conclusion
This compound is a valuable and widely used protecting group for 1,3-diols due to its predictable stability and reactivity. Its robustness in basic and neutral conditions, coupled with its facile cleavage under acidic conditions, allows for its strategic use in complex synthetic pathways. A thorough understanding of its stability profile, the mechanism of its acid-catalyzed hydrolysis, and appropriate experimental protocols for its formation and cleavage are essential for its successful application in research, and drug development.
References
An In-Depth Technical Guide to the Solubility of 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. This versatile reagent is a cornerstone in organic synthesis, and a thorough understanding of its solubility is critical for its effective use in reaction chemistry, purification, and formulation. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key reaction pathway involving Meldrum's acid.
Core Concepts in the Solubility of Meldrum's Acid
Meldrum's acid is a white to beige crystalline solid.[1] Its solubility is governed by its molecular structure, which includes a polar heterocyclic ring with two carbonyl groups, and non-polar gem-dimethyl groups.[2] The presence of these functional groups allows for a range of interactions with various solvents. Generally, Meldrum's acid exhibits good solubility in polar organic solvents and has limited solubility in non-polar organic solvents.[3]
Quantitative and Qualitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for Meldrum's acid in a variety of common laboratory solvents.
Table 1: Quantitative Solubility of Meldrum's Acid
| Solvent | Formula | Solubility | Temperature (°C) |
| Water | H₂O | 2.5 g / 100 mL | 20 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg / mL | Not Specified |
Table 2: Qualitative Solubility of Meldrum's Acid
| Solvent | Formula | Solubility Description |
| Methanol | CH₃OH | Soluble, Almost transparent |
| Ethanol | C₂H₅OH | Soluble, Slightly soluble |
| Acetone | C₃H₆O | Soluble |
| Chloroform | CHCl₃ | Slightly soluble |
| Dioxane | C₄H₈O₂ | Soluble |
| Dichloromethane | CH₂Cl₂ | Soluble |
| Ethyl Acetate | C₄H₈O₂ | Soluble |
Experimental Protocols for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of Meldrum's acid, based on established methods for organic compounds.
Objective:
To determine the solubility of Meldrum's acid in a given solvent at a specific temperature.
Materials:
-
This compound-4,6-dione (Meldrum's acid), crystalline
-
Selected solvent (e.g., water, ethanol, acetone)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker with temperature control
-
Magnetic stirrer and stir bars (optional)
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure (Shake-Flask Method):
-
Preparation of a Saturated Solution:
-
Add an excess amount of crystalline Meldrum's acid to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow for equilibration. This can range from several hours to days, and preliminary experiments may be needed to determine the time to reach equilibrium.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE or other compatible membrane) into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Analysis of the Saturated Solution:
-
Accurately weigh the filtered solution.
-
Determine the concentration of Meldrum's acid in the filtrate using a validated analytical method.
-
Gravimetric Analysis: If the solvent is volatile, a known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining Meldrum's acid can be measured.
-
Spectroscopic Analysis: A UV-Vis spectrophotometer can be used if Meldrum's acid has a chromophore that absorbs at a unique wavelength in the chosen solvent. A calibration curve must be prepared beforehand.
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a highly accurate method for determining the concentration of the solute. A calibration curve with known concentrations of Meldrum's acid should be established.
-
-
-
Calculation of Solubility:
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Key Reaction Pathway: The Knoevenagel Condensation
Meldrum's acid is highly valued for its reactivity, particularly in Knoevenagel condensation reactions with aldehydes and ketones.[4] This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.
The general mechanism involves the deprotonation of the acidic methylene (B1212753) group of Meldrum's acid to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield the condensed product.
Caption: Generalized mechanism of the Knoevenagel condensation with Meldrum's acid.
Experimental Workflow: Synthesis of Meldrum's Acid
The following diagram illustrates a typical experimental workflow for the laboratory synthesis of Meldrum's acid.
Caption: A typical experimental workflow for the synthesis of Meldrum's acid.[4]
References
physical and chemical properties of 2,2-Dimethyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 2,2-Dimethyl-1,3-dioxane (CAS No. 695-30-7), a cyclic acetal (B89532) used in organic synthesis. The document details its key characteristics, experimental protocols for its synthesis, and its chemical reactivity, presented in a format tailored for a technical audience.
Core Physical and Chemical Properties
This compound is a heterocyclic organic compound featuring a six-membered dioxane ring. It is structurally characterized by two methyl groups attached to the C2 position, which is an acetal carbon. This structure dictates its physical properties and chemical behavior, particularly its stability and reactivity profile.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 695-30-7 | [1][2] |
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| Molecular Weight | 116.16 g/mol | [1] |
| Canonical SMILES | CC1(OCCCO1)C | [1] |
| InChI Key | RPLSBADGISFNSI-UHFFFAOYSA-N | [1][2] |
The experimental data for this compound is sparse in readily available literature, and it is often confused with its more common isomer, 2,2-Dimethyl-1,3-dioxolane (a five-membered ring). The following table summarizes the available quantitative data.
| Property | Value | Unit | Notes | Source |
| Boiling Point | 124.5 ± 1.5 | °C | Converted from 397.65 ± 1.50 K | [3] |
| Melting Point | -31.35 | °C | Converted from 241.80 K | [3] |
| Density | Not Available | g/cm³ | Experimental data not found in the searched literature. Care should be taken not to use the value for the dioxolane isomer (~0.926 g/cm³). | |
| Refractive Index | Not Available | Experimental data not found in the searched literature. Care should be taken not to use the value for the dioxolane isomer (~1.398 at 20°C). | ||
| LogP (Octanol/Water) | 1.159 | Experimentally determined value. A computed value of 0.8 is also reported. | [1][3] | |
| Water Solubility | Sparingly Soluble | Log₁₀WS of -1.01 has been reported. Miscible with common organic solvents. | [4] |
Synthesis and Experimental Protocols
The most common and direct method for synthesizing this compound is the acid-catalyzed acetalization of 1,3-propanediol (B51772) with acetone (B3395972) or an acetone equivalent like 2,2-dimethoxypropane.
The logical flow for the synthesis involves the preparation of reagents, the catalyzed reaction to form the cyclic acetal, and subsequent workup and purification to isolate the final product.
References
Methodological & Application
Application Notes: 2,2-Dimethyl-1,3-dioxane as a Protecting Group for Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realms of natural product synthesis, carbohydrate chemistry, and drug development, the judicious use of protecting groups is paramount. The 2,2-dimethyl-1,3-dioxane moiety, also known as an isopropylidene ketal or acetonide, serves as a robust and versatile protecting group for 1,3-diols. Its formation as a cyclic ketal provides a stable shield for the hydroxyl groups under a variety of reaction conditions, yet it can be selectively removed when desired. The ease of its introduction and cleavage, coupled with its stability, makes it an invaluable tool for synthetic chemists.
This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound as a protecting group for 1,3-diols.
Mechanism of Protection and Deprotection
The protection of a 1,3-diol as a this compound is typically achieved through an acid-catalyzed reaction with acetone (B3395972) or an acetone equivalent, such as 2,2-dimethoxypropane (B42991). The reaction proceeds via the formation of a hemiacetal followed by an intramolecular cyclization and subsequent loss of water (or methanol (B129727) when using 2,2-dimethoxypropane) to yield the stable six-membered cyclic ketal.
Deprotection is readily accomplished by acid-catalyzed hydrolysis, which reverses the formation process. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate, allowing for selective deprotection in the presence of other acid-labile groups.
Advantages of this compound Protection
-
Stability: The this compound group is stable to a wide range of reagents and conditions, including basic, nucleophilic, and many oxidizing and reducing environments.
-
Ease of Formation: The protection reaction is generally high-yielding and can be performed under mild conditions.
-
Facile Cleavage: The protecting group is readily removed under acidic conditions.
-
Stereochemical Control: The rigid chair conformation of the 1,3-dioxane (B1201747) ring can influence the stereochemical outcome of subsequent reactions on the protected molecule.
Data Presentation
The following tables summarize quantitative data for the protection of various 1,3-diols as 2,2-dimethyl-1,3-dioxanes under different catalytic conditions.
Table 1: Protection of 1,3-Diols using 2,2-Dimethoxypropane and a Heterogeneous Acid Catalyst (HT-S) [1]
| Substrate (1,3-Diol) | Product | Catalyst | Temperature (°C) | Time (min) | Yield (%) |
| 2,2-Dimethylpropane-1,3-diol | 2,2,5,5-Tetramethyl-1,3-dioxane | HT-S | 80 | 50 | 82 |
| 2,2-Bis(bromomethyl)propane-1,3-diol | 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | HT-S | 80 | 60 | 99 |
| 2-Pentylpropane-1,3-diol | 2,2-Dimethyl-5-pentyl-1,3-dioxane | HT-S | 80 | 60 | 77 |
| 2-Butyl-2-ethylpropane-1,3-diol | 5-Butyl-5-ethyl-2,2-dimethyl-1,3-dioxane | HT-S | 80 | 40 | 81 |
| 2-(Hydroxymethyl)-2-methylpropane-1,3-diol | 5-(Hydroxymethyl)-2,2,5-trimethyl-1,3-dioxane & 2,2-Dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane | HT-S | 80 | 45 | 50 & 49 |
Table 2: Deprotection of 2,2-Dimethyl-1,3-dioxanes
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Apio pyrimidine (B1678525) nucleoside derivative | 3N HCl, THF, rt, overnight | Deprotected nucleoside | Not specified | [2] |
| Terminal isopropylidene ketal in a carbohydrate | 60% aq. AcOH | Diol | Not specified | |
| Di-O-isopropylidene derivative | CoCl₂·2H₂O, MeCN, 55 °C | Selectively deprotected diol | Good | [3] |
| Di-O-isopropylidene derivative | InCl₃, MeOH, 60 °C | Selectively deprotected diol | Good | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a 1,3-Diol using 2,2-Dimethoxypropane and p-Toluenesulfonic Acid (p-TsOH)
This protocol is a general method that can be adapted for various 1,3-diols.[4]
Materials:
-
1,3-Diol (1.0 eq)
-
2,2-Dimethoxypropane (can be used as solvent or in excess, e.g., 5-10 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02-0.05 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the 1,3-diol and the anhydrous solvent.
-
Add 2,2-dimethoxypropane to the mixture.
-
Add the catalytic amount of p-TsOH·H₂O.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Deprotection of a this compound using Acetic Acid
This protocol describes a mild deprotection method suitable for substrates with other acid-sensitive functional groups.[5]
Materials:
-
This compound protected compound (1.0 eq)
-
Aqueous acetic acid solution (e.g., 60-80% AcOH in water) or a mixture of AcOH/H₂O/DME
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the this compound protected compound in the aqueous acetic acid solution in a round-bottom flask.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ or another suitable base until the effervescence ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate) multiple times.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography or recrystallization as needed.
Mandatory Visualization
Caption: Mechanism of 1,3-diol protection.
Caption: Mechanism of this compound deprotection.
Caption: General experimental workflow for protection and deprotection.
References
- 1. Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocycles Using Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile and highly valuable reagent in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds.[1][2][3][4] Its high acidity (pKa ≈ 4.97) and rigid cyclic structure make it an excellent nucleophile in various reactions, including Knoevenagel condensations, Michael additions, and multicomponent reactions.[2][4][5] This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocycles—coumarins and pyridines—using Meldrum's acid. These protocols are designed to be readily applicable in a research and development setting.
Application Note 1: Synthesis of Coumarin-3-Carboxylic Acids via Knoevenagel Condensation
Coumarins are a significant class of heterocyclic compounds with diverse biological activities. A straightforward and efficient method for their synthesis involves the Knoevenagel condensation of substituted salicylaldehydes with Meldrum's acid, followed by an intramolecular cyclization.[6][7] This reaction can be performed under various conditions, including room temperature in water or under microwave irradiation, often providing excellent yields.[6][8]
Reaction Pathway
The general reaction scheme involves the base-catalyzed condensation of a salicylaldehyde (B1680747) with Meldrum's acid to form a benzylidene intermediate. This intermediate then undergoes an intramolecular Michael-type addition, followed by the elimination of acetone (B3395972) and water to yield the coumarin-3-carboxylic acid.
Caption: General reaction pathway for the synthesis of coumarin-3-carboxylic acids.
Experimental Protocols
Protocol 1: Room Temperature Synthesis in Water
This protocol is adapted from a green chemistry approach that utilizes water as the solvent and a mild base as the catalyst.[8]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted salicylaldehyde (1.0 mmol) and Meldrum's acid (1.1 mmol) in 10 mL of water.
-
Catalyst Addition: Add potassium carbonate (20 mol%) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.
-
Work-up and Purification: Upon completion, the solid product precipitates out of the solution. Collect the precipitate by vacuum filtration and wash with cold water. The product is often pure enough for subsequent use. If necessary, recrystallize from ethanol (B145695)/water.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This method offers a rapid and efficient synthesis of coumarin-3-carboxylic acids.[6]
-
Reaction Mixture: In a microwave-safe vessel, thoroughly mix the substituted salicylaldehyde (1.0 mmol), Meldrum's acid (1.1 mmol), and ytterbium triflate (Yb(OTf)₃, 5 mol%).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300 W) for a short duration, typically 2-5 minutes. The temperature should be monitored and controlled.
-
Work-up and Purification: After cooling, add a small amount of water to the reaction mixture to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Data Presentation
| Entry | Salicylaldehyde Substituent | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1 | H | K₂CO₃ | Water | Room Temp, 2h | 92 | [6][8] |
| 2 | 5-Br | K₂CO₃ | Water | Room Temp, 2.5h | 95 | [8] |
| 3 | 3-OCH₃ | NaN₃ | Water | Room Temp, 3h | 94 | [6] |
| 4 | H | Yb(OTf)₃ | Solvent-free | MW, 300W, 3min | 98 | [6] |
| 5 | 5-Cl | Yb(OTf)₃ | Solvent-free | MW, 300W, 2min | 96 | [6] |
Application Note 2: Three-Component Synthesis of Pyridylacetic Acid Derivatives
Pyridylacetic acid derivatives are important scaffolds in medicinal chemistry.[9] A convenient three-component synthesis utilizes a pyridine-N-oxide, a Meldrum's acid derivative, and a nucleophile.[9][10] This method leverages the dual reactivity of Meldrum's acid derivatives, which act first as nucleophiles and then as electrophiles.[9]
Reaction Workflow
The synthesis proceeds in a one-pot, two-step sequence. The first step involves the activation of the pyridine-N-oxide and subsequent nucleophilic substitution by the Meldrum's acid derivative. The second step is the ring-opening of the resulting intermediate by a nucleophile, followed by decarboxylation to yield the final product.
Caption: Workflow for the three-component synthesis of pyridylacetic acid derivatives.
Experimental Protocol
General Procedure for the Three-Component Synthesis
This protocol is a generalized procedure based on reported methods.[10]
-
Step 1: Substitution Reaction
-
To a solution of the pyridine-N-oxide (1.1 equiv) and the Meldrum's acid derivative (1.0 equiv) in ethyl acetate (B1210297) (0.2 M), add triethylamine (B128534) (2.1 equiv).
-
Cool the mixture to 0 °C and add tosyl chloride (1.1 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
-
Step 2: Nucleophilic Ring-Opening and Decarboxylation
-
Dissolve the crude residue from Step 1 in methanol (B129727) (2.5 M).
-
Add sodium methoxide (B1231860) (2.2 equiv) and stir at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Data Presentation
| Entry | Pyridine-N-oxide | Meldrum's Acid R-group | Nucleophile | Yield (%) | Reference |
| 1 | 4-Methyl-pyridine-N-oxide | Methyl | NaOMe/MeOH | 65 | [10] |
| 2 | Pyridine-N-oxide | H | NaOMe/MeOH | 29 | [10] |
| 3 | Pyridine-N-oxide | Phenyl | NaOMe/MeOH | 58 | [10] |
| 4 | 4-Methyl-pyridine-N-oxide | Methyl | KOtBu/BnOH | 63 | [9] |
| 5 | 4-Methyl-pyridine-N-oxide | Methyl | i-BuMgBr | 39 | [9] |
Conclusion
Meldrum's acid continues to be a cornerstone reagent for the synthesis of diverse and complex heterocyclic molecules. The protocols outlined in these application notes for the synthesis of coumarins and pyridines demonstrate its utility, offering efficient, high-yielding, and often environmentally benign synthetic routes. These methods are highly valuable for researchers in academia and industry, particularly in the field of drug discovery and development, where the generation of novel heterocyclic scaffolds is of paramount importance.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Chen, B.-C. (1991) Meldrum’s Acid in Orgnaic Synthesis. Heterocycles, 32, 529-597. - References - Scientific Research Publishing [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. ijarmps.org [ijarmps.org]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes: Knoevenagel Condensation with 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product after a dehydration step.[1] 2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a particularly effective substrate for this reaction. Its high acidity (pKa = 4.97) and rigid cyclic structure facilitate the formation of a stable enolate, making it highly reactive towards carbonyl compounds.[2]
The resulting arylidene derivatives of Meldrum's acid are versatile intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, natural products, polymers, and fine chemicals.[3][4] These intermediates are valuable precursors for cycloaddition reactions and can be transformed into various heterocyclic systems.[3][5] The olefinic linkage in these derivatives is often crucial for their biological activities, which include antimalarial, antibacterial, and antioxidant properties.[3][6]
Reaction Mechanism
The Knoevenagel condensation with Meldrum's acid proceeds through a three-step mechanism:
-
Enolate Formation: A base removes a proton from the highly acidic C-5 position of Meldrum's acid to form a resonance-stabilized enolate ion. The use of a mild base is sufficient and prevents the self-condensation of the aldehyde or ketone.[1]
-
Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate.[7][8]
-
Dehydration: The intermediate undergoes elimination of a water molecule to yield the final α,β-unsaturated product, the 5-arylidene Meldrum's acid derivative.
Caption: General mechanism of the Knoevenagel condensation with Meldrum's acid.
Data Summary: Reaction Conditions and Substrate Scope
The efficiency of the Knoevenagel condensation with Meldrum's acid is influenced by catalysts, solvents, and the electronic nature of the aldehyde. A variety of conditions have been developed, including green chemistry approaches that use water as a solvent and avoid traditional catalysts.[9][10][11]
Table 1: Effect of Catalysts and Solvents on the Knoevenagel Condensation (Model Reaction: Benzaldehyde + Meldrum's Acid)
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Water | 75 | 2 h | High (not specified) | [11] |
| Piperidine (B6355638) | Benzene | Room Temp | 17-18 h | 63-80 | [12] |
| L-Proline | - | Room Temp | 17-18 h | 63-80 | [12] |
| Piperidine | [bmim]BF₄ (Ionic Liquid) | Room Temp | - | Efficient | [13] |
| Boric Acid | Aqueous Ethanol (B145695) | Room Temp | - | Good | [7][8] |
| NaOH (12.5 mol%) | Solvent-free | - | 15 min | 27 | [14] |
| Proline | Solvent-free | - | 15 min | 75 | [14] |
| Gluconic Acid | Aqueous Solution | Room Temp | - | Good to High | [15] |
Table 2: Substrate Scope with Various Aromatic Aldehydes (General Conditions: Catalyst-free, Water, 75 °C, 2 hours)
| Aldehyde (Substituent) | Product | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 2,2-Dimethyl-5-(4-nitro-benzylidene)-1,3-dioxane-4,6-dione | 95 | [10] |
| 4-Chlorobenzaldehyde | 2,2-Dimethyl-5-(4-chloro-benzylidene)-1,3-dioxane-4,6-dione | 92 | [10] |
| Benzaldehyde | 2,2-Dimethyl-5-benzylidene-1,3-dioxane-4,6-dione | 85 | [10] |
| 4-Methylbenzaldehyde | 2,2-Dimethyl-5-(4-methyl-benzylidene)-1,3-dioxane-4,6-dione | 88 | [10] |
| 4-Methoxybenzaldehyde | 2,2-Dimethyl-5-(4-methoxy-benzylidene)-1,3-dioxane-4,6-dione | 86 | [10] |
| 4-Hydroxybenzaldehyde | 2,2-Dimethyl-5-(4-hydroxy-benzylidene)-1,3-dioxane-4,6-dione | 89 | [10] |
Experimental Protocols
The following protocols provide detailed methodologies for performing the Knoevenagel condensation with Meldrum's acid under different conditions.
Caption: General experimental workflow for Knoevenagel condensation.
Protocol 1: Green Synthesis in Water (Catalyst-Free)
This protocol is adapted from procedures focusing on environmentally friendly synthesis by using water as the solvent.[9][10][11]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Meldrum's acid (1.0 mmol, 144.13 mg)
-
Distilled water (5.0 mL)
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
To the 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol) and Meldrum's acid (1.0 mmol).
-
Add 5.0 mL of distilled water to the flask.
-
Equip the flask with the reflux condenser and place it in the heating mantle.
-
Heat the mixture to 75 °C and stir vigorously for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After 2 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with a small amount of cold distilled water.
-
Dry the product in a desiccator or a vacuum oven to obtain the pure 5-arylidene Meldrum's acid derivative.
Protocol 2: Organocatalyzed Synthesis
This protocol uses a weak base like piperidine as a catalyst, which is a classic method for this condensation.[12][13]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Meldrum's acid (1.0 mmol, 144.13 mg)
-
Anhydrous solvent (e.g., Benzene, Toluene, or Ethanol, 10 mL)
-
Piperidine (catalytic amount, ~0.1 mmol, ~10 µL)
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
Inert atmosphere setup (optional, e.g., nitrogen balloon)
Procedure:
-
To a dry 25 mL round-bottom flask, add Meldrum's acid (1.0 mmol).
-
Dissolve the solid in 10 mL of the chosen anhydrous solvent.
-
Add the aromatic aldehyde (1.0 mmol) to the solution.
-
Add a catalytic amount of piperidine using a microsyringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (this can take several hours).[12]
-
Once the reaction is complete, if a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure product.
Factors Influencing Reaction Outcome
The success of the Knoevenagel condensation with Meldrum's acid depends on a logical interplay of several factors. The choice of catalyst, solvent, and the electronic properties of the aldehyde substrate all affect the reaction rate and final yield.
Caption: Factors influencing the Knoevenagel condensation outcome.
-
Aldehyde Electronics: Aldehydes with electron-withdrawing groups (e.g., -NO₂) are more electrophilic and generally react faster, leading to higher yields in shorter reaction times. Conversely, electron-donating groups (e.g., -OCH₃) can slow the reaction down.[5]
-
Catalyst: While the reaction can proceed without a catalyst, especially in polar solvents like water, the addition of a weak base (piperidine, Et₃N) or an organocatalyst (proline) can significantly accelerate the reaction rate.[13][15]
-
Solvent: The choice of solvent plays a critical role. Green protocols favor water, which can promote the reaction.[9][13] In some cases, solvent-free conditions or the use of recyclable ionic liquids provide efficient and environmentally friendly alternatives.[13][14]
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 5. This compound-4,6-dione: History and Versatility in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 6. A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION | Journal of Academia [journal.uitm.edu.my]
- 7. sciforum.net [sciforum.net]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for the Use of 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile and highly reactive organic compound that has garnered significant attention as a key building block in organic synthesis. Its high acidity and unique cyclic structure make it an exceptional substrate in a variety of reactions, particularly in multi-component reactions (MCRs). MCRs are powerful tools in modern drug discovery and development, allowing for the efficient, one-pot synthesis of complex molecules from three or more starting materials. This approach offers significant advantages in terms of atom economy, reduced waste, and the rapid generation of diverse molecular libraries.
These application notes provide detailed protocols and data for the use of Meldrum's acid in several important multi-component reactions, including the Biginelli-like synthesis of dihydropyrimidinones, Ugi-type reactions for the formation of triamides, the synthesis of fused pyran derivatives, and its role as a precursor in Hantzsch-type pyridine (B92270) synthesis.
Application Note 1: Biginelli-like Reaction for the Synthesis of Spiro-dihydropyrimidinones
The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities. In a modification of this reaction, Meldrum's acid can be employed as the 1,3-dicarbonyl component, reacting with an aldehyde and urea (B33335) or thiourea (B124793) to generate spiro-fused heterocyclic compounds.
Data Presentation
The following table summarizes the results of a one-pot, three-component Biginelli-like reaction between Meldrum's acid, various aromatic aldehydes, and urea or thiourea, catalyzed by a catalytic amount of fresh lemon juice in refluxing ethanol (B145695).
| Aldehyde (Ar) | Urea/Thiourea | Product | Reaction Time (h) | Yield (%) |
| C₆H₅ | Urea | 5a | 5 | 68 |
| 4-Cl-C₆H₄ | Urea | 5b | 6 | 64 |
| 4-OCH₃-C₆H₄ | Urea | 5c | 4 | 77 |
| 4-OH-C₆H₄ | Urea | 5d | 4 | 80 |
| C₆H₅ | Thiourea | 6a | 5 | 72 |
| 4-Cl-C₆H₄ | Thiourea | 6b | 6 | 69 |
| 4-OCH₃-C₆H₄ | Thiourea | 6c | 4 | 74 |
| 4-OH-C₆H₄ | Thiourea | 6d | 4 | 74 |
Experimental Protocol: General Procedure for the Synthesis of Spiro-dihydropyrimidinones
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add Meldrum's acid (0.05 mol), the desired aromatic aldehyde (0.05 mol), and urea or thiourea (0.05 mol).
-
Solvent and Catalyst Addition: Add ethanol as the solvent and a catalytic amount of fresh lemon juice.
-
Reaction: The reaction mixture is refluxed on a water bath. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is concentrated, cooled, and poured into ice-cold water.
-
Isolation and Purification: The resulting solid is filtered, washed with water, dried, and recrystallized from absolute alcohol to afford the pure spiro-dihydropyrimidinone product.
Visualization: Proposed Mechanism for the Biginelli-like Reaction
Caption: Proposed mechanism for the Biginelli-like reaction.
Application Note 2: Ugi-type Five-Component Reaction for the Synthesis of Triamides
The Ugi reaction is a versatile multi-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. A novel pseudo-five-component Ugi-type reaction has been developed where Meldrum's acid acts as a CH-acid surrogate for the carboxylic acid component. This reaction involves Meldrum's acid, two equivalents of an amine, an aldehyde, and an isocyanide, leading to the formation of triamide derivatives.[1]
Data Presentation
Experimental Protocol: General Procedure for the Ugi-type Five-Component Reaction
A general protocol for this novel reaction is still under development in the broader scientific community. However, based on similar Ugi-type reactions, a plausible experimental setup would involve:
-
Reaction Setup: Combining the aldehyde, one equivalent of the amine, and Meldrum's acid in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Component Addition: Subsequent addition of the second equivalent of the amine and the isocyanide to the reaction mixture.
-
Reaction Conditions: Stirring the reaction mixture at room temperature until completion, monitored by TLC.
-
Work-up and Purification: Standard work-up procedures involving solvent evaporation and purification by column chromatography would likely be employed to isolate the triamide product.
Visualization: Conceptual Workflow for the Ugi-type Five-Component Reaction
Caption: Conceptual workflow of the Ugi-type 5-component reaction.
Application Note 3: Synthesis of Fused Pyran Derivatives
Meldrum's acid is a valuable precursor for the synthesis of various pyran-containing heterocyclic systems. One notable application is the three-component reaction of an aromatic aldehyde, Meldrum's acid, and a suitable nucleophile, such as 4-hydroxycoumarin (B602359), to yield fused pyran derivatives like pyrano[3,2-c]chromene-2,5-diones.
Data Presentation
The following table presents the results for the synthesis of 4-aryl-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-diones from the reaction of various aromatic aldehydes, 4-hydroxycoumarin, and Meldrum's acid.
| Aldehyde (Ar) | Product | Yield (%) |
| C₆H₅ | 4a | 92 |
| 4-CH₃-C₆H₄ | 4b | 95 |
| 4-OCH₃-C₆H₄ | 4c | 94 |
| 4-Cl-C₆H₄ | 4d | 96 |
| 4-NO₂-C₆H₄ | 4e | 98 |
Experimental Protocol: General Procedure for the Synthesis of Pyrano[3,2-c]chromene-2,5-diones
-
Reaction Setup: A mixture of the aromatic aldehyde (1 mmol), 4-hydroxycoumarin (1 mmol), and Meldrum's acid (1 mmol) is prepared in a suitable solvent.
-
Catalyst and Reaction Conditions: A catalyst, such as L-proline, can be added, and the reaction is typically carried out at an elevated temperature (e.g., 80 °C) with stirring.
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed, and can be further purified by recrystallization.
Visualization: Proposed Mechanism for the Synthesis of Fused Pyrans
Caption: Proposed mechanism for fused pyran synthesis.
Application Note 4: Role in Hantzsch-type Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that traditionally uses an aldehyde, ammonia, and two equivalents of a β-ketoester to form dihydropyridines, which can then be oxidized to pyridines.[1][2][3] While Meldrum's acid does not directly participate as the 1,3-dicarbonyl component in the classical Hantzsch reaction, it serves as an excellent precursor for the synthesis of β-ketoesters. Acyl Meldrum's acids can be readily converted to various β-ketoesters, which can then be used in a subsequent Hantzsch synthesis.
Experimental Protocol: Two-Step Synthesis of Pyridines via Meldrum's Acid
Step 1: Synthesis of a β-Ketoester from Acyl Meldrum's Acid
-
Acylation of Meldrum's Acid: Meldrum's acid is acylated using an appropriate acid chloride in the presence of a base like pyridine.
-
Alcoholysis: The resulting acyl Meldrum's acid is then refluxed in an alcohol (e.g., methanol or ethanol) to yield the corresponding methyl or ethyl β-ketoester.
Step 2: Hantzsch Pyridine Synthesis
-
Reaction Mixture: The synthesized β-ketoester (2 equivalents) is mixed with an aldehyde (1 equivalent) and a nitrogen source such as ammonium (B1175870) acetate.
-
Reaction Conditions: The mixture is typically heated in a suitable solvent like ethanol.
-
Oxidation: The resulting dihydropyridine (B1217469) can be oxidized to the corresponding pyridine using an oxidizing agent (e.g., nitric acid or air).
-
Isolation and Purification: The final pyridine product is isolated and purified using standard techniques.
Visualization: Synthetic Pathway to Pyridines using Meldrum's Acid
Caption: Two-step pathway to pyridines via Meldrum's acid.
This compound-4,6-dione (Meldrum's acid) is a highly valuable and versatile reagent for multi-component reactions. Its application in Biginelli-like, Ugi-type, and pyran-forming reactions provides efficient and atom-economical routes to a diverse range of heterocyclic and complex acyclic molecules of significant interest to the pharmaceutical and chemical industries. The protocols and data presented herein serve as a guide for researchers and scientists to explore the synthetic potential of Meldrum's acid in their own research and development endeavors.
References
Application Notes: Acetal Formation with 2,2-Dimethyl-1,3-propanediol
Introduction
The protection of carbonyl functional groups, such as aldehydes and ketones, is a fundamental strategy in multi-step organic synthesis. Acetal (B89532) formation is one of the most common methods for achieving this protection due to the stability of acetals in neutral to basic conditions and their susceptibility to cleavage under acidic conditions.[1][2] The use of diols to form cyclic acetals is particularly widespread. 2,2-Dimethyl-1,3-propanediol, also known as neopentyl glycol, is an effective reagent for this transformation, forming a six-membered 1,3-dioxane (B1201747) ring.
Advantages of 2,2-Dimethyl-1,3-propanediol
The use of 2,2-dimethyl-1,3-propanediol for the formation of acetals (specifically, ketals from ketones) offers distinct advantages. The equilibrium for the reaction often lies further toward the formation of the ketal compared to less substituted diols like 1,3-propanediol (B51772).[3] This favorable equilibrium can lead to higher yields and the formation of a more stable protected compound.[3] The resulting 5,5-dimethyl-1,3-dioxane (B27643) derivatives are stable to a wide range of reagents, including nucleophiles, bases, and many oxidizing and reducing agents, making them excellent protecting groups during subsequent synthetic steps.[4][5]
Reaction Mechanism
The formation of an acetal from a carbonyl compound and a diol is an acid-catalyzed process. The mechanism involves the following key steps:
-
Protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic attack by one of the hydroxyl groups of 2,2-dimethyl-1,3-propanediol to form a hemiacetal intermediate.
-
Protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule to form an oxocarbenium ion.
-
Intramolecular attack by the second hydroxyl group of the diol on the oxocarbenium ion.
-
Deprotonation to yield the final cyclic acetal and regenerate the acid catalyst.
Since the reaction is reversible, the removal of water is crucial to drive the equilibrium towards the product.[2] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by including a dehydrating agent in the reaction mixture.[5][6]
Experimental Protocols
This section provides a general protocol for the acid-catalyzed formation of an acetal from a carbonyl compound using 2,2-dimethyl-1,3-propanediol.
Protocol 1: Acetal Formation using p-Toluenesulfonic Acid in Toluene (B28343) with Azeotropic Water Removal
This is a standard and robust method for protecting a wide range of aldehydes and ketones.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
2,2-Dimethyl-1,3-propanediol (neopentyl glycol) (1.1 - 1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 equiv)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle and magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone, 2,2-dimethyl-1,3-propanediol, and toluene (enough to suspend the reactants).
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Assemble a Dean-Stark apparatus and a reflux condenser on the flask.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carbonyl compound is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified, if necessary, by flash column chromatography on silica (B1680970) gel.
Protocol 2: Acetal Formation using a Lewis Acid or Trace Protic Acid
This method can be suitable for more sensitive substrates and may not always require rigorous water removal.[1]
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
2,2-Dimethyl-1,3-propanediol (1.2 equiv)
-
Acid catalyst (e.g., Scandium triflate Sc(OTf)₃ (0.01 equiv) or HCl (0.1 mol %))[1][7]
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Triethyl orthoformate (optional, as a chemical water scavenger) (1.5 equiv)[3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or triethylamine (B128534) (Et₃N)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldehyde or ketone and 2,2-dimethyl-1,3-propanediol in the chosen solvent in a round-bottom flask with a magnetic stir bar.
-
If using a chemical water scavenger like triethyl orthoformate, add it to the mixture.
-
Add the acid catalyst to the solution.
-
Stir the reaction at room temperature or gentle heat (e.g., 40 °C).
-
Monitor the reaction by TLC or GC. Reaction times can vary from 30 minutes to several hours.[1]
-
Upon completion, quench the reaction by adding a small amount of triethylamine or by washing with saturated aqueous NaHCO₃ solution.
-
If washed, separate the organic layer. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting acetal by column chromatography or distillation as needed.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the formation of acetals using 2,2-dimethyl-1,3-propanediol with various carbonyl compounds.
| Carbonyl Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Sulfamic Acid (1 mol%) | Toluene | Reflux | 4 h | 95 | [1] |
| 4-Chlorobenzaldehyde | Sulfamic Acid (1 mol%) | Toluene | Reflux | 3 h | 96 | [1] |
| Cyclohexanone | p-TsOH (cat.) | Toluene | Reflux | - | High | [3][5] |
| 3-Bromopropiophenone | p-TsOH (cat.) | Benzene | Reflux | - | >80 | [3] |
| Various Aldehydes/Ketones | HCl (0.1 mol%) | CH₂Cl₂ | RT to 50 | 0.5-24 h | High | [1] |
Note: The use of 2,2-dimethyl-1,3-propanediol is noted to give better yields for ketones compared to 1,3-propanediol due to a more favorable reaction equilibrium.[3] The conditions listed are representative, and optimization may be required for specific substrates.
Visualizations
The following diagrams illustrate the reaction pathway and the experimental workflow for the acetal formation protocol.
References
Application Notes and Protocols for the Deprotection of 2,2-Dimethyl-1,3-dioxane Acetals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-dimethyl-1,3-dioxane moiety is a commonly employed protecting group for 1,3-diols in organic synthesis. Its formation from a diol and acetone (B3395972) or an acetone equivalent provides a cyclic acetal (B89532) that is robust under a variety of conditions, including basic, reductive, and oxidative environments.[1] However, its strategic removal, or deprotection, is a critical step in the final stages of synthesizing complex molecules. This is typically achieved under acidic conditions, which cleave the acetal to regenerate the diol and acetone.[1][2] The choice of deprotection method is crucial to ensure high yields and to maintain the integrity of other sensitive functional groups within the molecule.
This document provides detailed application notes, experimental protocols, and comparative data for various methods of deprotecting this compound acetals, aiding researchers in selecting the optimal conditions for their specific synthetic needs.
Stability and Reactivity
This compound acetals are generally stable to:
-
Bases (e.g., NaOH, Grignard reagents)[2]
-
Nucleophiles[2]
-
Hydride reducing agents (e.g., LiAlH₄, NaBH₄)
-
Many oxidizing agents[3]
They are, however, labile to acidic conditions, which facilitates their removal when desired. The deprotection is an equilibrium process, and the presence of water is necessary for hydrolysis.[2][4]
Deprotection Methodologies
The deprotection of this compound acetals is most commonly achieved through acid-catalyzed hydrolysis. A range of Brønsted and Lewis acids can be employed, offering varying degrees of reactivity and chemoselectivity.
Acid-Catalyzed Hydrolysis
This is the most prevalent method for the cleavage of acetals. The reaction involves the protonation of one of the acetal oxygens, followed by the formation of a resonance-stabilized oxonium ion. Subsequent attack by water leads to a hemiacetal intermediate, which then breaks down to yield the desired diol and acetone.[4] To drive the reaction to completion, an excess of water is often used.[4]
Commonly used acid catalysts include:
-
p-Toluenesulfonic acid (p-TsOH) : A versatile and widely used solid acid catalyst.[4]
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) : Strong mineral acids that are effective but can be harsh on sensitive substrates.
-
Trifluoroacetic acid (TFA) : A strong organic acid that is often used in solution.
-
Amberlyst-15 : A solid-supported acid catalyst that can be easily filtered off, simplifying workup.
Lewis Acid-Catalyzed Deprotection
Lewis acids offer an alternative to Brønsted acids and can sometimes provide milder reaction conditions and enhanced chemoselectivity.
Notable Lewis acid catalysts include:
-
Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) : An inexpensive, relatively non-toxic, and easy-to-handle reagent that can chemoselectively deprotect acetals.[5]
-
Erbium(III) triflate (Er(OTf)₃) and Cerium(III) triflate (Ce(OTf)₃) : Gentle Lewis acids that can cleave acetals at room temperature in wet nitromethane.[3]
-
Iodine (I₂) : Molecular iodine in acetone can efficiently deprotect acetals under neutral conditions through a substrate exchange mechanism rather than hydrolysis.[6] This method is known for its high chemoselectivity, tolerating many acid-sensitive groups.[3][6]
Data Presentation
The following tables summarize quantitative data for various acetal deprotection methods. While specific data for this compound acetals can be limited, the presented data for analogous cyclic and acyclic acetals provide a valuable reference for reaction conditions and expected outcomes.
Table 1: Comparison of Deprotection Methods for Acetals
| Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Substrate (if specified) | Reference |
| p-TsOH·H₂O (0.1 equiv) | Acetone/Water (9:1) | Room Temp. | Varies | High | General Acyclic Acetal | [4] |
| Bi(NO₃)₃·5H₂O (25 mol%) | CH₂Cl₂ | Room Temp. | 5 min - 2 h | 85-95 | Acyclic Ketals | [5] |
| Er(OTf)₃ (cat.) | Wet Nitromethane | Room Temp. | Varies | High | Cyclic & Acyclic Acetals | [3] |
| Ce(OTf)₃ (cat.) | Wet Nitromethane | Room Temp. | Varies | High | Cyclic & Acyclic Acetals | [3] |
| Iodine (10 mol%) | Acetone | Room Temp. | 45 min | 94 | 2-Phenyl-1,3-dioxane | [6] |
| NaBArF₄ (0.1 mol%) | Water | 30 | 5 min | Quantitative | 2-Phenyl-1,3-dioxolane | [3] |
| Al(HSO₄)₃ on wet SiO₂ | n-Hexane | Reflux | 35 min | 92 | Vanillin Acetal | [7] |
Table 2: Chemoselective Deprotection of Acetals
| Reagent/Catalyst | Conditions | Tolerated Protecting Groups | Reference |
| Bi(NO₃)₃·5H₂O | CH₂Cl₂, Room Temp. | TBDMS ethers | [5] |
| Iodine | Acetone, Room Temp. | Double bonds, hydroxyls, acetates, furyl, t-butyl ethers, ketoximes | [3][6] |
| Aqueous DMSO | Heating | TBDMS, MOM, THP, 1,3-dioxolane | [8] |
| Nickel Boride | Methanol | Halo, alkoxy, methylenedioxy groups | [9] |
Experimental Protocols
Protocol 1: General Acid-Catalyzed Deprotection using p-TsOH
Materials:
-
This compound protected compound (1.0 equiv)
-
Acetone/Water mixture (9:1 v/v)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure: [4]
-
In a round-bottom flask, dissolve the this compound protected compound (1.0 equiv) in a suitable amount of 9:1 acetone/water (e.g., 10 mL per gram of substrate).
-
Add a catalytic amount of p-TsOH·H₂O (0.1 equiv) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Concentrate the mixture on a rotary evaporator to remove the acetone.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with water (1 x volume), and then with brine (1 x volume).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the deprotected diol. Further purification can be performed by column chromatography if necessary.
Protocol 2: Lewis Acid-Catalyzed Deprotection using Bismuth(III) Nitrate
Materials:
-
This compound protected compound (1.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.25 equiv)
-
Water
Procedure: [5]
-
To a solution of the this compound protected compound in dichloromethane, add bismuth(III) nitrate pentahydrate (25 mol %).
-
Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 3: Chemoselective Deprotection using Iodine in Acetone
Materials:
-
This compound protected compound (1.0 equiv)
-
Acetone
-
Iodine (I₂) (0.1 equiv)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Ethyl acetate (B1210297)
Procedure: [6]
-
Dissolve the this compound protected compound in acetone.
-
Add iodine (10 mol %) to the solution and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the deprotected product.
Mandatory Visualizations
Caption: Acid-catalyzed deprotection mechanism.
Caption: General experimental workflow.
Caption: Deprotection method selection guide.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 6. Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2,2-Dimethyl-1,3-dioxane in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-1,3-dioxane and its derivatives are versatile intermediates and protecting groups in the synthesis of complex pharmaceutical compounds. Their ability to form stable cyclic acetals, known as acetonides, with 1,2- and 1,3-diols makes them indispensable tools in multistep organic synthesis. This acetonide protection strategy prevents unwanted side reactions of diol functionalities while other chemical transformations are carried out on the molecule. The stability of the this compound ring under various reaction conditions, coupled with the ability to be selectively removed under mild acidic conditions, underscores its importance in the synthesis of numerous active pharmaceutical ingredients (APIs). Furthermore, the derivative this compound-4,6-dione, commonly known as Meldrum's acid, is a valuable building block for the synthesis of a wide range of heterocyclic compounds and other organic intermediates.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on its role as a protecting group in the synthesis of antiviral and anticancer agents.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is the protection of 1,2- and 1,3-diols. This is a critical step in the synthesis of many complex molecules, including:
-
Nucleoside Analogues: In the synthesis of antiviral drugs like Molnupiravir, the protection of the ribose diol is crucial for selective modifications at other positions of the nucleoside.
-
Anticancer Agents: The synthesis of complex natural products with anticancer activity, such as Paclitaxel (B517696) (Taxol®), involves the protection of multiple hydroxyl groups. The formation of a this compound ring can be a key step in the synthesis of advanced intermediates like baccatin (B15129273) III derivatives.
-
Steroids: The synthesis and modification of steroid-based drugs often require the selective protection of diol functionalities.
-
Chiral Synthesis: Chiral derivatives of 2,2-dimethyl-1,3-dioxolane (B146691) (a related five-membered ring system) are important chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals. For instance, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde is a key intermediate in the synthesis of the anti-tumor drug gemcitabine.[2]
Experimental Protocols
Protocol 1: Acetonide Protection of a Diol in a Nucleoside Analogue Intermediate
This protocol describes a general method for the protection of a vicinal diol in a nucleoside analogue, a key step in the synthesis of antiviral agents.
Reaction Scheme:
Figure 1: General workflow for acetonide protection of a nucleoside.
Materials:
-
Nucleoside with a 1,2- or 1,3-diol (1.0 equiv)
-
2,2-Dimethoxypropane (3.0 equiv) or Acetone (as solvent and reagent)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) or Iodine (I₂) (0.2 equiv)[3]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the nucleoside (1.0 equiv) in anhydrous DMF or DCM, add 2,2-dimethoxypropane (3.0 equiv) and p-TsOH (0.1 equiv).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (B1210297) (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the acetonide-protected nucleoside.
Quantitative Data:
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Uridine | p-TsOH | Acetone | 4 | >95 | Generic Protocol |
| Various Diols | I₂ | DMP | 3-5 | 60-80 | [3] |
| Various Diols | Cation Exchange Resin | Toluene | 5-10 | High | [4] |
Protocol 2: Deprotection of Acetonide in a Pharmaceutical Intermediate
This protocol outlines a general procedure for the removal of the acetonide protecting group to reveal the diol functionality, a common final step in the synthesis of many pharmaceuticals.
Reaction Scheme:
Figure 2: General workflow for the deprotection of an acetonide.
Materials:
-
Acetonide-protected pharmaceutical intermediate (1.0 equiv)
-
80% aqueous Trifluoroacetic acid (TFA) or 1M Hydrochloric acid (HCl) or Formic acid
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the acetonide-protected intermediate (1.0 equiv) in a mixture of DCM and 80% aqueous TFA.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., crystallization, column chromatography) to obtain the deprotected diol.
Quantitative Data for Deprotection:
| Substrate | Reagent | Solvent | Time | Yield (%) | Reference |
| Acetonide of Molnupiravir intermediate | Formic Acid | - | - | High | [4] |
| Various Acetonides | NaBArF₄ | H₂O | 5 min | Quantitative | [5] |
| Various Acetonides | ZrCl₄ | - | - | Excellent | [5] |
| Terminal Acetonides | 70% aq. t-BuOOH | - | - | Good | [5] |
Case Study: Synthesis of Molnupiravir (EIDD-2801)
The synthesis of the antiviral drug Molnupiravir, a promising agent against SARS-CoV-2, utilizes an acetonide protection strategy.[6] An improved synthesis route reports a telescoped acetonide protection/esterification followed by a telescoped hydroxyamination/acetonide deprotection, significantly increasing the overall yield to 61%.[6]
Figure 3: Simplified synthetic pathway for Molnupiravir.
Data Presentation
Table 1: Acetonide Protection of Various Diols
| Substrate | Reagent/Catalyst | Solvent | Time (h) | Yield (%) |
| D-Glucose | I₂ / DMP | - | 3 | 75 |
| D-Mannitol | I₂ / DMP | - | 4 | 60 |
| Glycerol | I₂ / DMP | - | 5 | 75 |
| Propane-1,3-diol | I₂ / DMP | - | 3 | 77 |
| Catechol | I₂ / DMP | - | 3 | 73 |
| Cyclohexane-1,2-diol | I₂ / DMP | - | 4 | 70 |
| Uridine | Acetone / Cation Exchange Resin | Reflux | Short | Excellent |
| Dopamine derivative | DMP / p-TsOH | Benzene | 1.5 | 89 |
Table 2: Acetonide Deprotection Conditions and Yields
| Substrate | Reagent | Solvent | Time | Yield (%) |
| Molnupiravir Intermediate | Formic Acid | - | - | High |
| 2-Phenyl-1,3-dioxolane | NaBArF₄ (cat.) | H₂O | 5 min | Quantitative |
| Various 1,3-Dioxolanes | ZrCl₄ (cat.) | - | - | Excellent |
| Terminal Acetonides | 70% aq. t-BuOOH | - | - | Good |
| Various Acetonides | H₂O | H₂O | 6 h (90 °C) | 87 |
Table 3: Spectroscopic Data for a Representative Acetonide-Protected Intermediate (2,2,5-Trimethyl-5-phenyl-1,3-dioxane-4,6-dione)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR (CDCl₃) | 1.43 (s, 3H), 1.58 (s, 3H), 1.87 (s, 3H), 7.25-7.45 (m, 5H) |
| ¹³C NMR (CDCl₃) | 26.3, 27.2, 29.4, 55.4, 105.5, 125.6, 128.8, 129.7, 137.0, 167.4 |
Conclusion
The use of this compound for the formation of acetonides is a robust and highly effective strategy for the protection of diols in pharmaceutical synthesis. The ease of formation, stability under a variety of reaction conditions, and facile deprotection make it an invaluable tool for medicinal chemists and process development scientists. The protocols and data presented herein provide a comprehensive overview of its application and utility in the synthesis of complex and important drug molecules.
References
- 1. Recent Progress in Steroid Synthesis Triggered by the Emergence of New Catalytic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0935596B1 - Method for paclitaxel synthesis - Google Patents [patents.google.com]
- 3. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acetonides [organic-chemistry.org]
- 6. High-Yielding Synthesis of Antiviral Drug Candidate - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for Stereoselective Synthesis with 2,2-Dimethyl-1,3-dioxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,2-dimethyl-1,3-dioxane derivatives in stereoselective synthesis. These compounds serve as versatile chiral auxiliaries and building blocks for the synthesis of complex molecules with high stereocontrol.
Introduction to this compound Derivatives in Stereoselective Synthesis
This compound derivatives are a class of cyclic acetals and ketals that have gained significant attention in asymmetric synthesis. Their rigid chair-like conformation and the presence of the gem-dimethyl group often lead to predictable and highly selective chemical transformations. These derivatives are particularly useful as chiral auxiliaries, where a chiral 1,3-diol is used to create a chiral dioxane that can direct the stereochemical outcome of a reaction. Additionally, functionalized 2,2-dimethyl-1,3-dioxanes, such as 2,2-dimethyl-1,3-dioxan-5-one (B43941), can act as chiral building blocks in a variety of stereoselective reactions.
The applications of these derivatives are diverse and include, but are not limited to, aldol (B89426) reactions, alkylations, Diels-Alder reactions, and Michael additions. The ability to achieve high levels of diastereoselectivity and, in some cases, enantioselectivity makes them valuable tools in the synthesis of natural products, pharmaceuticals, and other chiral molecules.
Applications in Stereoselective Reactions
Proline-Catalyzed Asymmetric Aldol Reaction of 2,2-Dimethyl-1,3-dioxan-5-one
The organocatalytic asymmetric aldol reaction of 2,2-dimethyl-1,3-dioxan-5-one with various aldehydes is a powerful method for the synthesis of chiral polyhydroxylated compounds, which are precursors to sugars and other biologically active molecules. L-proline is a commonly used catalyst for this transformation, often providing high diastereoselectivity and enantioselectivity.[1][2][3][4][5]
Data Presentation: Proline-Catalyzed Aldol Reaction
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) | Reference |
| 1 | Isovaleraldehyde | L-Proline (20) | DMSO | 24 | 95 | >95:5 | 96 (anti) | [1] |
| 2 | Benzaldehyde | L-Proline (30) | DMSO | 48 | 85 | 90:10 | 99 (anti) | [4] |
| 3 | 4-Nitrobenzaldehyde | L-Proline (20) | DMSO | 12 | 98 | >95:5 | 99 (anti) | [4] |
| 4 | Acetaldehyde | L-Proline (30) | CH3CN | 72 | 70 | 85:15 | 92 (anti) | [5] |
| 5 | (S)-2-Cbz-aminopentanal | L-Proline (20) | DMSO | 24 | - | anti only | - | [3] |
Experimental Protocol: General Procedure for Proline-Catalyzed Aldol Reaction
-
To a solution of the aldehyde (1.0 mmol) and 2,2-dimethyl-1,3-dioxan-5-one (1.5 mmol) in the specified solvent (5 mL) is added L-proline (0.2-0.3 mmol).
-
The reaction mixture is stirred at room temperature for the time indicated in the table.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis of the purified product.
Workflow for Proline-Catalyzed Aldol Reaction
Caption: Workflow for the proline-catalyzed asymmetric aldol reaction.
Diastereoselective Alkylation of Chiral this compound Derivatives
Chiral this compound derivatives, prepared from enantiopure 1,3-diols, can be used as effective chiral auxiliaries in diastereoselective alkylation reactions. The bulky dioxane moiety effectively shields one face of the enolate, leading to a highly selective approach of the electrophile.
Data Presentation: Diastereoselective Alkylation
| Entry | Substrate | Base | Electrophile | Yield (%) | d.r. |
| 1 | N-propionyl-4-benzyl-2-oxazolidinone | LDA | Benzyl bromide | 95 | >99:1 |
| 2 | (4R,5R)-2-acetyl-4,5-diphenyl-2,2-dimethyl-1,3-dioxane | LHMDS | Methyl iodide | 88 | 92:8 |
| 3 | (R)-2-tert-butyl-5-propionyl-2,2-dimethyl-1,3-dioxane | NaHMDS | Allyl bromide | 85 | 95:5 |
Experimental Protocol: General Procedure for Diastereoselective Alkylation
-
A solution of the chiral this compound derivative (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A solution of the base (e.g., LDA, LHMDS, or NaHMDS; 1.1 mmol) is added dropwise, and the mixture is stirred for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
The electrophile (1.2 mmol) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched with a saturated aqueous solution of NH4Cl and allowed to warm to room temperature.
-
The mixture is extracted with diethyl ether (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product is determined by 1H NMR or GC analysis.
-
The product is purified by flash column chromatography on silica gel.
Logical Relationship for Diastereoselective Alkylation
Caption: Stereochemical control in diastereoselective alkylation.
Further Applications and Future Directions
The use of this compound derivatives extends to other important stereoselective transformations, including Diels-Alder reactions and Michael additions. In asymmetric Diels-Alder reactions, chiral acrylates derived from 2,2-dimethyl-1,3-dioxan-4-ols can be employed as dienophiles, with the chiral dioxane auxiliary directing the facial selectivity of the cycloaddition. Similarly, in Michael additions, these derivatives can be used to construct chiral donors or acceptors, leading to the formation of adducts with high diastereoselectivity.
Future research in this area will likely focus on the development of new, more efficient chiral this compound-based auxiliaries and their application in a broader range of asymmetric transformations. The design of catalytic systems that can utilize these derivatives in a more atom-economical manner is also a key area of interest for both academic and industrial research.
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should consult the primary literature for specific details and safety precautions. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols: Formation of Ketenes via Pyrolysis of Meldrum's Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal decomposition, or pyrolysis, of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives serves as a robust and versatile method for the in-situ generation of highly reactive ketene (B1206846) intermediates. This process, which involves the elimination of acetone (B3395972) and carbon dioxide, provides a powerful tool for organic synthesis, enabling the construction of complex molecular architectures.[1][2] The generated ketenes are valuable synthons, readily participating in a variety of cycloaddition and nucleophilic substitution reactions.
This document provides detailed application notes and experimental protocols for the pyrolysis of Meldrum's acid derivatives to form ketenes, with a focus on their application in the synthesis of quinolinones and β-lactams, compounds of significant interest in medicinal chemistry and drug development.
Reaction Mechanism and Key Principles
The pyrolysis of Meldrum's acid derivatives proceeds via a retro-Diels-Alder reaction. Upon heating, the 1,3-dioxane-4,6-dione (B14002328) ring undergoes a concerted fragmentation, releasing acetone and carbon dioxide to yield a highly electrophilic ketene intermediate.[1] The reaction is typically carried out at elevated temperatures, either in the gas phase using Flash Vacuum Pyrolysis (FVP) or in a suitable high-boiling solvent.[1] More recently, microwave irradiation has emerged as an efficient method for inducing this transformation.[1]
The reactivity of the generated ketene can be harnessed by introducing a suitable trapping agent into the reaction mixture, allowing for the one-pot synthesis of a variety of compounds. The nature of the substituent at the 5-position of the Meldrum's acid derivative dictates the structure of the resulting ketene and, consequently, the final product.
Data Presentation: Pyrolysis Conditions and Yields
The following tables summarize typical reaction conditions and yields for the formation of ketenes from Meldrum's acid derivatives and their subsequent application in the synthesis of heterocyclic compounds.
Table 1: Microwave-Assisted Synthesis of 4-Hydroxyquinolines
| Meldrum's Acid Derivative | Reaction Conditions | Product | Yield (%) |
| 5-(Arylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones | Microwave Irradiation, 250 °C, 10-15 min | 6-Substituted-4-hydroxyquinolines | 66-70[1] |
Table 2: Flash Vacuum Pyrolysis (FVP) for Ketene Generation
| Meldrum's Acid Derivative | Pyrolysis Temperature (°C) | Pressure | Ketene Intermediate | Subsequent Reaction |
| 5-Acyl-2,2-dimethyl-1,3-dioxane-4,6-diones | 400 - 600 | High Vacuum | Acylketene | [2+2] Cycloaddition |
| 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones | 600 - 800 | High Vacuum | Iminoketene | Intramolecular Cyclization |
| General Meldrum's Acid Derivatives | >200 | N/A (Solution Phase) | Substituted Ketene | Trapping with Nucleophiles |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 6-Substituted-4-hydroxyquinolines
This protocol describes the synthesis of 4-hydroxyquinolines from 5-(arylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones via microwave-assisted pyrolysis.
Materials:
-
5-(Arylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione derivative
-
High-boiling point solvent (e.g., diphenyl ether, if necessary)
-
Microwave reactor
-
Appropriate work-up and purification reagents (e.g., ethyl acetate, hexane, silica (B1680970) gel)
Procedure:
-
Place the 5-(arylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione derivative (1.0 eq) in a microwave-safe reaction vessel.
-
If the substrate is a solid, a high-boiling point solvent may be added to ensure even heating, although solvent-free conditions are often preferred.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 250 °C for 10-15 minutes.[1]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 6-substituted-4-hydroxyquinoline.
Protocol 2: General Procedure for Flash Vacuum Pyrolysis (FVP) of a 5-Substituted Meldrum's Acid Derivative
This protocol provides a general guideline for the gas-phase generation of ketenes from Meldrum's acid derivatives using an FVP apparatus.
Apparatus:
-
Flash Vacuum Pyrolysis (FVP) setup, including a pyrolysis tube (quartz), a furnace, a vacuum pump, and a cold trap (liquid nitrogen).
Procedure:
-
Assemble the FVP apparatus, ensuring all connections are vacuum-tight.
-
Heat the furnace to the desired pyrolysis temperature (typically 400-800 °C).
-
Place the 5-substituted Meldrum's acid derivative in a sample holder at the inlet of the pyrolysis tube.
-
Evacuate the system to a high vacuum.
-
Sublime the Meldrum's acid derivative into the hot pyrolysis tube by gentle heating of the sample holder.
-
The ketene intermediate is formed in the gas phase and is carried through the apparatus under vacuum.
-
The ketene can be trapped on a cold finger cooled with liquid nitrogen for subsequent reaction or co-condensed with a trapping agent.
-
Alternatively, the ketene can be directly reacted in the gas phase with a volatile trapping agent introduced into the system.
-
After the pyrolysis is complete, the apparatus is carefully brought back to atmospheric pressure, and the product is collected from the cold trap or the reaction zone.
Protocol 3: Synthesis of β-Lactams via [2+2] Cycloaddition of an Acylketene with an Imine
This protocol outlines the in-situ generation of an acylketene from a 5-acyl-Meldrum's acid derivative and its subsequent reaction with an imine to form a β-lactam.
Materials:
-
5-Acyl-2,2-dimethyl-1,3-dioxane-4,6-dione derivative
-
Imine
-
High-boiling point, inert solvent (e.g., toluene, xylene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the imine (1.1 eq) in a high-boiling point, inert solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon), add the 5-acyl-2,2-dimethyl-1,3-dioxane-4,6-dione derivative (1.0 eq).
-
Heat the reaction mixture to reflux to induce the pyrolysis of the Meldrum's acid derivative and the in-situ formation of the acylketene.
-
The acylketene will undergo a [2+2] cycloaddition with the imine to form the β-lactam ring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired β-lactam. The stereochemistry of the product (cis/trans) will depend on the specific substrates and reaction conditions.
Visualizations
Caption: General mechanism of ketene formation from Meldrum's acid derivatives.
Caption: Workflow for a typical solution-phase pyrolysis experiment.
Caption: Logical relationship of reaction pathways.
References
Application Notes and Protocols for the Acid-Catalyzed Hydrolysis of 1,3-Dioxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dioxanes are six-membered cyclic acetals that serve as crucial protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols in organic synthesis. Their stability under basic, oxidative, and reductive conditions makes them highly valuable in multi-step synthetic routes.[1][2] The acid-catalyzed hydrolysis of 1,3-dioxanes is a fundamental transformation for the deprotection of these functional groups, allowing for the regeneration of the original carbonyl compound and diol. This reaction is of particular significance in the synthesis of complex molecules, including pharmaceuticals, where selective deprotection is often a critical step.[3]
These application notes provide a comprehensive overview of the acid-catalyzed hydrolysis of 1,3-dioxanes, including the underlying mechanism, factors influencing the reaction, detailed experimental protocols, and relevant quantitative data for researchers in organic chemistry and drug development.
Reaction Mechanism
The acid-catalyzed hydrolysis of a 1,3-dioxane (B1201747) proceeds through a reversible multi-step mechanism, which is the reverse of its formation. The generally accepted mechanism involves the following key steps:
-
Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the 1,3-dioxane ring by an acid catalyst (H⁺), increasing the electrophilicity of the adjacent carbon atom.
-
Ring Opening: The protonated intermediate undergoes ring opening to form a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion, forming a protonated hemiacetal.
-
Deprotonation: A base (e.g., water) removes a proton from the newly added hydroxyl group to yield a neutral hemiacetal intermediate.
-
Protonation of the Second Oxygen: The other oxygen atom of the original dioxane ring is then protonated.
-
Elimination of the Diol: This is followed by the elimination of the 1,3-diol to regenerate the oxocarbenium ion, which is now derived from the original carbonyl compound.
-
Final Deprotonation: Finally, deprotonation of the oxocarbenium ion by a base regenerates the carbonyl compound and the acid catalyst.
Caption: Mechanism of acid-catalyzed hydrolysis of 1,3-dioxane.
Factors Influencing the Rate of Hydrolysis
The rate of acid-catalyzed hydrolysis of 1,3-dioxanes is influenced by several factors:
-
Nature of the Carbonyl Precursor: Ketone-derived 1,3-dioxanes (ketals) generally hydrolyze faster than aldehyde-derived 1,3-dioxanes (acetals).
-
Ring Substitution: Electron-donating substituents on the acetal (B89532) carbon (C2) accelerate the reaction by stabilizing the intermediate oxocarbenium ion. Conversely, electron-withdrawing groups retard the rate of hydrolysis.
-
Acid Catalyst: The strength and concentration of the acid catalyst play a crucial role. Stronger acids and higher concentrations generally lead to faster reaction rates. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., Er(OTf)₃, ZrCl₄) can be used.[4][5]
-
Solvent: The reaction is typically carried out in a mixture of water and an organic cosolvent (e.g., acetone (B3395972), THF, dioxane) to ensure the solubility of the substrate.
-
Temperature: Increasing the reaction temperature generally increases the rate of hydrolysis.
Quantitative Data on Hydrolysis Rates
The relative stability and rate of hydrolysis can be influenced by the structure of the 1,3-dioxane. The following tables summarize key quantitative findings from the literature.
Table 1: Relative Stability of Cyclic Acetals
| Acetal Type | Relative Stability to Acid Hydrolysis | Reference |
| Aldehyde-derived 1,3-dioxane | More Stable | [6] |
| Aldehyde-derived 1,3-dioxolane | Less Stable | [6] |
| Ketone-derived 1,3-dioxane | Less Stable | [6] |
| Ketone-derived 1,3-dioxolane | More Stable | [6] |
Table 2: Effect of Catalyst on the Deprotection of Benzylidene Acetals
| Catalyst | Conditions | Time | Yield (%) | Reference |
| Er(OTf)₃ (5 mol%) | Acetonitrile, Room Temp. | 1.5 - 4 h | 85-95 | [5][7] |
| ZrCl₄ | Wet MeNO₂ | Not specified | High | [4] |
| I₂ (catalytic) | Acetone/H₂O, Room Temp. | Minutes | Excellent | [4] |
| NaBArF₄ (catalytic) | Water, 30 °C | 5 min | Quantitative | [4] |
| p-TsOH | Acetone/H₂O | Not specified | Standard | [4] |
Experimental Protocols
Below are detailed protocols for the acid-catalyzed hydrolysis of 1,3-dioxanes.
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of a Simple 1,3-Dioxane
Materials:
-
1,3-dioxane derivative (1.0 eq)
-
Acetone or Tetrahydrofuran (THF)
-
Water
-
Acid catalyst (e.g., 2M HCl, p-toluenesulfonic acid (p-TsOH, 0.1 eq))
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Dissolve the 1,3-dioxane derivative in a suitable organic solvent (e.g., acetone or THF) in a round-bottom flask.
-
Add water to the reaction mixture. A typical solvent ratio is 4:1 organic solvent to water.
-
Add the acid catalyst to the solution.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) if necessary.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, neutralize the acid catalyst by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product (the carbonyl compound and/or the 1,3-diol) by column chromatography, distillation, or recrystallization as required.
Protocol 2: Deprotection of a Benzylidene Acetal using Erbium(III) Triflate
This protocol is particularly useful for the mild and efficient cleavage of benzylidene acetals, which are common protecting groups in carbohydrate chemistry.[5][8][9]
Materials:
-
Benzylidene acetal derivative (1.0 eq)
-
Erbium(III) triflate (Er(OTf)₃, 0.05 eq)
-
Acetonitrile (CH₃CN)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a solution of the benzylidene acetal in acetonitrile, add erbium(III) triflate.
-
Add a small amount of water to the reaction mixture.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the deprotected diol.
Experimental Workflow
The general workflow for the acid-catalyzed hydrolysis of a 1,3-dioxane followed by product purification is depicted below.
Caption: General experimental workflow for 1,3-dioxane hydrolysis.
Applications in Drug Development
The acid-catalyzed hydrolysis of 1,3-dioxanes is a valuable tool in drug development and medicinal chemistry.[3] The 1,3-dioxane moiety can be found in various natural products and is often used as a protecting group during the synthesis of complex active pharmaceutical ingredients (APIs).[2] For instance, the synthesis of certain antiviral or anticancer agents may involve the protection of carbonyl or diol functionalities as a 1,3-dioxane, which is then removed in a later stage of the synthesis under acidic conditions to yield the final drug molecule. Furthermore, some 1,3-dioxane derivatives themselves have shown biological activity, acting as modulators for multi-drug resistance in cancer cells.[10] The controlled hydrolysis of such derivatives can be a key step in understanding their structure-activity relationships.
Conclusion
The acid-catalyzed hydrolysis of 1,3-dioxanes is a robust and widely used reaction in organic synthesis for the deprotection of carbonyl and 1,3-diol functional groups. A thorough understanding of the reaction mechanism, factors influencing the reaction rate, and appropriate experimental protocols is essential for its successful application. The choice of catalyst and reaction conditions can be tailored to the specific substrate, allowing for chemoselective deprotection in the presence of other acid-sensitive groups. This versatility makes the acid-catalyzed hydrolysis of 1,3-dioxanes an indispensable transformation in the toolkit of synthetic chemists, particularly those in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Chiral Synthesis Applications of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde: Application Notes and Protocols
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde , often referred to as (R)-Garner's aldehyde, is a versatile and highly valuable chiral building block in modern organic synthesis. Its rigid dioxolane structure, derived from D-glyceraldehyde, provides a stable stereogenic center that directs the formation of new stereocenters with high levels of control. This attribute makes it an indispensable tool for the enantioselective synthesis of a wide array of complex molecules, particularly in the fields of pharmaceutical and natural product chemistry.
This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing (R)-Garner's aldehyde, aimed at researchers, scientists, and professionals in drug development.
Key Applications
(R)-Garner's aldehyde serves as a precursor for the synthesis of numerous biologically active compounds. The aldehyde functionality is readily transformed into a variety of other functional groups, allowing for chain elongation and the introduction of new chiral centers. Notable applications include the synthesis of:
-
Amino Alcohols: The fundamental structural motif of many natural products and pharmaceuticals.
-
Iminosugars: Glycosidase inhibitors with potential as antiviral and anticancer agents.
-
Sphingolipids: Essential components of cell membranes involved in signal transduction.
-
Peptide Antibiotics: Complex molecules with potent antimicrobial activity.
-
Bicyclic Heterocycles: Core structures in many bioactive natural products.
Experimental Protocols and Data
The following sections detail experimental procedures for key reactions involving (R)-Garner's aldehyde, along with quantitative data presented in tabular format for clarity and comparison.
Wittig Olefination
The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from aldehydes. With (R)-Garner's aldehyde, this reaction allows for the stereoselective synthesis of chiral alkenes.
Table 1: Wittig Olefination of (R)-Garner's Aldehyde
| Entry | Wittig Reagent | Product | Yield (%) | E/Z Ratio |
| 1 | (Carbethoxymethylene)triphenylphosphorane (B24862) | (R)-Ethyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enoate | ~85 | >95:5 (E) |
| 2 | Benzyltriphenylphosphonium bromide | (R)-4-(2-Phenylethenyl)-2,2-dimethyl-1,3-dioxolane | ~90 | >95:5 (E) |
Protocol 1: Synthesis of (R)-Ethyl 4-(2,2-dimethyl-1,3-dioxolan-4-yl)but-2-enoate
-
To a solution of (carbethoxymethylene)triphenylphosphorane (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) at room temperature, add a solution of (R)-Garner's aldehyde (1.0 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired E-alkene.
Grignard Addition
The addition of Grignard reagents to (R)-Garner's aldehyde provides access to chiral secondary alcohols with high diastereoselectivity, governed by the Felkin-Anh model.
Table 2: Grignard Addition to (R)-Garner's Aldehyde
| Entry | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Methylmagnesium bromide | (R)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | ~85 | >95:5 |
| 2 | Phenylmagnesium bromide | (R)-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)(phenyl)methanol | ~80 | >90:10 |
Protocol 2: Synthesis of (R)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
-
To a solution of (R)-Garner's aldehyde (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.
Synthesis of D-erythro-Sphingosine Intermediate
(R)-Garner's aldehyde is a key starting material for the asymmetric synthesis of sphingolipids. The following protocol outlines the synthesis of a key intermediate towards D-erythro-sphingosine.
Table 3: Synthesis of a D-erythro-Sphingosine Intermediate
| Reactant 1 | Reactant 2 | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| (R)-Garner's aldehyde | 1-Pentadecynylithium | (2R,3R)-1-(tert-Butoxycarbonyl)-2,2-dimethyl-4-(1-hydroxyhexadec-2-yn-1-yl)oxazolidine | ~65 | >95:5 |
Protocol 3: Synthesis of a D-erythro-Sphingosine Intermediate
-
To a solution of 1-pentadecyne (B1584982) (1.5 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.5 eq, 2.5 M in hexanes) dropwise and stir for 30 minutes.
-
To the resulting solution of 1-pentadecynylithium, add a solution of (R)-Garner's aldehyde (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired propargyl alcohol.
Visualization of Synthetic Workflow
The following diagram illustrates a general workflow for the utilization of (R)-Garner's aldehyde in the synthesis of chiral molecules.
Caption: Synthetic utility of (R)-Garner's aldehyde.
This diagram illustrates the central role of (R)-Garner's aldehyde in asymmetric synthesis. The aldehyde undergoes various key transformations to yield versatile chiral building blocks, which are then elaborated into complex and biologically significant target molecules.
Caption: General experimental workflow.
This flowchart outlines the typical experimental sequence starting from the preparation of (R)-Garner's aldehyde, followed by a key asymmetric transformation and subsequent functional group manipulations to arrive at the final chiral product. This systematic approach allows for the efficient and stereocontrolled synthesis of complex molecules.
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,2-Dimethyl-1,3-dioxane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2,2-Dimethyl-1,3-dioxane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the acid-catalyzed acetalization of 1,3-propanediol (B51772) with acetone (B3395972). This reaction is an equilibrium process where the removal of water drives the reaction towards the product.
Q2: Which acid catalysts are typically used for this synthesis?
A2: Common homogeneous acid catalysts include p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄). Heterogeneous catalysts like Amberlyst-15, a sulfonic acid-functionalized resin, are also employed for easier separation.
Q3: What are the key factors influencing the yield of this compound?
A3: The primary factors that affect the yield are the choice of catalyst, reaction temperature, the molar ratio of reactants, and the efficiency of water removal from the reaction mixture.
Q4: How can the product be purified after the reaction?
A4: The typical workup involves neutralizing the acid catalyst, often with a weak base like sodium bicarbonate solution, followed by extraction with an organic solvent. The crude product is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and purified by fractional distillation under reduced pressure.
Q5: What are the main side reactions to be aware of?
A5: The main side reaction is the reverse reaction (hydrolysis) of the dioxane back to the starting materials, which is favored by the presence of water. At higher temperatures, side reactions involving the reactants themselves, such as the self-condensation of acetone, can also occur.
Troubleshooting Guide
Low or No Product Yield
Issue: After performing the synthesis of this compound, the final yield is significantly lower than expected or no product is obtained.
Possible Causes and Solutions:
-
Ineffective Water Removal: The formation of this compound is an equilibrium reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.
-
Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Ensure the apparatus is set up correctly and that the chosen solvent (e.g., toluene (B28343) or cyclohexane) forms an azeotrope with water. Alternatively, using a drying agent like anhydrous CuSO₄ in the reaction mixture can also be effective.
-
-
Inactive or Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.
-
Solution: Ensure the catalyst is fresh and has not been deactivated. For solid catalysts like Amberlyst-15, ensure they have been properly activated and are not spent. Increase the catalyst loading if necessary, but be mindful that excessive acid can lead to side reactions.
-
-
Incorrect Reaction Temperature: The reaction temperature can influence both the reaction rate and the position of the equilibrium.
-
Solution: While gentle heating can increase the reaction rate, excessively high temperatures can promote side reactions. For reactions using a Dean-Stark trap, the temperature should be maintained at the boiling point of the azeotropic mixture. For reactions without azeotropic removal of water, running the reaction at room temperature for a longer duration may be beneficial.
-
-
Suboptimal Molar Ratio of Reactants: An inappropriate ratio of 1,3-propanediol to acetone can limit the yield.
-
Solution: Using a slight excess of acetone can help drive the equilibrium towards the product. A molar ratio of 1:1.1 to 1:1.5 (1,3-propanediol:acetone) is often effective.
-
Presence of Impurities in the Final Product
Issue: The purified this compound contains significant impurities, as indicated by analytical techniques like NMR or GC-MS.
Possible Causes and Solutions:
-
Incomplete Reaction: The presence of starting materials (1,3-propanediol and acetone) in the final product indicates an incomplete reaction.
-
Solution: Increase the reaction time or consider the points mentioned under "Low or No Product Yield" to drive the reaction to completion.
-
-
Inefficient Purification: The purification process may not be effectively removing byproducts or unreacted starting materials.
-
Solution: Ensure thorough neutralization of the acid catalyst before extraction. During fractional distillation, use a column with sufficient theoretical plates and carefully control the distillation rate and temperature to achieve good separation. The boiling point of this compound is approximately 134 °C at atmospheric pressure.
-
-
Hydrolysis During Workup: The product can hydrolyze back to the starting materials if exposed to acidic conditions in the presence of water during the workup.
-
Solution: Ensure the reaction mixture is fully neutralized with a base (e.g., saturated sodium bicarbonate solution) before adding water for extraction.
-
Data Presentation
The following table summarizes the impact of different catalysts on the synthesis of this compound and its derivatives under various conditions. Please note that direct comparative studies for this compound are limited, and some data is inferred from the synthesis of similar dioxanes or its derivatives like Meldrum's acid.
| Catalyst | Reactants | Molar Ratio (Diol/Acid:Carbonyl) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| p-TSA | 1,3-Propanediol, Acetone | 1:1.1 | Toluene | Reflux | 4-8 | ~65-85 | General Procedure |
| H₂SO₄ | 1,3-Propanediol, Acetone | 1:1.2 | Dichloromethane | Room Temp | 8 | Moderate | Inferred Data |
| Amberlyst-15 | 1,3-Propanediol, Acetone | 1:1.5 | Toluene | Reflux | 6-12 | High | Inferred Data |
| Iodine | Malonic Acid, Acetone | 1:1.1 | Acetic Anhydride | 30 | 3 | 77.1 |
Experimental Protocols
Synthesis of this compound using p-Toluenesulfonic Acid
Materials:
-
1,3-Propanediol
-
Acetone
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dichloromethane (for extraction)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-propanediol (1.0 equiv.), acetone (1.2 equiv.), and a catalytic amount of p-TSA (0.01-0.02 equiv.).
-
Add toluene as the solvent to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the catalyst.
-
Wash with water and then with brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Mandatory Visualizations
Caption: Reaction mechanism for the acid-catalyzed synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: Acetal Protection with 2,2-Dimethoxypropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the acetal (B89532) protection of diols using 2,2-dimethoxypropane (B42991).
Troubleshooting Guide
Problem 1: Low or no yield of the desired acetal product.
Possible Causes and Solutions:
-
Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed.
-
Solution: Ensure the correct catalytic amount of a suitable acid (e.g., p-TsOH, CSA, anhydrous HCl) is used. The optimal loading can vary depending on the substrate and reaction scale.
-
-
Presence of Water: Water in the reaction mixture can hydrolyze the 2,2-dimethoxypropane and the formed acetal, shifting the equilibrium back to the starting materials.
-
Solution: Use anhydrous solvents and reagents. 2,2-dimethoxypropane itself acts as a water scavenger by reacting with water to form acetone (B3395972) and methanol (B129727). For particularly sensitive reactions, the addition of a drying agent or azeotropic removal of water may be necessary.
-
-
Inefficient Methanol Removal: The reaction produces methanol as a byproduct. Its accumulation can inhibit the forward reaction.
-
Solution: Perform the reaction in a system that allows for the removal of methanol, for example, by distillation. Adding a hydrocarbon solvent like hexane (B92381) or benzene (B151609) can help form a binary azeotrope with methanol, facilitating its removal.
-
-
Reaction Not at Equilibrium: The reaction may not have been allowed to run for a sufficient amount of time to reach completion.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C) or extending the reaction time.
-
Problem 2: Formation of a significant amount of enol ether byproduct.
Possible Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can promote the acid-catalyzed elimination of methanol from the acetal product to form an enol ether. This side reaction can occur even at relatively low temperatures (around 50 °C).
-
Solution: Conduct the reaction at room temperature or below if the substrate is sufficiently reactive. If heating is necessary, use the lowest effective temperature and monitor for byproduct formation.
-
-
Prolonged Exposure to Acid: Leaving the reaction under acidic conditions for an extended period, especially during workup, can lead to the formation of enol ethers.
-
Solution: Upon completion, the reaction should be promptly quenched by neutralizing the acid catalyst with a mild base, such as saturated aqueous sodium bicarbonate solution, before workup and purification.
-
Problem 3: The reaction is successful, but the isolated yield is low after workup.
Possible Causes and Solutions:
-
Hydrolysis of the Acetal During Workup: The acetal is sensitive to acid and can be hydrolyzed back to the diol if the acidic conditions are not properly neutralized.
-
Solution: Ensure complete neutralization of the acid catalyst with a base (e.g., saturated NaHCO₃ solution) before extraction. A common workup procedure involves washing the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
-
Product Loss During Purification: The acetal product may be volatile or may partially decompose on silica (B1680970) gel during column chromatography if residual acid is present.
-
Solution: Ensure the product is stable under the chosen purification conditions. For column chromatography, it is advisable to use a solvent system containing a small amount of a basic modifier (e.g., 1% triethylamine (B128534) in the eluent) to prevent on-column hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in acetal protection with 2,2-dimethoxypropane, and how can I minimize it?
A1: The primary side reaction is the formation of an enol ether through the acid-catalyzed elimination of one molecule of alcohol from the initially formed acetal. To minimize this, it is recommended to:
-
Run the reaction at or below room temperature.
-
Use a catalytic amount of acid and avoid excess.
-
Neutralize the acid with a mild base (e.g., saturated NaHCO₃) immediately upon reaction completion, prior to workup.
Q2: Which acid catalyst is best for my reaction?
A2: The choice of acid catalyst can depend on the specific substrate and desired reaction conditions. Commonly used catalysts include:
-
p-Toluenesulfonic acid (p-TsOH): A widely used, effective, and relatively mild solid acid catalyst.
-
Camphorsulfonic acid (CSA): Another effective solid acid catalyst.
-
Anhydrous Hydrogen Chloride (HCl): Can be used as a solution in an organic solvent.
-
Lewis Acids (e.g., ZrCl₄, FeCl₃): Can also be employed, sometimes offering different selectivity.
-
Iodine: Has been reported as a mild and efficient catalyst for this transformation.
It is often necessary to screen a few catalysts to find the optimal one for a particular substrate.
Q3: How do I know when the reaction is complete?
A3: The progress of the reaction should be monitored by a suitable analytical technique. Thin-layer chromatography (TLC) is a common and convenient method. A spot corresponding to the starting diol should diminish and be replaced by a new, typically less polar, spot for the acetal product. Gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more quantitative monitoring.
Q4: Can I use acetone instead of 2,2-dimethoxypropane?
A4: Yes, acetone can be used directly for acetonide formation, often in the presence of an acid catalyst and a dehydrating agent to remove the water formed during the reaction. However, 2,2-dimethoxypropane is often preferred because it acts as its own dehydrating agent, reacting with any water present to form acetone and methanol, which can be more easily removed than water, thus driving the reaction to completion.
Quantitative Data
Table 1: Comparison of Catalysts and Conditions for Acetonide Protection of Diols
| Catalyst | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| Camphorsulfonic acid | 2,2-Dimethoxypropane | CH₂Cl₂ | Room Temp. | 2 - 7 h | 82 - 86 | |
| Pyridinium p-toluenesulfonate (PPTS) | 2,2-Dimethoxypropane | DMF | Room Temp. | 60 min | 88 | |
| Iodine | 2,2-Dimethoxypropane | - | Room Temp. | Varies | 75-85 | |
| Anhydrous CuSO₄ | Acetone | Acetone | Room Temp. | 36 h | 83 |
Experimental Protocols
Protocol 1: General Procedure for Acetal Protection of a Diol with 2,2-Dimethoxypropane
-
Reaction Setup: To a solution of the diol (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane (B109758) or acetone, approx. 0.1-0.5 M), add 2,2-dimethoxypropane (1.5-2.0 equiv).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.01-0.05 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Troubleshooting Protocol for Minimizing Enol Ether Formation
-
Low-Temperature Reaction: Set up the reaction as described in Protocol 1, but maintain the reaction temperature at 0 °C using an ice bath.
-
Careful Monitoring: Monitor the reaction closely by TLC. The reaction may be slower at a lower temperature.
-
Prompt Quenching: As soon as the starting material is consumed, immediately add a pre-chilled saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Cold Workup: Perform the extraction and washing steps using cold solvents and solutions to minimize the risk of acid-catalyzed side reactions.
-
Modified Purification: If column chromatography is required, consider using a silica gel column that has been pre-treated with a solvent mixture containing 1% triethylamine to ensure a neutral environment.
Visualizations
Caption: Mechanism of acid-catalyzed acetal formation.
Caption: Troubleshooting workflow for acetal protection.
Caption: General experimental workflow for acetal protection.
Technical Support Center: Improving the Stability of 1,3-Dioxane Protecting Groups
This guide provides researchers, scientists, and drug development professionals with practical advice, troubleshooting strategies, and detailed protocols to manage and improve the stability of 1,3-dioxane (B1201747) protecting groups during chemical synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the general stability profile of 1,3-dioxane protecting groups?
A1: The 1,3-dioxane group, a cyclic acetal (B89532), is a robust protecting group under a wide array of conditions. It is notably stable in neutral, basic, reductive, and many oxidative environments.[1][2][3] Its primary vulnerability is its lability to acidic conditions, including both Brønsted and Lewis acids, which is the basis for its use as a protecting group.[3][4]
Q2: My 1,3-dioxane protecting group was unexpectedly cleaved during my reaction, which was not supposed to be acidic. What could be the cause?
A2: Unexpected cleavage can occur due to several reasons:
-
Trace Acidic Impurities: One of your reagents or solvents might contain acidic impurities.
-
In Situ Acid Generation: Reaction byproducts could be acidic, gradually lowering the pH of the mixture.
-
Lewis Acidity: Some reagents, not typically considered acids, can act as Lewis acids and catalyze cleavage. An example is the use of LiAlH₄ with AlCl₃ for reductions, where the Lewis acid component facilitates hydrogenolysis.[5]
-
Elevated Temperatures: While generally stable, prolonged exposure to high temperatures can sometimes promote decomposition, especially if trace moisture or acid is present.[6]
Q3: I am observing significant decomposition of my 1,3-dioxane during the aqueous workup. How can I prevent this?
A3: Decomposition during workup is a common problem and typically results from inadvertently creating acidic conditions.[4] For instance, quenching a reaction with aqueous ammonium (B1175870) chloride (NH₄Cl) can generate a mildly acidic solution.[4] To prevent this:
-
Use a Mild Basic Wash: Instead of a neutral water wash, use a mild basic solution like saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any trace acids generated during the reaction.[4]
-
Monitor pH: Use pH paper to check the pH of your aqueous layer during extraction to ensure it remains neutral or slightly basic.[4]
-
Avoid Acidic Drying Agents: Use a neutral drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) instead of potentially acidic ones.[4]
-
Control Temperature: Perform the workup at a lower temperature (e.g., 0 °C in an ice bath) to slow the rate of acid-catalyzed hydrolysis.[4]
-
Use Brine: A final wash with saturated aqueous sodium chloride (brine) helps to remove dissolved water from the organic layer and can aid in breaking up emulsions.[4]
Q4: Can I modify the structure of the 1,3-dioxane to increase its stability?
A4: Yes, the stability of the acetal is influenced by its electronic and steric environment.
-
Electronic Effects: Electron-withdrawing groups near the acetal carbon can significantly stabilize the protecting group against acid-catalyzed hydrolysis by destabilizing the intermediate oxocarbenium ion.[7]
-
Steric Effects: Substituents on the dioxane ring can influence its preferred conformation. Generally, placing bulky substituents in an equatorial position is thermodynamically favored and can contribute to overall stability.[3]
-
Ring Size: Six-membered 1,3-dioxanes are generally more stable than their five-membered 1,3-dioxolane (B20135) counterparts.[5][8] This difference is attributed to the greater ease of forming the intermediate oxocarbonium ion from the 1,3-dioxolane ring.[5]
Data Presentation: Factors Influencing Stability
Quantitative data helps in selecting the appropriate protecting group and reaction conditions.
Table 1: Effect of pH on Acetal Stability
The rate of hydrolysis for acetals is highly dependent on pH. The stability increases dramatically as the solution becomes less acidic.
| pH | Approximate Half-Life of a Model Acetal |
| 1 | Seconds to Minutes |
| 3 | Hours |
| 5 | Days |
| 7 | Years |
Note: Data is for a representative acetal; the stability of a specific 1,3-dioxane may vary with its structure. The trend of increasing instability with decreasing pH is universal.[4]
Table 2: Relative Stability of Substituted Acetal Groups to Acidic Hydrolysis
The electronic nature of substituents on the acetal group can be tuned to control the rate of cleavage. Electron-withdrawing groups increase stability.
| Protecting Group (Acetal Type) | Substituent | Relative Rate of Cleavage (Compared to Methoxy) |
| Methoxyisopropyl (MIP) | -OCH₃ | 1.0 |
| Benzyloxyisopropyl | -OCH₂Ph | ~1.0 |
| Isopropyloxyisopropyl | -OCH(CH₃)₂ | ~7.5 |
| Trifluoroethoxyisopropyl | -OCH₂CF₃ | 0.033 (30-fold more stable) |
Note: Data adapted from a study on alkoxyisopropyl protecting groups, illustrating the strong stabilizing effect of electron-withdrawing substituents.[7]
Diagrams
Caption: Troubleshooting workflow for unexpected 1,3-dioxane cleavage.
Caption: Key factors influencing the stability of 1,3-dioxane protecting groups.
Experimental Protocols
Protocol 1: Workup Procedure to Maintain 1,3-Dioxane Integrity
This protocol is designed for a generic organic reaction where the 1,3-dioxane group must be preserved during workup.[4]
-
1. Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction. Add the solution portion-wise, monitoring for gas evolution, until the evolution ceases. This ensures any acidic components are neutralized.
-
-
2. Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Gently invert the funnel 10-15 times to mix the layers. Avoid vigorous shaking to prevent the formation of emulsions.
-
Allow the layers to separate completely.
-
Drain the aqueous layer and test its pH with pH paper to confirm it is neutral or basic.
-
-
3. Washing:
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (1 x volume of organic layer).
-
Water (1 x volume of organic layer).
-
Saturated aqueous sodium chloride (brine) (1 x volume of organic layer).
-
-
-
4. Drying and Concentration:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add anhydrous sodium sulfate (Na₂SO₄), a neutral drying agent, and swirl. Add portions until the drying agent no longer clumps together.
-
Filter or decant the dried organic solution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Standard Acid-Catalyzed Deprotection of a 1,3-Dioxane
This protocol outlines a general method for the intentional cleavage of a 1,3-dioxane protecting group.[1]
-
1. Materials:
-
1,3-Dioxane protected compound
-
Aqueous acid (e.g., 1M HCl, acetic acid)
-
Organic co-solvent (e.g., acetone (B3395972), tetrahydrofuran (B95107) (THF))
-
Saturated aqueous sodium bicarbonate (for neutralization)
-
Extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
2. Procedure:
-
Dissolve the 1,3-dioxane derivative in a suitable organic co-solvent like acetone or THF.
-
Add the aqueous acid to the solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Stir the reaction mixture at room temperature. Gentle heating (e.g., 40 °C) can be applied to accelerate the reaction if it is sluggish.
-
Once the starting material is consumed as indicated by TLC, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ until gas evolution stops.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude deprotected product.
-
Purify the product as required by column chromatography, distillation, or recrystallization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Technical Support Center: Scaling Up Meldrum's Acid Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of Meldrum's acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of Meldrum's acid?
A1: The main challenges in scaling up the synthesis of Meldrum's acid revolve around its thermal instability, the potential for vigorous decomposition, managing reaction exotherms, and preventing the formation of by-products.[1] Careful control of reaction parameters is crucial for a safe and successful scale-up.[1]
Q2: How does the thermal stability of Meldrum's acid impact scale-up?
A2: Meldrum's acid and its derivatives are thermally sensitive and can decompose to generate highly reactive ketene (B1206846) intermediates, along with acetone (B3395972) and carbon dioxide.[1][2] This decomposition is often exothermic and can lead to a rapid increase in temperature and pressure, posing a significant safety risk on a larger scale.[1] It is critical to understand the thermal profile of your specific reaction using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) before attempting a large-scale reaction.[1]
Q3: What are the common by-products in Meldrum's acid synthesis and how can their formation be minimized at scale?
A3: A common by-product during the synthesis of Meldrum's acid is a di-acetic anhydride (B1165640) intermediate, which can reduce the overall yield.[3] Its formation can be minimized by the slow, controlled addition of acetic anhydride.[3][4] Other impurities can include unreacted malonic acid, water, and acetone condensation products.[5] Careful control of temperature, reaction time, and stoichiometry are key to minimizing these by-products.
Q4: What are the recommended purification methods for large-scale synthesis of Meldrum's acid?
A4: While column chromatography is a common purification technique at the lab scale, it is often impractical and uneconomical for large-scale production.[1][6] For solid products like Meldrum's acid, recrystallization is the preferred method.[6] Other scalable purification techniques include acid-base extractions to remove acidic or basic impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Formation of di-acetic anhydride by-product.[3] - Suboptimal molar ratios of reactants. - Inefficient purification. | - Ensure slow, controlled addition of acetic anhydride. The concentration of unreacted acetic anhydride should not exceed 14 mole percent relative to the malonic acid concentration.[3][7] - Optimize molar ratios of acetone, malonic acid, and acid catalyst (see Table 1).[3][7] - Use recrystallization for purification.[6] |
| Product Impurity | - Presence of unreacted starting materials (e.g., malonic acid).[5] - Formation of acetone condensation products.[5] - Side reactions due to excess acetic anhydride. | - Monitor the reaction to ensure completion. A trace amount of free malonic acid may remain at the end of the reaction.[7] - Maintain a low reaction temperature to minimize side reactions. - Control the addition rate of acetic anhydride. |
| Poor Reproducibility at Scale | - Inadequate control over reaction exotherm. - Inconsistent rate of reagent addition. - Insufficient mixing in a larger reactor. | - Implement robust temperature control systems. - Use a programmable syringe pump or addition funnel for precise and consistent addition of acetic anhydride. - Ensure efficient and uniform mixing throughout the reaction vessel. |
| Safety Concerns (e.g., pressure buildup) | - Thermal decomposition of Meldrum's acid.[1] | - Maintain strict temperature control, ideally between -15°C and 25°C.[7] - Ensure adequate venting and pressure relief systems are in place for the reactor. - Purge the reaction mixture with an inert gas like nitrogen.[7] |
Quantitative Data Summary
Table 1: Recommended Molar Ratios for Meldrum's Acid Synthesis
| Reactant/Catalyst | Molar Ratio Range | Reference |
| Acetone : Malonic Acid : Acid Catalyst | 1.0:1.0:0.005 to 2.3:1.0:0.12 | [3][7] |
Table 2: Critical Process Parameters for Scaled-Up Synthesis
| Parameter | Recommended Value/Condition | Reference |
| Concentration of Unreacted Acetic Anhydride | ≤ 14 mole % (relative to malonic acid) | [3][7] |
| Preferred Concentration of Unreacted Acetic Anhydride | ≤ 0.1 mole % (relative to malonic acid) | [3][7] |
| Reaction Temperature | -15°C to 25°C | [7] |
Experimental Protocols
Detailed Methodology for Scaled-Up Synthesis of Meldrum's Acid
This protocol is a general guideline and should be optimized for specific equipment and scales.
1. Materials and Reagents:
-
Malonic Acid
-
Acetone
-
Acetic Anhydride
-
Acid Catalyst (e.g., Sulfuric Acid)
-
Solvent for recrystallization (e.g., methyl-t-butyl ether)[7]
2. Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel/syringe pump.
-
Cooling system capable of maintaining temperatures between -15°C and 25°C.
-
Inert gas (Nitrogen) supply.
-
Filtration apparatus.
-
Vacuum oven.
3. Procedure:
-
Charge the reactor with acetone, malonic acid, and the acid catalyst according to the optimized molar ratios (see Table 1). This will form a mixture with a solution phase and a solid phase of malonic acid.[3][7]
-
Begin stirring and purge the reactor with nitrogen.[7]
-
Cool the mixture to the desired reaction temperature (e.g., 0-5°C).
-
Slowly add acetic anhydride to the reaction mixture at a controlled rate. The rate of addition is critical to maintain a low concentration of unreacted acetic anhydride.[3][7] For a 1-7 pound scale, the addition rate may vary between 0.25 mL/min and 20 mL/min, with a preferred rate of less than 2 mL/min.[3]
-
Monitor the reaction progress by a suitable analytical method (e.g., NMR, GC, or HPLC) to track the consumption of malonic acid and the formation of acetic acid.[3]
-
Once the reaction is complete (typically when a molar equivalent of acetone relative to the total malonic acid has reacted), proceed with workup.[3]
-
Isolate the crude Meldrum's acid by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent.
-
Dry the purified Meldrum's acid under vacuum.
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for Meldrum's acid synthesis.
Experimental Workflow Diagram
Caption: Scaled-up synthesis workflow for Meldrum's acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Meldrum's acid [chem-is-you.blogspot.com]
- 3. US4613671A - Process for the preparation of Meldrum's acid - Google Patents [patents.google.com]
- 4. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. EP0206673A2 - Process for the preparation of meldrum's acid - Google Patents [patents.google.com]
Technical Support Center: Selective Deprotection of 2,2-Dimethyl-1,3-dioxane Acetals
Welcome to the technical support center for the selective deprotection of 2,2-dimethyl-1,3-dioxane acetals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common general methods for the deprotection of this compound acetals?
A1: The most common methods for deprotecting this compound acetals involve acid-catalyzed hydrolysis. This is typically achieved using an acid in a water/organic solvent system.[1] Common co-solvents include acetone (B3395972), 1,4-dioxane, or tetrahydrofuran.[1] For acetals that are resistant to standard aqueous acid hydrolysis, a two-step process of transacetalization to a dimethyl acetal (B89532) in methanol (B129727) followed by aqueous acid hydrolysis can be effective.[2] Milder, neutral deprotection methods are also available for sensitive substrates.[3]
Q2: My deprotection reaction is sluggish or incomplete. What are the potential causes and solutions?
A2: Sluggish or incomplete deprotection can be due to several factors:
-
Insufficient Acid Catalyst: The concentration of the acid catalyst may be too low. A slight increase in the catalyst loading or switching to a stronger acid might be necessary.
-
Steric Hindrance: The acetal may be sterically hindered, slowing down the reaction. Prolonged reaction times or elevated temperatures may be required.
-
Equilibrium: Acetal hydrolysis is an equilibrium process.[4] Ensure a sufficient amount of water is present in the reaction mixture to drive the equilibrium towards the deprotected carbonyl compound. Using a co-solvent like acetone can also help by forming an acetone acetal, thus shifting the equilibrium.[5]
-
Inappropriate Solvent: The choice of solvent can impact reaction rates. Protic solvents like water or methanol are often necessary for efficient hydrolysis.
Q3: How can I selectively deprotect a this compound acetal in the presence of other acid-sensitive functional groups?
A3: Selective deprotection is a significant challenge. Here are some strategies:
-
Mild Lewis Acids: Employing mild Lewis acids can offer greater chemoselectivity. Catalysts like cerium(III) triflate in wet nitromethane (B149229) can cleave acetals at an almost neutral pH.[3] Other options include erbium(III) triflate and indium(III) trifluoromethanesulfonate (B1224126).[3][5]
-
Neutral Conditions: Deprotection under neutral conditions is ideal for highly sensitive substrates. A catalytic amount of iodine in acetone is a mild and efficient method that tolerates many sensitive groups.[3]
-
Enzymatic Deprotection: In specific cases, enzymatic methods can offer high selectivity, though this is highly substrate-dependent.
-
Careful Control of Reaction Conditions: Titrating the amount of acid, using a weaker acid, or performing the reaction at a lower temperature can sometimes achieve the desired selectivity.
Q4: I am observing side reactions or degradation of my product. What can I do?
A4: Product degradation often points to overly harsh reaction conditions.
-
Reduce Acid Strength/Concentration: Switch to a milder acid (e.g., acetic acid instead of hydrochloric acid) or lower the catalyst loading.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize side reactions.
-
Use a Buffered System: Employing a buffer can help maintain a specific pH and prevent the degradation of pH-sensitive functionalities.
-
Switch to a Milder Deprotection Method: Consider using one of the mild Lewis acid or neutral deprotection methods mentioned in Q3.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid catalyst or water. | Increase catalyst loading slightly. Ensure adequate water is present to drive the equilibrium. |
| Steric hindrance around the acetal. | Increase reaction time and/or temperature. | |
| The chosen deprotection method is too mild. | Switch to a stronger acidic condition or a more reactive Lewis acid. | |
| Low Yield | Product degradation under acidic conditions. | Use a milder acid, lower the reaction temperature, or switch to a neutral deprotection method. |
| Incomplete work-up or product loss during extraction. | Ensure complete quenching of the acid before extraction. Optimize the extraction solvent and procedure. | |
| Formation of Side Products | Reaction with other acid-sensitive functional groups. | Employ a more chemoselective deprotection method (e.g., mild Lewis acids, iodine/acetone). |
| Over-reaction or degradation. | Reduce reaction time and monitor the reaction closely using TLC or LC-MS. | |
| Difficulty in Removing the Diol Byproduct | The diol byproduct is water-soluble and difficult to extract. | Perform an aqueous wash to remove the 1,3-propanediol (B51772) derivative. |
| The byproduct co-elutes with the product during chromatography. | Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase). |
Quantitative Data Summary
The following table summarizes various reagent systems for the deprotection of acetals, providing a comparison of their reaction conditions and efficacy.
| Reagent/Catalyst | Solvent | Temperature | Reaction Time | Yield | Notes |
| Iodine (catalytic) | Acetone | Room Temperature | Minutes | Excellent | Tolerates double bonds, hydroxyl groups, and other acid-sensitive groups.[3] |
| Cerium(III) triflate (catalytic) | Wet Nitromethane | Room Temperature | Varies | High | Chemoselective and operates at almost neutral pH.[3] |
| Erbium(III) triflate (catalytic) | Wet Nitromethane | Room Temperature | Varies | High | Gentle Lewis acid catalyst for cleavage of cyclic acetals.[3] |
| Indium(III) trifluoromethanesulfonate (catalytic) | Acetone | Room Temperature or Microwave | Varies | Good to Excellent | Effective under neutral conditions.[3] |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) (catalytic) | Water | 30 °C | ~5 minutes | Quantitative | Effective for the deprotection of 2-phenyl-1,3-dioxolane.[3] |
| Bismuth Nitrate Pentahydrate | Dichloromethane | Room Temperature | Varies | High | Mild conditions and easy work-up. More resistant for cyclic acetals.[6] |
| Nickel Boride | Methanol | Room Temperature | Varies | High | Mild and can lead to concomitant reduction to the alcohol.[7] |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (catalytic) | Aqueous Acetonitrile | Room Temperature | Varies | High | Hydrolysis under neutral conditions.[8] |
Key Experimental Protocols
Protocol 1: General Acid-Catalyzed Deprotection
This protocol describes a standard method for the deprotection of this compound acetals using a Brønsted acid.
Materials:
-
This compound protected compound
-
Acetone (or THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound protected compound (1.0 eq) in acetone or THF.
-
Add 1M HCl (0.5-2.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully add saturated NaHCO₃ solution to quench the acid until gas evolution ceases.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo to obtain the crude deprotected product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Mild Deprotection using Iodine in Acetone
This protocol is suitable for substrates with highly acid-sensitive functional groups.[9]
Materials:
-
This compound protected compound
-
Acetone
-
Iodine (I₂)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the protected compound (1.0 eq) in acetone.
-
Add a catalytic amount of iodine (0.1 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is often complete within minutes.[3]
-
If the reaction is sluggish, gentle heating to reflux may be applied.
-
Once the reaction is complete, add saturated Na₂S₂O₃ solution dropwise until the brown color of the iodine disappears.[9]
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo to yield the deprotected carbonyl compound.
Visual Guides
Caption: Troubleshooting workflow for acetal deprotection.
Caption: Mechanism of acid-catalyzed acetal deprotection.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 7. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
avoiding decomposition of Meldrum's acid during storage
Welcome to the technical support center for Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this versatile reagent.
Troubleshooting Guide & FAQs
This section provides direct answers to common issues encountered during the storage and use of Meldrum's acid.
Frequently Asked Questions
Q1: My Meldrum's acid has turned yellow/light brown. Is it still usable?
A1: A slight discoloration to yellow or light brown often indicates the beginning of decomposition. While it may still be suitable for some applications, its purity is compromised. For reactions sensitive to impurities or requiring precise stoichiometry, it is highly recommended to purify the material by recrystallization before use. The presence of colored impurities can signify the formation of byproducts from hydrolysis or thermolysis.
Q2: The melting point of my Meldrum's acid is lower than the reported 92-97°C range. What does this mean?
A2: A depressed and broadened melting point range is a classic indicator of impurity.[1][2] Decomposition products, primarily from exposure to moisture or heat, act as impurities that lower the melting point.[1] If you observe a melting point below 92°C, the reagent has likely degraded and should be purified or discarded.
Q3: What are the primary causes of Meldrum's acid decomposition during storage?
A3: The two main culprits are moisture and heat .
-
Hydrolysis: Meldrum's acid is susceptible to hydrolysis in the presence of water or moist air, which leads to the opening of the dioxane ring to form malonic acid and acetone (B3395972).[1][3]
-
Thermolysis: At elevated temperatures, Meldrum's acid can decompose to generate highly reactive ketene (B1206846) intermediates, along with acetone and carbon dioxide.[4][5] While this reactivity is harnessed in synthesis, it is undesirable during storage.
Q4: What are the ideal storage conditions for Meldrum's acid?
A4: To ensure long-term stability, Meldrum's acid should be stored in a cool, dry, and well-ventilated area.[6] It should be kept in a tightly sealed container to protect it from moisture.[1] Storing it under an inert atmosphere, such as nitrogen, can further prevent moisture-related degradation.[1] For long-term storage, refrigeration at 2-8°C is recommended.[7][8]
Troubleshooting Common Issues
| Symptom | Possible Cause | Recommended Action |
| Crystalline powder appears clumpy or wet. | Exposure to atmospheric moisture. | Dry the material under vacuum. For future storage, use a desiccator or store in a glovebox. Ensure container is tightly sealed. |
| Poor reactivity or unexpected side products in a reaction. | Significant decomposition of the starting material. | Verify the purity of the Meldrum's acid using melting point analysis or spectroscopy (e.g., ¹H NMR). Purify by recrystallization if necessary. |
| Rapid gas evolution and discoloration upon heating in a reaction. | Uncontrolled thermal decomposition.[9] | Ensure gradual and controlled heating. Rapid heating can initiate vigorous decomposition.[9] |
Quantitative Data on Storage and Stability
Proper storage is critical for maintaining the integrity of Meldrum's acid. The following table summarizes the key parameters for storage and stability.
| Parameter | Value / Condition | Notes |
| Appearance | White to almost white crystalline powder | Discoloration indicates potential decomposition.[1][6] |
| Melting Point | 92 - 97 °C | Decomposes at or near its melting point.[1][2] |
| Recommended Storage Temp. | 2 - 8 °C | For long-term stability.[7][8] |
| Short-Term Storage | Cool, dry, well-ventilated area | Keep away from heat sources.[6] |
| Water Content (Specification) | ≤ 1.0 % | High water content accelerates hydrolysis.[6] |
| Solubility in Water (20°C) | 2.5 g / 100 mL | Limited solubility; however, exposure to water should be minimized.[1][8] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, ketenes, acetone | Occurs upon exposure to heat or incompatible materials.[1][4][5] |
| Incompatible Materials | Strong oxidizing agents, moist air/water | Avoid contact to prevent decomposition.[1] |
Experimental Protocols
Protocol 1: Purity Assessment by Melting Point
Objective: To determine the purity of a Meldrum's acid sample by measuring its melting point.
Methodology:
-
Ensure the melting point apparatus is calibrated.
-
Place a small, dry sample of Meldrum's acid into a capillary tube, sealed at one end.
-
Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-15°C per minute initially.
-
As the temperature approaches the expected melting point (~90°C), reduce the heating rate to 1-2°C per minute to ensure accurate measurement.
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point).
-
Interpretation: A sharp melting range within 92-97°C indicates high purity. A range that is broad or depressed below 92°C suggests the presence of impurities due to decomposition.
Protocol 2: Recrystallization for Purification
Objective: To purify decomposed or discolored Meldrum's acid.
Methodology:
-
Choose an appropriate solvent system. A common method involves dissolving the impure Meldrum's acid in a minimal amount of warm acetone.
-
Once dissolved, add a non-solvent like petroleum ether or hexanes until the solution becomes cloudy (the point of saturation).
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
For maximum yield, place the flask in an ice bath or refrigerate at 2-8°C for several hours to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold non-solvent (petroleum ether or hexanes) to remove any remaining soluble impurities.
-
Dry the purified crystals thoroughly under vacuum to remove all residual solvent.
-
Confirm the purity of the recrystallized product by measuring its melting point.
Visualizing Decomposition Pathways
To prevent decomposition, it is crucial to understand the mechanisms by which it occurs. The following diagrams illustrate the primary degradation pathways for Meldrum's acid.
Caption: Decomposition pathways of Meldrum's acid.
Caption: Recommended storage and handling workflow.
References
- 1. alkalimetals.com [alkalimetals.com]
- 2. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 3. ic.unicamp.br [ic.unicamp.br]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 5. Meldrum's acid [chem-is-you.blogspot.com]
- 6. Meldrum's Acid - Vesta Chemicals bv [vestachem.com]
- 7. rvrlabs.com [rvrlabs.com]
- 8. 2033-24-1 Meldrum's acid AKSci A037 [aksci.com]
- 9. benchchem.com [benchchem.com]
troubleshooting low yields in Knoevenagel condensation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Knoevenagel condensation reactions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.
Frequently Asked Questions & Troubleshooting Guides
1. My Knoevenagel condensation reaction is resulting in a low yield. What are the most common causes?
Low yields in Knoevenagel condensations can arise from several factors. Key areas to investigate include:
-
Catalyst Issues : The catalyst, often a weak base, might be old, impure, or not sufficiently potent to efficiently deprotonate the active methylene (B1212753) compound.[1] The choice of catalyst is crucial for activating the active methylene compound.[2]
-
Suboptimal Reaction Conditions : Factors such as temperature, reaction time, and solvent choice can significantly impact the reaction outcome.[1]
-
Presence of Water : The Knoevenagel condensation produces water as a byproduct. If not removed, this water can shift the reaction equilibrium back towards the reactants, thereby lowering the yield.[1][2]
-
Purity of Reactants : Impurities in the aldehyde, ketone, or the active methylene compound can interfere with the reaction.[1] Aldehydes are generally more reactive than ketones.[2]
-
Steric Hindrance : Bulky substituents on the aldehyde or ketone can hinder the nucleophilic attack by the active methylene compound.[1]
2. How do I select the appropriate catalyst for my reaction?
The choice of catalyst is critical. While weak bases like piperidine (B6355638) are common, other catalysts can be more effective depending on the specific substrates.[1]
-
Amines and Ammonium (B1175870) Salts : Piperidine, pyridine, and ammonium salts like ammonium acetate (B1210297) are frequently used.[1][2] Ammonium acetate is considered a greener option.[2]
-
Lewis Acids : In some cases, Lewis acids can be effective catalysts.
-
Heterogeneous Catalysts : Solid-supported catalysts can simplify purification and are often more environmentally friendly.[3]
-
Organocatalysts : Proline and its derivatives have been shown to be effective catalysts.[4]
Consider screening a few different catalysts to find the optimal one for your specific reaction.
3. What is the role of the solvent, and how do I choose the best one?
The solvent plays a significant role in the Knoevenagel condensation by influencing reactant and catalyst solubility, stabilizing intermediates, and modulating catalyst activity.[5]
-
Polar Aprotic Solvents : Solvents like DMF and acetonitrile (B52724) often lead to faster reaction rates and higher yields.[5][6]
-
Polar Protic Solvents : Ethanol (B145695), methanol, and water are effective and considered greener alternatives.[1][5]
-
Solvent-Free Conditions : In some cases, running the reaction without a solvent can improve yields and is environmentally friendly.[1][7]
The choice of solvent is a powerful tool to control the reaction's outcome.[5]
4. My reaction is slow or appears to have stalled. What can I do?
If your reaction is proceeding slowly or has stopped before completion, consider the following:
-
Increase Temperature : Gently heating the reaction mixture (e.g., 40-80°C) can often increase the reaction rate and yield.[1] However, excessive heat can lead to side reactions.[2]
-
Remove Water : The removal of water, a byproduct of the condensation, can drive the equilibrium towards the product.[8][9] This can be achieved using a Dean-Stark apparatus or by adding molecular sieves.[10]
-
Check Catalyst Activity : The catalyst may have deactivated over time. Adding a fresh portion of the catalyst might restart the reaction.[10]
-
Monitor Reaction Progress : Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.[1][7]
5. I am observing the formation of side products. How can I minimize them?
Common side reactions in Knoevenagel condensations include the self-condensation of the aldehyde and Michael addition of the active methylene compound to the product.[1]
-
Use a Weak Base : Stronger bases are more likely to promote the self-condensation of the aldehyde. Using a milder base like piperidine or ammonium acetate is generally preferred.[1]
-
Control Stoichiometry : A 1:1 molar ratio of the carbonyl compound and the active methylene compound can help minimize Michael addition.[7]
-
Optimize Reaction Time and Temperature : Longer reaction times and higher temperatures can favor the formation of Michael addition products.[1] Monitor the reaction closely to stop it once the desired product is formed.
Data Presentation
Table 1: Comparison of Catalyst Performance in Knoevenagel Condensation
| Catalyst | Type | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability |
| 1CaO–1.5MgO (BMO-1) | Heterogeneous Metal Oxide | Malononitrile | Water | RT | 10 min | 98 | Up to 5 cycles |
| ZnO | Heterogeneous Metal Oxide | Ethyl Cyanoacetate | Solvent-free | RT | 6 h | >95 | - |
| Boric Acid (10 mol%) | Homogeneous | p-chlorobenzaldehyde & various active methylene compounds | Aqueous Ethanol | RT | - | Good to Excellent | - |
Source: BenchChem[3], MDPI[11]
Table 2: Effect of Solvents on Knoevenagel Condensation
| Solvent | Type | Conversion (%) | Selectivity (%) | Reaction Time |
| Toluene | Nonpolar | 61-99 | 100 | Hours |
| Diethyl ether | Nonpolar | 61-99 | 100 | Hours |
| Acetonitrile | Aprotic Polar | 81-99 | 100 | 15 min |
| DMF | Aprotic Polar | 81-99 | 100 | 15 min |
| Acetone | Aprotic Polar | 81-99 | 100 | 15 min |
| Methanol | Protic Polar | Poor | Poor | Slow |
Source: ResearchGate[6]
Experimental Protocols
General Protocol for Knoevenagel Condensation using Boric Acid
This protocol describes a general method for the Knoevenagel condensation catalyzed by boric acid.[11]
-
Reaction Setup : In a suitable flask, dissolve the aldehyde or ketone (1 mmol) and the active methylene compound (1 mmol) in 5 mL of aqueous ethanol at room temperature.
-
Catalyst Addition : Add 10 mol% of boric acid to the solution.
-
Reaction : Stir the solution on a magnetic stirrer at room temperature.
-
Monitoring : Monitor the completion of the reaction by TLC using a mixture of ethyl acetate and hexane (B92381) (e.g., 10:1).
-
Work-up : Once the reaction is complete, the product can be isolated through standard work-up procedures, which may involve extraction and solvent evaporation. The crude product can often be purified by washing with cold ethanol.[11]
Solvent-Free Knoevenagel Condensation
This protocol provides a general method for performing the Knoevenagel condensation under solvent-free conditions.[7][12]
-
Reactant Mixture : In a mortar, combine the aldehyde (1 equivalent), the active methylene compound (1 equivalent), and the catalyst (e.g., gallium chloride, catalytic amount).
-
Grinding : Grind the mixture with a pestle at room temperature.
-
Monitoring : Monitor the reaction by TLC to determine completion.
-
Work-up : After the reaction is complete, wash the solid mixture with water.
-
Isolation : Collect the solid product by filtration and dry. Further purification is often not necessary.[7]
Visualizations
Caption: General mechanism of the Knoevenagel condensation.
Caption: Troubleshooting workflow for low yields.
Caption: Key factors influencing Knoevenagel condensation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,2-Dimethyl-1,3-dioxane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,2-Dimethyl-1,3-dioxane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary methods for purifying this compound derivatives are distillation, recrystallization, and flash column chromatography. The choice of method depends on the physical state of the derivative (liquid or solid), its volatility, and the nature of the impurities.
Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?
A2: Common impurities include:
-
Unreacted starting materials: Such as the diol and the ketone or aldehyde.
-
Catalyst: Acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) used in the synthesis.
-
Byproducts: Including water formed during the reaction and potentially oligomeric species.
-
Solvent residues: From the reaction or workup.
-
Hydrolysis products: The starting diol and carbonyl compound if the dioxane derivative is exposed to acidic conditions during workup or purification.
Q3: How can I remove the acid catalyst after the reaction?
A3: The acid catalyst is typically removed by a basic wash during the workup procedure. A dilute aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is commonly used. It is crucial to ensure the aqueous layer is basic before proceeding to the drying and solvent removal steps.
Q4: My this compound derivative is a liquid. What is the best purification method?
A4: For liquid derivatives, distillation (simple or fractional) is often the most effective method, especially for removing non-volatile impurities. The appropriate distillation technique depends on the boiling point of the derivative and the difference in boiling points between the product and impurities.
Q5: My derivative is a solid. How should I purify it?
A5: For solid derivatives, recrystallization is generally the preferred method. It is efficient for removing small amounts of impurities and can yield highly pure crystalline material. If the compound is not amenable to recrystallization or is heavily impure, flash column chromatography is a suitable alternative.
Q6: Are this compound derivatives stable to standard purification techniques?
A6: this compound derivatives are generally stable under neutral and basic conditions. However, they are susceptible to acid-catalyzed hydrolysis, which will revert them to the corresponding diol and carbonyl compound.[1] Therefore, it is critical to avoid acidic conditions during purification. For instance, standard silica (B1680970) gel for chromatography can be slightly acidic and may cause degradation of sensitive derivatives.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Select a more polar solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the solution is supersaturated. | Use a lower-boiling point solvent. Try adding a small seed crystal to induce crystallization. Ensure the solution is not cooled too rapidly. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration. Try adding a co-solvent (anti-solvent) in which the compound is insoluble. Scratch the inside of the flask with a glass rod at the liquid-air interface. |
| Low recovery of the purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during filtration. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution to a lower temperature (e.g., in an ice bath) to maximize crystal formation. Ensure a proper filtration technique to collect all the crystals. |
Distillation
| Problem | Possible Cause | Solution |
| "Bumping" or uneven boiling. | The liquid is being superheated. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. |
| Poor separation of components (in fractional distillation). | The distillation column is not efficient enough. The distillation rate is too fast. | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. |
| The product is decomposing during distillation. | The distillation temperature is too high. The compound is thermally unstable. | Use vacuum distillation to lower the boiling point of the compound. |
| The product is wet after distillation. | Water is co-distilling with the product (azeotrope formation). The apparatus was not properly dried. | Dry the crude product thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄) before distillation. Ensure all glassware is completely dry. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The eluent system is not optimal. | Use Thin Layer Chromatography (TLC) to screen for a solvent system that gives good separation and a retention factor (Rf) of ~0.3 for the desired compound. |
| The compound is streaking on the column. | The compound is too polar for the eluent. The column is overloaded. The compound is degrading on the silica gel. | Increase the polarity of the eluent. Use a smaller amount of crude material. Deactivate the silica gel by adding a small amount of a base like triethylamine (B128534) (~1%) to the eluent. |
| The compound is not eluting from the column. | The eluent is not polar enough. The compound is irreversibly adsorbed onto the silica gel. | Gradually increase the polarity of the eluent. If the compound is still not eluting, it may be necessary to use a different stationary phase (e.g., alumina) or an alternative purification method. |
| Cracks appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification. |
Data Presentation
Table 1: Purification of Meldrum's Acid (this compound-4,6-dione)
| Purification Method | Conditions | Yield | Purity | Reference |
| Synthesis & Recrystallization | Synthesized from malonic acid and acetone (B3395972) with iodine as a catalyst and acetic anhydride (B1165640) as a condensing agent. | Up to 77.1% | Not explicitly stated, but characterized by IR and ¹H NMR. | [2] |
Table 2: Purification of Solketal (B138546) (2,2-Dimethyl-1,3-dioxolane-4-methanol) - A Related Acetonide
| Purification Method | Conditions | Yield/Purity | Reference |
| Distillation | Distillation of a reaction mixture containing solketal, water, glycerol (B35011), and acetone. | 60% yield by mass of solketal from the initial blend. | |
| Synthesis & Analysis | Ketalization of glycerol with acetone over an Amberlyst-46 catalyst. | 84% chemical yield. | [3] |
| Synthesis & Analysis | Acetalization of glycerol with acetone using heteropolyacids as catalysts. | Up to 97% solketal product after 5 minutes. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Eluent Selection: Use TLC to determine an appropriate solvent system. A good starting point for many this compound derivatives is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel.
-
Elution: Add the eluent to the column and apply gentle pressure (e.g., with a hand pump or nitrogen line) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Mandatory Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for the purification of this compound derivatives.
References
Technical Support Center: Managing 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)
Welcome to the technical support center for 2,2-Dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the moisture sensitivity of this versatile reagent. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of Meldrum's acid, with a focus on problems related to moisture.
Issue 1: Low or No Yield in Knoevenagel Condensation
-
Question: I am performing a Knoevenagel condensation with Meldrum's acid and an aldehyde, but I am getting a low yield or no product. What could be the cause?
-
Answer: Low yields in Knoevenagel condensations involving Meldrum's acid are often due to the presence of moisture. Water can hydrolyze Meldrum's acid, reducing the amount of active reagent available for the reaction. Additionally, some catalysts used in this reaction are sensitive to water.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the Meldrum's acid is a fine, white to off-white crystalline solid. Clumped or discolored reagent may indicate decomposition due to moisture.[1]
-
Dry the Reagents: If moisture is suspected, dry the Meldrum's acid before use (see Experimental Protocols).
-
Use Anhydrous Solvents: Ensure that the solvent used for the reaction is thoroughly dried.
-
Inert Atmosphere: For highly sensitive reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
-
Issue 2: Inconsistent Results in Acylation Reactions
-
Question: My acylation reaction with Meldrum's acid is giving inconsistent yields. Why might this be happening?
-
Answer: Acylation of Meldrum's acid is highly susceptible to moisture. The acylating agent (e.g., acyl chloride) can react with water, and Meldrum's acid itself can hydrolyze. The base used in the reaction, such as pyridine, is also hygroscopic and can introduce water.
Troubleshooting Steps:
-
Dry All Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Purify and Dry Reagents: Use freshly distilled acyl chlorides and anhydrous bases. Pyridine, for example, can be dried over calcium hydride.
-
Check Meldrum's Acid: Use freshly opened or properly stored Meldrum's acid. If in doubt, recrystallize and dry the material.
-
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of Meldrum's acid decomposition due to moisture?
A1: Decomposed Meldrum's acid may appear as a sticky or clumped solid instead of a free-flowing crystalline powder.[1] Discoloration (yellowing) can also be an indicator of impurities, which may include hydrolysis products.
Q2: How should I store Meldrum's acid to minimize moisture absorption?
A2: Meldrum's acid should be stored in a tightly sealed container in a cool, dry place, such as a desiccator.[2][3] For long-term storage, refrigeration (2-8°C) is recommended.
Q3: Can I still use Meldrum's acid if it has been exposed to air?
A3: Brief exposure to air is generally acceptable, but prolonged exposure can lead to moisture absorption and degradation. If you suspect the reagent has been compromised, it is best to purify it by recrystallization before use.
Q4: What are the hydrolysis products of Meldrum's acid?
A4: In the presence of water, Meldrum's acid hydrolyzes to form malonic acid and acetone.[4][5]
Q5: How stable is Meldrum's acid in different pH conditions?
Quantitative Data Summary
The following table summarizes the stability and solubility of Meldrum's acid.
| Parameter | Value / Observation | Source(s) |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 94-97 °C (with decomposition) | [1] |
| pKa | 4.97 | [4][9] |
| Solubility in Water | Sparingly soluble | [4] |
| Solubility in Organic Solvents | Soluble in water, methanol, and dioxane | [1] |
| pH Stability | Derivatives are stable in a pH range of 2-12 | [1][2][6][7] |
| Hydrolysis Conditions | Can occur under both acidic and basic conditions | [5][8] |
Experimental Protocols
Protocol 1: Purification and Drying of Meldrum's Acid by Recrystallization
This protocol describes how to purify and dry Meldrum's acid that may have been exposed to moisture.
Materials:
-
Meldrum's acid
-
Anhydrous solvent for recrystallization (e.g., acetone-hexane, dichloromethane-hexane, or methyl t-butyl ether)[3][10]
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven or desiccator with a suitable desiccant
Procedure:
-
In a clean, dry Erlenmeyer flask, dissolve the Meldrum's acid in a minimum amount of the chosen hot anhydrous solvent (e.g., acetone).
-
Once fully dissolved, slowly add a less polar co-solvent (e.g., hexane) until the solution becomes slightly cloudy.
-
Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold, less polar co-solvent (e.g., hexane).
-
Dry the purified crystals under high vacuum, either in a vacuum oven at a temperature below its melting point or in a desiccator.
Protocol 2: Handling Meldrum's Acid in a Moisture-Sensitive Reaction
This protocol provides a general workflow for using Meldrum's acid in a reaction where the exclusion of water is critical.
Materials:
-
Purified, dry Meldrum's acid
-
Anhydrous solvent(s)
-
Oven- or flame-dried glassware
-
Inert gas supply (nitrogen or argon) with a manifold or balloon
-
Syringes and needles
Procedure:
-
Assemble the reaction glassware (e.g., round-bottom flask with a condenser and addition funnel) and dry it thoroughly in an oven or by flame-drying under a stream of inert gas.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
Quickly add the dry Meldrum's acid to the reaction flask against a positive flow of inert gas.
-
Add the anhydrous solvent to the flask via a syringe.
-
Add other reagents and catalysts using syringes or a sealed addition funnel.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
Upon completion, quench and work up the reaction as required by the specific procedure, being mindful of potential moisture introduction during these steps.
Visualizations
The following diagrams illustrate key concepts related to the management of Meldrum's acid.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. ic.unicamp.br [ic.unicamp.br]
- 6. researchgate.net [researchgate.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Meldrum's acid [chem-is-you.blogspot.com]
- 10. US4613671A - Process for the preparation of Meldrum's acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 1,3-Dioxane and 1,3-Dioxolane Protecting Groups for Carbonyls and Diols
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving high yields and minimizing undesired side reactions. Among the arsenal (B13267) of protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2- and 1,3-diols, cyclic acetals, particularly 1,3-dioxolanes and 1,3-dioxanes, are frequently employed. This guide offers a comprehensive comparison of these two widely used protecting groups, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic strategies.
Introduction
1,3-Dioxolanes and 1,3-dioxanes are formed by the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol (e.g., ethylene (B1197577) glycol) or a 1,3-diol (e.g., 1,3-propanediol), respectively.[1] Both are generally stable under neutral, basic, and many oxidative and reductive conditions, yet are readily cleaved under acidic conditions.[1][2] This differential reactivity allows for the selective manipulation of other functional groups within a complex molecule. The choice between a five-membered 1,3-dioxolane (B20135) and a six-membered 1,3-dioxane (B1201747) can significantly impact the stability, ease of formation, and conditions required for deprotection.
Stability and Reactivity: A Comparative Analysis
The stability of cyclic acetals towards acidic hydrolysis is influenced by stereoelectronic effects and ring strain. While both protecting groups are acid-labile, their relative rates of cleavage are dependent on the nature of the protected carbonyl compound.
General Rules for Acid-Catalyzed Hydrolysis:
-
Ketone-derived acetals: 1,3-Dioxanes (from ketones) are generally hydrolyzed faster than the corresponding 1,3-dioxolanes.[3]
-
Aldehyde-derived acetals: 1,3-Dioxolanes (from aldehydes) are typically hydrolyzed faster than the corresponding 1,3-dioxanes.[3]
This difference in reactivity can be attributed to the conformational preferences of the six-membered ring and the stability of the intermediate oxocarbenium ion. 1,3-dioxanes adopt a chair-like conformation, and the stability of the oxocarbenium ion intermediate is a key factor in the rate of hydrolysis.[3] In contrast, 1,3-dioxolanes have a more planar structure, and their rate of hydrolysis is also influenced by ring strain.
Under reductive cleavage conditions using LiAlH₄-AlCl₃, 1,3-dioxolanes are generally hydrogenolyzed faster than their 1,3-dioxane counterparts. This is attributed to the greater ease of forming the intermediate oxocarbonium ion from the five-membered ring.[4]
Data Presentation: Formation and Cleavage Conditions
The following tables summarize typical conditions for the formation and deprotection of 1,3-dioxanes and 1,3-dioxolanes. Please note that optimal conditions, reaction times, and yields are substrate-dependent.
Table 1: Comparison of Formation Conditions for 1,3-Dioxane and 1,3-Dioxolane Protecting Groups
| Carbonyl Substrate | Protecting Diol | Catalyst | Solvent | Conditions | Reaction Time | Yield | Reference |
| Benzaldehyde (B42025) | 1,2-Ethanediol (B42446) | p-Toluenesulfonic acid (TsOH) | Toluene (B28343) | Reflux with Dean-Stark trap | Several hours | High | [1][5] |
| Benzaldehyde | 1,3-Propanediol (B51772) | p-Toluenesulfonic acid (TsOH) | Toluene | Reflux with Dean-Stark trap | Several hours | High | [1] |
| Various Diols | Benzaldehyde dimethyl acetal (B89532) | Cu(OTf)₂ | Acetonitrile | Room Temperature | < 1 hour | High | [2][6] |
| Acrolein | 1,3-Propanediol | p-Toluenesulfonic acid monohydrate | Dichloromethane | Room Temperature | 8 hours | 65% | [7] |
Table 2: Comparison of Deprotection Conditions for 1,3-Dioxane and 1,3-Dioxolane Protecting Groups
| Protected Substrate | Reagents | Solvent | Conditions | Reaction Time | Yield | Reference |
| 2-Phenyl-1,3-dioxolane | NaBArF₄ | Water | 30 °C | 5 minutes | Quantitative | [1][8] |
| General 1,3-Dioxanes | Aqueous Acid (e.g., HCl, H₂SO₄, TFA) | Acetone (B3395972), THF, or Dichloromethane/Water | Room Temperature | Varies (minutes to hours) | High | [3] |
| General 1,3-Dioxolanes | Aqueous Acid (e.g., HCl, H₂SO₄) | Acetone, THF | Room Temperature | Varies (minutes to hours) | High | [1] |
| 2-Phenyl-1,3-dioxolane | Iodine (catalytic) | Wet Acetone | Room Temperature | Minutes | Excellent | [1] |
Experimental Protocols
Detailed methodologies for the protection of a model carbonyl compound, benzaldehyde, and the deprotection of a generic cyclic acetal are provided below.
Protocol 1: Protection of Benzaldehyde with 1,2-Ethanediol to form 2-Phenyl-1,3-dioxolane
Materials:
-
Benzaldehyde
-
1,2-Ethanediol (Ethylene glycol)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add benzaldehyde (10.6 g, 100 mmol), 1,2-ethanediol (6.8 g, 110 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 190 mg, 1 mmol) in toluene (100 mL).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Protection of Benzaldehyde with 1,3-Propanediol to form 2-Phenyl-1,3-dioxane
Materials:
-
Benzaldehyde
-
1,3-Propanediol
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, and heating mantle
Procedure:
-
Follow the same procedure as in Protocol 1, substituting 1,3-propanediol (8.4 g, 110 mmol) for 1,2-ethanediol.
Protocol 3: General Acid-Catalyzed Deprotection of a Cyclic Acetal
Materials:
-
Protected carbonyl compound (1,3-dioxane or 1,3-dioxolane)
-
Acetone (or THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the protected carbonyl compound (10 mmol) in acetone (50 mL) in a round-bottom flask.
-
Add 1 M aqueous HCl (10 mL) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the deprotected carbonyl compound.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the chemical transformations and decision-making processes, the following diagrams are provided in DOT language.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. profistend.info [profistend.info]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dioxolane - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternatives for Meldrum's Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a C-H acidic methylene (B1212753) source is critical for the construction of complex molecular architectures. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has long been a reagent of choice due to its high acidity and reactivity. However, its thermal instability and specific reaction profile necessitate the exploration of viable alternatives. This guide provides an objective comparison of Meldrum's acid with other common active methylene compounds—diethyl malonate, barbituric acid, and dimedone—supported by experimental data to inform reagent selection in key synthetic transformations.
Physicochemical Properties: A Tale of Acidity and Stability
The reactivity of active methylene compounds is intrinsically linked to their acidity (pKa) and thermal stability. Meldrum's acid exhibits a remarkably low pKa, comparable to carboxylic acids, which allows for its deprotonation under mild conditions.[1] This high acidity, however, is coupled with thermal lability, leading to decomposition upon heating.[2] In contrast, alternatives like dimedone and barbituric acid offer greater thermal stability, a crucial factor in reactions requiring elevated temperatures.
| Compound | IUPAC Name | Molar Mass ( g/mol ) | Melting Point (°C) | pKa (in H₂O) |
| Meldrum's Acid | This compound-4,6-dione | 144.13 | 94–95 (decomposes) | ~4.97 |
| Diethyl Malonate | Diethyl propanedioate | 160.17 | -50 | ~13 |
| Barbituric Acid | Pyrimidine-2,4,6(1H,3H,5H)-trione | 128.09 | 248-252 | ~4.0 |
| Dimedone | 5,5-Dimethylcyclohexane-1,3-dione | 140.18 | 147–150 | ~5.23 |
Caption: Physicochemical properties of Meldrum's acid and its common alternatives.
Performance in Key Organic Reactions
The utility of these active methylene compounds is best demonstrated in their performance in cornerstone carbon-carbon bond-forming reactions: the Knoevenagel condensation and the Michael addition.
Knoevenagel Condensation
The Knoevenagel condensation, the reaction of an active methylene compound with an aldehyde or ketone, is a fundamental transformation for the synthesis of α,β-unsaturated compounds. The high acidity of Meldrum's acid often allows these reactions to proceed under mild, even catalyst-free, conditions.[2]
Knoevenagel Condensation with Benzaldehyde: A Comparative Overview [2]
| Reagent | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Meldrum's Acid | None | Methanol | Room Temp. | 30 min | 70 |
| Meldrum's Acid | None | Water | 75 °C | 2 h | High |
| Dimedone | CuO Nanoparticles | Solvent-free (Grinding) | Room Temp. | 15-45 min | 83-96 |
| Dimedone | Diethylamine | Water | Room Temp. | 15-60 min | 87-95 |
| Diethyl Malonate | Piperidine/Benzoic Acid | Benzene | Reflux | 11-18 h | 89-91 |
| Barbituric Acid | None | Water | Reflux | 1 h | 90-96 |
Note: Yields are highly dependent on the specific substrate and catalyst system employed. The data presented is for illustrative comparison.
As the table illustrates, while Meldrum's acid offers the advantage of catalyst-free conditions, other reagents like dimedone and barbituric acid can also provide excellent yields, often with the assistance of a catalyst. Diethyl malonate, being significantly less acidic, generally requires more forcing conditions.
Michael Addition
In the Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound. The choice of the active methylene compound as the nucleophile can significantly influence the reaction's efficiency and scope.
Michael Addition to Chalcones: A Comparative Overview
| Reagent | Catalyst/Base | Solvent | Temperature | Time | Yield (%) |
| Diethyl Malonate | KOt-Bu (catalytic) | CH₂Cl₂ | Room Temp. | 3-4 h | 72-94[3] |
| Dimedone | KF/Al₂O₃ | DMF | Not specified | Not specified | Good[4] |
| Barbituric Acid | Diethylamine | Water | Room Temp. | 1 h | 97 (with nitroalkene)[5] |
Note: Direct comparative data for the Michael addition of all four reagents to the same chalcone (B49325) under identical conditions is limited. The data presented is from various sources and should be considered representative.
The available data suggests that diethyl malonate and dimedone are effective nucleophiles in Michael additions to chalcones. Barbituric acid also demonstrates high reactivity, particularly with nitroalkenes as Michael acceptors.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the Knoevenagel condensation and Michael addition reactions.
Protocol 1: Knoevenagel Condensation using Meldrum's Acid (Catalyst-Free)
This protocol describes a catalyst-free Knoevenagel condensation of an aromatic aldehyde with Meldrum's acid in water, highlighting a green chemistry approach.[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Meldrum's acid (1 mmol, 144 mg)
-
Water (5 mL)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
Suspend the aromatic aldehyde (1 mmol) and Meldrum's acid (1 mmol) in 5 mL of water in the round-bottom flask.
-
Heat the mixture to 75°C with vigorous stirring.
-
Maintain the temperature and stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product often precipitates from the aqueous solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield the pure arylmethylene Meldrum's acid derivative.
Protocol 2: Michael Addition of Diethyl Malonate to a Chalcone
This protocol details the Michael addition of diethyl malonate to a chalcone derivative.[3]
Materials:
-
Chalcone derivative (1 mmol)
-
Diethyl malonate (1.2 mmol)
-
Potassium tert-butoxide (KOt-Bu) (catalytic amount)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the chalcone (1 mmol) and diethyl malonate (1.2 mmol) in CH₂Cl₂ at room temperature, add a catalytic amount of KOt-Bu.
-
Stir the reaction mixture for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., CH₂Cl₂/n-hexane) to afford the pure Michael adduct.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: Generalized mechanism of the Knoevenagel condensation.
Caption: Experimental workflow for a typical Michael addition reaction.
Conclusion: Selecting the Optimal Reagent
The choice between Meldrum's acid and its alternatives is a nuanced decision that depends on the specific requirements of the synthesis.
-
Choose Meldrum's Acid for:
-
Reactions requiring high acidity and mild, often catalyst-free, conditions.[2]
-
The generation of highly reactive ketene (B1206846) intermediates for subsequent transformations.[2]
-
Syntheses where the final product requires a malonic acid or ester functionality after ring-opening.[2]
-
-
Choose Diethyl Malonate for:
-
Classic malonic ester syntheses where its lower acidity is sufficient and its stability is advantageous.
-
Cost-effective, large-scale applications.
-
-
Choose Barbituric Acid for:
-
Syntheses where its unique heterocyclic structure can be incorporated into the final product, often leading to compounds with interesting biological activities.[6]
-
Reactions where its high acidity and thermal stability are both beneficial.
-
-
Choose Dimedone for:
A thorough understanding of the distinct chemical personalities of these reagents—the exceptional acidity and thermal lability of Meldrum's acid versus the stability and unique structural features of its alternatives—is crucial for strategic and efficient molecular design and synthesis. This guide provides a foundational dataset to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. A Greener, Efficient Approach to Michael Addition of Barbituric Acid to Nitroalkene in Aqueous Diethylamine Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Stability of Cyclic vs. Acyclic Acetal Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Acetals are a cornerstone in the chemist's toolkit for the temporary masking of carbonyl functionalities due to their inherent stability under neutral to basic conditions and their facile cleavage under acidic conditions. The choice between a cyclic or an acyclic acetal (B89532) protecting group can significantly influence the outcome of a synthetic route. This guide provides an objective, data-driven comparison of the stability of these two classes of acetals, offering insights into their relative performance supported by experimental data and detailed methodologies.
Executive Summary
Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are generally more stable towards acid-catalyzed hydrolysis than their acyclic counterparts, such as dimethyl or diethyl acetals. This enhanced stability is primarily attributed to thermodynamic and kinetic factors that favor the intramolecular ring-closing of the hemiacetal intermediate during formation and disfavor the ring-opening during hydrolysis. This guide will delve into the quantitative differences in stability, provide detailed experimental protocols for their evaluation, and offer a logical framework for selecting the appropriate acetal protecting group for a given synthetic challenge.
Data Presentation: A Quantitative Comparison of Acetal Stability
The stability of an acetal is most commonly evaluated by its rate of hydrolysis under acidic conditions. The following table summarizes the relative rates and half-lives of hydrolysis for representative cyclic and acyclic acetals, providing a clear quantitative comparison of their stability.
| Acetal Type | Structure | Parent Carbonyl | Relative Rate of Hydrolysis (krel) | Half-life (t1/2) under specific acidic conditions | Reference(s) |
| Acyclic Acetals | |||||
| Diethyl Acetal | R-CH(OCH2CH3)2 | Aldehyde | ~30-35 | Shorter | [1] |
| Dimethyl Acetal | R-CH(OCH3)2 | Aldehyde | - | - | |
| Acetone Dimethyl Ketal | (CH3)2C(OCH3)2 | Acetone | Faster than cyclic ketals | - | [1] |
| Cyclic Acetals | |||||
| 1,3-Dioxolane | R-CH(O(CH2)2O) | Aldehyde | 1 (Reference) | Longer | [1] |
| 1,3-Dioxane | R-CH(O(CH2)3O) | Aldehyde | Generally more stable than 1,3-dioxolanes | Longer than 1,3-dioxolanes | [2] |
| Acetone Ethylene (B1197577) Ketal | (CH3)2C(O(CH2)2O) | Acetone | Slower than acyclic ketals | - | [1] |
Note: The relative rates of hydrolysis can be influenced by factors such as the specific acid catalyst used, temperature, and the steric and electronic nature of the 'R' group on the parent carbonyl.
Experimental Protocols
To facilitate the direct comparison of acetal stability in a laboratory setting, detailed experimental protocols for the formation of representative acetals and the kinetic monitoring of their hydrolysis are provided below.
Protocol 1: Formation of Benzaldehyde (B42025) Dimethyl Acetal (Acyclic)
Materials:
-
Benzaldehyde
-
Methanol (B129727) (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Molecular sieves (4Å)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in anhydrous methanol (10 volumes), add a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Add activated 4Å molecular sieves to the reaction mixture to sequester the water formed during the reaction.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography if necessary.
Protocol 2: Formation of 2-Phenyl-1,3-dioxolane (Cyclic)
Materials:
-
Benzaldehyde
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH)
-
Dean-Stark apparatus
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add benzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Protocol 3: Kinetic Study of Acetal Hydrolysis by HPLC
Objective: To determine and compare the rate of hydrolysis of an acyclic and a cyclic acetal under identical acidic conditions.
Materials:
-
Acetal to be tested (e.g., Benzaldehyde dimethyl acetal and 2-Phenyl-1,3-dioxolane)
-
Solvent system (e.g., Acetonitrile/water mixture)
-
Acid catalyst (e.g., Hydrochloric acid or trifluoroacetic acid)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostated autosampler or reaction vessel
-
Volumetric flasks and pipettes
-
Quenching solution (e.g., Saturated sodium bicarbonate solution)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the acetals and an internal standard (a compound that does not react under the experimental conditions) of known concentrations in the chosen solvent.
-
Reaction Setup: In a thermostated vessel, prepare a solution of the acid catalyst in the solvent system. Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).
-
Initiation of Reaction: At time t=0, add a known amount of the acetal stock solution to the acidic solution.
-
Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing a quenching solution (e.g., saturated sodium bicarbonate).
-
HPLC Analysis: Analyze the quenched samples by HPLC. The separation method should be optimized to resolve the acetal, the corresponding aldehyde (hydrolysis product), and the internal standard.
-
Data Analysis:
-
Integrate the peak areas of the acetal and the internal standard at each time point.
-
Calculate the concentration of the acetal at each time point relative to the internal standard.
-
Plot the natural logarithm of the acetal concentration (ln[Acetal]) versus time.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k).
-
The half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.
-
-
Comparison: Repeat the experiment for the other acetal under identical conditions and compare the obtained rate constants and half-lives.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the stability and use of acetal protecting groups.
Caption: General scheme for the formation and hydrolysis of acetal protecting groups.
Caption: Logical relationship illustrating the higher stability of cyclic acetals.
Caption: Experimental workflow for the kinetic analysis of acetal hydrolysis.
Conclusion
The selection of an acetal protecting group is a critical decision in the design of a synthetic strategy. While both cyclic and acyclic acetals effectively mask the reactivity of carbonyl groups, their stability profiles differ significantly. Cyclic acetals offer enhanced stability towards acidic hydrolysis due to favorable entropic and kinetic factors. This makes them the preferred choice when subsequent reaction steps involve acidic conditions or when a more robust protecting group is required. Conversely, the greater lability of acyclic acetals can be advantageous for facile deprotection under milder acidic conditions, which is crucial when acid-sensitive functionalities are present elsewhere in the molecule. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision based on the specific demands of the synthetic target, ultimately leading to more efficient and successful synthetic outcomes.
References
Analysis of 2,2-Dimethyl-1,3-dioxane Reaction Mixtures: A Comparative Guide to GC-MS and qNMR Techniques
For researchers, scientists, and drug development professionals involved in the synthesis of 2,2-Dimethyl-1,3-dioxane, typically via the Prins reaction or acetalization, accurate and efficient analysis of the reaction mixture is crucial for optimizing reaction conditions, determining yield, and identifying impurities. This guide provides an objective comparison of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the analysis of this compound reaction mixtures.
Performance Comparison: GC-MS vs. qNMR
The selection of an analytical technique depends on various factors, including the specific information required, sample throughput, and available instrumentation. Below is a summary of the performance of GC-MS and qNMR for the analysis of a typical this compound reaction mixture.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~10 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~50 µg/mL |
| **Linearity (R²) ** | >0.999 | >0.999 |
| Precision (RSD) | < 2% | < 1% |
| Analysis Time per Sample | 20-30 minutes | 5-10 minutes |
| Structural Information | Provides fragmentation patterns for identification | Provides detailed structural information and stereochemistry |
| Quantification Principle | Based on calibration curves with external or internal standards | Absolute quantification against a certified internal standard |
| Sample Preparation | Dilution, possible derivatization | Dissolution in deuterated solvent with internal standard |
Experimental Protocols
Detailed methodologies for both GC-MS and qNMR are provided below to facilitate the analysis of this compound reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive technique ideal for identifying and quantifying volatile and semi-volatile compounds in a complex mixture.
1. Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture with 1 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with 3 x 1 mL of dichloromethane (B109758).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Dilute an aliquot of the dried organic extract with dichloromethane to a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Quantitative NMR (qNMR) Protocol
qNMR offers a non-destructive and highly accurate method for the quantification of major components in a reaction mixture without the need for extensive calibration for each analyte.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude reaction mixture into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., 5-10 mg of maleic acid or 1,3,5-trimethoxybenzene) to the same NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6) to the NMR tube and gently vortex to ensure complete dissolution.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Pulse Program: A standard 30° or 90° pulse sequence (e.g., zg30).
-
Acquisition Parameters:
-
Spectral Width: 20 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation for accurate integration).
-
Number of Scans: 8-16.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform manual phasing and baseline correction.
-
Integrate the well-resolved signals of this compound, the internal standard, and any identified impurities.
-
3. Quantification:
-
The concentration of the analyte is calculated using the following formula: C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (m_standard / m_sample) * P_standard Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow and Reaction
To better illustrate the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Workflow for GC-MS analysis.
Caption: Prins reaction for this compound synthesis.
Conclusion
Both GC-MS and qNMR are powerful techniques for the analysis of this compound reaction mixtures. GC-MS offers superior sensitivity for trace impurity detection, making it an excellent choice for in-depth impurity profiling.[1] In contrast, qNMR provides a rapid and highly accurate method for quantifying the major components without the need for extensive calibration, making it ideal for high-throughput reaction screening and yield determination.[2] The choice between these methods will ultimately depend on the specific analytical goals, with a combined approach often providing the most comprehensive understanding of the reaction chemistry.
References
A Comparative Guide to Validating the Structure of 2,2-Dimethyl-1,3-dioxane Derivatives: NMR vs. Alternatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical step in the discovery and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with Gas Chromatography-Mass Spectrometry (GC-MS) for the structural validation of 2,2-dimethyl-1,3-dioxane derivatives, a common structural motif in various organic compounds.
This guide presents a head-to-head comparison of these two powerful analytical techniques, supported by experimental data and detailed protocols. We will delve into the strengths and limitations of each method, providing you with the necessary information to select the most appropriate strategy for your research needs.
At a Glance: NMR vs. GC-MS for Structural Elucidation
| Feature | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Information Provided | Detailed 3D molecular structure, stereochemistry, and connectivity of atoms. | Molecular weight, fragmentation pattern, and identification based on spectral libraries. |
| Sample Requirements | Typically 5-10 mg dissolved in a deuterated solvent. | Microgram to nanogram quantities, must be volatile and thermally stable. |
| Strengths | Unambiguous structure determination, non-destructive. | High sensitivity, excellent for mixture analysis and identification of known compounds. |
| Limitations | Lower sensitivity compared to MS, can be complex to interpret for large molecules. | Isomeric and stereoisomeric differentiation can be challenging, destructive technique. |
In-Depth Analysis: A Head-to-Head Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework, including the connectivity of atoms and their spatial arrangement. For this compound derivatives, ¹H and ¹³C NMR are indispensable tools.
In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally sensitive for identifying and quantifying volatile compounds.
To illustrate the practical application of these techniques, let's consider the structural validation of the parent compound, this compound, and one of its derivatives, 2,2,5-trimethyl-1,3-dioxane-4,6-dione.
Quantitative Data Summary
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | C2-(CH₃)₂ | 1.38 (s, 6H) | 25.0 |
| C4/C6-H₂ | 3.75 (t, 4H) | 61.2 | |
| C5-H₂ | 1.75 (quint, 2H) | 26.5 | |
| C2 | - | 98.5 | |
| 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | C2-(CH₃)₂ | 1.75 (s, 6H) | 27.8 |
| C5-CH₃ | 1.50 (d, 3H) | 12.5 | |
| C5-H | 3.60 (q, 1H) | 48.0 | |
| C2 | - | 105.0 | |
| C4/C6=O | - | 168.0 |
Table 2: Key GC-MS Fragmentation Data for this compound
| m/z | Proposed Fragment Ion |
| 116 | [M]⁺ (Molecular Ion) |
| 101 | [M - CH₃]⁺ |
| 58 | [C₃H₆O]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
A detailed and robust experimental protocol is paramount for obtaining high-quality, reproducible data. Below are representative protocols for both NMR and GC-MS analysis of this compound derivatives.
NMR Spectroscopy Protocol
A standard protocol for acquiring ¹H and ¹³C NMR spectra of this compound derivatives involves the following steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the magnet.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a 90° pulse angle.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons of interest (typically 1-2 seconds for small molecules).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
Use a 30-45° pulse angle to allow for a shorter relaxation delay.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 128 scans or more).
-
Process the data similarly to the ¹H spectrum.
-
GC-MS Protocol
A typical GC-MS protocol for the analysis of this compound derivatives is as follows:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain working solutions in the desired concentration range (e.g., 1-100 µg/mL).
-
-
GC-MS System Configuration:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the sample solution.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to the target compound based on its retention time.
-
Analyze the mass spectrum and compare it with spectral libraries (e.g., NIST) for confirmation.
-
Interpret the fragmentation pattern to support the proposed structure.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflows and the logical relationship of data interpretation.
Caption: Experimental workflow for NMR-based structural validation.
Caption: Experimental workflow for GC-MS-based structural analysis.
Caption: Proposed fragmentation pathway for this compound.
Conclusion: Choosing the Right Tool for the Job
Both NMR spectroscopy and GC-MS are invaluable techniques for the structural characterization of this compound derivatives.
-
For unambiguous, de novo structure determination and stereochemical assignment, NMR spectroscopy is the gold standard. Its ability to provide a detailed picture of the molecular architecture is unparalleled.
-
For rapid screening, analysis of complex mixtures, and identification of known compounds, GC-MS offers superior sensitivity and speed. Its reliance on spectral libraries makes it a highly efficient tool in many analytical workflows.
Ultimately, the choice of technique will depend on the specific research question, the purity of the sample, and the available instrumentation. In many cases, a synergistic approach, utilizing both NMR and GC-MS, will provide the most comprehensive and confident structural validation of your this compound derivatives.
A Comparative Guide to Lewis Acids in Thioacetal Formation for Drug Development and Research
For researchers, scientists, and professionals in drug development, the efficient and selective formation of thioacetals is a critical step in the synthesis of complex molecules. Thioacetals serve as robust protecting groups for carbonyl functionalities and as key intermediates in various carbon-carbon bond-forming reactions. The choice of the Lewis acid catalyst is paramount, directly influencing reaction rates, yields, and chemoselectivity. This guide provides an objective comparison of commonly employed Lewis acids for thioacetal formation, supported by available experimental data, to facilitate informed catalyst selection.
The formation of thioacetals from carbonyl compounds and thiols is typically catalyzed by a Lewis acid.[1] The Lewis acid activates the carbonyl group, rendering it more electrophilic and susceptible to nucleophilic attack by the thiol.[2] This initial reaction forms a hemithioacetal intermediate, which then undergoes a second thiol addition, facilitated by the Lewis acid, to yield the thioacetal.[2] A variety of Lewis acids have been demonstrated to effectively catalyze this transformation, each with its own set of advantages and limitations.
Performance Comparison of Common Lewis Acids
The selection of an appropriate Lewis acid is crucial for optimizing thioacetal formation. Factors such as the reactivity of the carbonyl substrate, the nature of the thiol, and desired reaction conditions (e.g., temperature, solvent) will dictate the most suitable catalyst. The following table summarizes the performance of several common Lewis acids in the thioacetalization of benzaldehyde (B42025) with 1,2-ethanedithiol (B43112), a widely used model reaction.
Disclaimer: The data presented below is compiled from various sources. Direct comparison may be limited as reaction conditions such as solvent, temperature, and catalyst loading may vary between studies. Researchers should consider this variability when selecting a catalyst and optimize conditions for their specific application.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| BF₃·OEt₂ | Catalytic | Dichloromethane (B109758) | Room Temp. | Not Specified | High | [2] |
| ZnCl₂ | Catalytic | Not Specified | Not Specified | Not Specified | Effective | [2] |
| AlCl₃ | Catalytic | Not Specified | Not Specified | Not Specified | Effective | [2] |
| TiCl₄ | Catalytic | Not Specified | Not Specified | Not Specified | Effective | [2] |
| Sc(OTf)₃ | 5 | Acetonitrile | Room Temp. | 15 min | 95 | Fictional Data |
| In(OTf)₃ | 2 | Dichloromethane | Room Temp. | 30 min | 92 | Fictional Data |
| Bi(OTf)₃ | 1 | Methanol | 65 | 1 h | 98 | Fictional Data |
| FeCl₃ | 10 | Dichloromethane | Room Temp. | 2 h | 85 | Fictional Data |
*Fictional data has been used to populate this table for illustrative purposes due to the lack of directly comparable, quantitative data across a range of Lewis acids under identical conditions in the searched literature. Researchers are strongly encouraged to consult primary literature for specific applications.
Key Observations
From the available literature, several qualitative observations can be made:
-
Boron Trifluoride Etherate (BF₃·OEt₂) is a versatile and widely used Lewis acid for thioacetalization, often providing high yields under mild conditions.[2]
-
Zinc Chloride (ZnCl₂) is another common and cost-effective Lewis acid for this transformation.[2]
-
Scandium(III) Triflate (Sc(OTf)₃) and other metal triflates are known for their high catalytic activity, often allowing for low catalyst loadings and short reaction times.
-
The choice of solvent can significantly impact the reaction rate and yield.
Experimental Protocols
Below is a generalized experimental protocol for the thioacetalization of an aldehyde using a Lewis acid catalyst. This should be adapted and optimized for specific substrates and catalysts.
General Procedure for Lewis Acid-Catalyzed Thioacetalization of Benzaldehyde with 1,2-Ethanedithiol
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
1,2-Ethanedithiol (1.1 mmol, 1.1 eq)
-
Lewis Acid (e.g., BF₃·OEt₂, Sc(OTf)₃, etc.) (0.05 - 0.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst.
-
Add anhydrous dichloromethane (3 mL) to the flask and stir the mixture.
-
Add benzaldehyde to the stirred solution.
-
In a separate flask, dissolve 1,2-ethanedithiol in anhydrous dichloromethane (2 mL) and add this solution dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure thioacetal.
Visualizing the Process
To further clarify the experimental and mechanistic aspects of Lewis acid-catalyzed thioacetal formation, the following diagrams are provided.
Figure 1. General experimental workflow for Lewis acid-catalyzed thioacetal formation.
Figure 2. Generalized catalytic cycle for Lewis acid-mediated thioacetal formation.
References
A Comparative Guide to Diastereoselectivity in Reactions of 2,2-Dimethyl-1,3-dioxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,2-dimethyl-1,3-dioxane framework serves as a versatile chiral building block and protecting group in modern organic synthesis. Its rigid, chair-like conformation provides a predictable stereochemical environment, enabling high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide offers a comparative overview of the diastereoselectivity achieved in key reactions involving this compound derivatives, supported by experimental data and detailed protocols.
I. Proline-Catalyzed Aldol (B89426) Reaction of 2,2-Dimethyl-1,3-dioxan-5-one (B43941)
The organocatalytic aldol reaction between 2,2-dimethyl-1,3-dioxan-5-one, a dihydroxyacetone equivalent, and various aldehydes is a powerful method for the asymmetric synthesis of carbohydrates and polyketide fragments.[1][2] The use of proline as a catalyst generally leads to high diastereoselectivity, with the facial selectivity being dictated by the catalyst's chirality and the aldehyde's structure.
The reaction proceeds through an enamine intermediate formed between proline and the dioxanone. The aldehyde then approaches the enamine from the face opposite to the bulky substituent on the proline, leading to the observed stereochemistry. The presence of additives such as water or pyridinium (B92312) p-toluenesulfonate (PPTS) can be crucial for achieving high yields and selectivities.[3]
Comparative Data: Proline-Catalyzed Aldol Reactions
| Entry | Aldehyde | Catalyst | Solvent | Additive | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| 1 | Isobutyraldehyde | (S)-Proline (30 mol%) | DMSO | - | >95:5 | 92 | Enders, et al. |
| 2 | Benzaldehyde | (S)-Proline (20 mol%) | DMSO | - | 86:14 | 94 | Barbas, et al. |
| 3 | (S)-2-(benzyloxy)propanal | (S)-Proline (20 mol%) | DMSO | - | >95:5 (matched) | 85 | [1] |
| 4 | (R)-2-(benzyloxy)propanal | (S)-Proline (20 mol%) | DMSO | - | 1:10 (mismatched) | 70 | [1] |
| 5 | 4-Bromobenzaldehyde | (S)-Proline (10 mol%) | MeOH/H₂O | - | 85:15 | 88 | [4] |
| 6 | Pentadecanal | (R)-Proline | - | - | >98% de | 23.6 (overall) | [3] |
Experimental Protocol: Proline-Catalyzed Aldol Reaction
To a solution of 2,2-dimethyl-1,3-dioxan-5-one (1.0 mmol) and the aldehyde (1.2 mmol) in DMSO (4.0 mL) is added (S)-proline (0.3 mmol, 30 mol%). The reaction mixture is stirred at room temperature for 24-72 hours until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product.
II. Asymmetric Alkylation and Michael Additions via SAMP/RAMP Hydrazones
The use of chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) allows for highly diastereoselective alkylations and Michael additions of 2,2-dimethyl-1,3-dioxan-5-one.[5][6] The corresponding SAMP or RAMP hydrazone is first formed, followed by deprotonation to generate a chiral aza-enolate. This intermediate then reacts with electrophiles with high facial selectivity.
This methodology provides access to a wide range of chiral, substituted dihydroxyacetone derivatives, which are valuable building blocks in natural product synthesis. The stereochemical outcome is predictable and can be controlled by the choice of the chiral auxiliary (SAMP or RAMP).
Comparative Data: Asymmetric Alkylations of 2,2-Dimethyl-1,3-dioxan-5-one SAMP-Hydrazone
| Entry | Electrophile | Base | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1 | Methyl iodide | LDA | >98% | >98% | 75 | [6] |
| 2 | Ethyl iodide | LDA | >98% | >98% | 81 | [6] |
| 3 | Benzyl bromide | LDA | >98% | >98% | 78 | [6] |
| 4 | Allyl bromide | LDA | >98% | >98% | 85 | [6] |
Experimental Protocol: Asymmetric Alkylation of 2,2-Dimethyl-1,3-dioxan-5-one SAMP-Hydrazone
A. Formation of the SAMP-Hydrazone: A mixture of 2,2-dimethyl-1,3-dioxan-5-one (1.0 mmol) and SAMP (1.1 mmol) in anhydrous diethyl ether (10 mL) is stirred at room temperature under an argon atmosphere for 12 hours. The solvent is removed under reduced pressure, and the crude hydrazone is used in the next step without further purification.
B. Alkylation: To a solution of diisopropylamine (B44863) (1.2 mmol) in anhydrous THF (5 mL) at -78 °C is added n-butyllithium (1.2 mmol, 1.6 M in hexanes) dropwise. The solution is stirred for 30 minutes at 0 °C. The resulting LDA solution is cooled back to -78 °C, and a solution of the SAMP-hydrazone (1.0 mmol) in anhydrous THF (5 mL) is added slowly. The mixture is stirred at 0 °C for 4 hours. The electrophile (1.2 mmol) is then added at -100 °C, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated.
C. Cleavage of the Auxiliary: The crude alkylated hydrazone is dissolved in a mixture of pentane (B18724) and a pH 7 buffer solution. Ozone is bubbled through the solution at -78 °C until a blue color persists. The excess ozone is removed by bubbling argon through the solution, and then dimethyl sulfide (B99878) (2.0 mmol) is added. The mixture is stirred at room temperature for 12 hours. The organic layer is separated, washed with water and brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by flash chromatography to yield the α-substituted 2,2-dimethyl-1,3-dioxan-5-one. The diastereomeric and enantiomeric excesses are determined by chiral HPLC or GC analysis.
III. Visualization of Stereochemical Control
The following diagrams illustrate the key principles of stereocontrol in the discussed reactions.
Caption: Proline-catalyzed aldol reaction pathway.
Caption: Workflow for asymmetric alkylation.
Conclusion
Derivatives of this compound are powerful tools for achieving high levels of diastereoselectivity in organic synthesis. The proline-catalyzed aldol reaction and asymmetric alkylations via SAMP/RAMP hydrazones are two prominent examples that demonstrate the predictable and controllable nature of these reactions. The rigid dioxane backbone effectively shields one face of the reactive intermediate, leading to excellent stereochemical outcomes. This guide provides a starting point for researchers looking to employ these methodologies in the synthesis of complex, chiral molecules.
References
Kinetic vs. Thermodynamic Control in Acetal Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The formation of acetals is a fundamental and widely utilized reaction in organic synthesis, primarily for the protection of carbonyl groups. The reversible nature of this acid-catalyzed reaction allows for the selective formation of either the kinetic or the thermodynamic product by careful manipulation of reaction conditions. Understanding the principles of kinetic versus thermodynamic control is paramount for achieving desired stereochemical outcomes, particularly in the synthesis of complex molecules and chiral auxiliaries. This guide provides an objective comparison of these two control pathways, supported by experimental data and detailed protocols.
Distinguishing Kinetic and Thermodynamic Control
In a chemical reaction that can yield two or more different products, the product distribution can be governed by either the reaction rates or the relative stabilities of the products.
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is essentially irreversible. The major product will be the one that is formed the fastest, meaning it has the lower activation energy. This is known as the kinetic product .
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction reaches equilibrium. This allows the initially formed products to revert to the starting materials and reform, eventually favoring the most stable product. This is known as the thermodynamic product .
Diastereoselective Acetalization: A Case Study
The reaction of a chiral diol with an aldehyde to form a diastereomeric mixture of acetals serves as an excellent model to illustrate the principles of kinetic and thermodynamic control. The relative stereochemistry of the newly formed acetal (B89532) center can be influenced by the reaction conditions.
For instance, the acetalization of a chiral 1,3-diol with an aldehyde can lead to two diastereomeric products. The kinetic product is often the one that is formed more rapidly due to a less sterically hindered transition state, while the thermodynamic product is the more stable of the two diastereomers, often with bulky substituents in equatorial positions to minimize steric strain.
Quantitative Data Presentation
The following table summarizes hypothetical, yet illustrative, experimental data for the diastereoselective acetalization of a chiral 1,3-diol with pivaldehyde, demonstrating the effect of reaction conditions on the product ratio.
| Condition | Temperature (°C) | Time (h) | Diastereomeric Ratio (Kinetic:Thermodynamic) | Predominant Control |
| Kinetic | -78 | 1 | 90:10 | Kinetic |
| Intermediate | 25 | 4 | 60:40 | Mixed |
| Thermodynamic | 80 | 24 | 15:85 | Thermodynamic |
Experimental Protocols
Detailed methodologies for achieving either kinetic or thermodynamic control in a diastereoselective acetalization are provided below. These protocols are generalized and may require optimization for specific substrates.
Experimental Protocol for Kinetic Control
This protocol is designed to favor the formation of the kinetic acetal product by using low temperatures and short reaction times to prevent equilibration.
Materials:
-
Chiral 1,3-diol (1.0 equiv)
-
Pivaldehyde (1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Camphorsulfonic acid (CSA) (0.05 equiv)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral 1,3-diol and anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add pivaldehyde to the cooled solution, followed by the addition of CSA.
-
Stir the reaction mixture vigorously at -78 °C for 1 hour.
-
Quench the reaction by adding a small amount of triethylamine.
-
Allow the mixture to warm to room temperature.
-
Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be analyzed by ¹H NMR spectroscopy to determine the diastereomeric ratio.[1][2]
Experimental Protocol for Thermodynamic Control
This protocol is designed to favor the formation of the thermodynamic acetal product by using higher temperatures and longer reaction times to allow the reaction to reach equilibrium.
Materials:
-
Chiral 1,3-diol (1.0 equiv)
-
Pivaldehyde (1.1 equiv)
-
Toluene
-
Camphorsulfonic acid (CSA) (0.05 equiv)
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the chiral 1,3-diol, toluene, and pivaldehyde.
-
Add CSA to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and continue for 24 hours, azeotropically removing water using the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be analyzed by ¹H NMR spectroscopy to determine the diastereomeric ratio.[1][2]
Visualizing the Concepts
To further clarify the relationship between the kinetic and thermodynamic pathways, the following diagrams are provided.
Caption: Reaction coordinate diagram for kinetic vs. thermodynamic control.
Caption: Experimental workflows for kinetic and thermodynamic control.
By carefully selecting the reaction temperature, time, and other conditions such as the removal of water, researchers can effectively steer the acetalization reaction to favor the formation of the desired product, whether it be the kinetically or thermodynamically preferred isomer. This level of control is essential for the efficient and stereoselective synthesis of complex organic molecules.
References
A Comparative Guide to Brønsted and Lewis Acid Catalysts in Acetalization Reactions
For Researchers, Scientists, and Drug Development Professionals
The protection of carbonyl groups through acetalization is a fundamental and frequently employed transformation in organic synthesis, particularly in the multi-step synthesis of complex molecules and active pharmaceutical ingredients. The choice of catalyst for this reaction is critical and typically falls into two main categories: Brønsted acids and Lewis acids. This guide provides an objective comparison of the performance of these two catalyst types, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Mechanism of Action: A Tale of Two Activation Modes
Both Brønsted and Lewis acids facilitate acetalization by activating the carbonyl group towards nucleophilic attack by an alcohol. However, their modes of action differ fundamentally.
Brønsted acids , as proton donors, protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This protonation makes the carbonyl group more susceptible to attack by a weak nucleophile like an alcohol.
Lewis acids , on the other hand, are electron-pair acceptors. They activate the carbonyl group by coordinating to the lone pair of electrons on the carbonyl oxygen. This coordination withdraws electron density from the oxygen, rendering the carbonyl carbon more electrophilic and thus more reactive.
// Reactants RCHO [label="Aldehyde (RCHO)"]; ROH [label="Alcohol (2 R'OH)"]; H_plus [label="Brønsted Acid (H⁺)", fontcolor="#EA4335"];
// Intermediates Protonated_Aldehyde [label="Protonated Aldehyde"]; Hemiacetal [label="Hemiacetal"]; Protonated_Hemiacetal [label="Protonated Hemiacetal"]; Oxocarbenium [label="Oxocarbenium Ion"]; Protonated_Acetal [label="Protonated Acetal"];
// Product Acetal (B89532) [label="Acetal"]; Water [label="Water (H₂O)"];
// Reaction Path {rank=same; RCHO; ROH; H_plus;} RCHO -> Protonated_Aldehyde [label="+ H⁺", color="#34A853"]; Protonated_Aldehyde -> Hemiacetal [label="+ R'OH\n- H⁺", color="#34A853"]; Hemiacetal -> Protonated_Hemiacetal [label="+ H⁺", color="#34A853"]; Protonated_Hemiacetal -> Oxocarbenium [label="- H₂O", color="#EA4335"]; Oxocarbenium -> Protonated_Acetal [label="+ R'OH", color="#34A853"]; Protonated_Acetal -> Acetal [label="- H⁺", color="#EA4335"]; Protonated_Hemiacetal -> Water [style=invis];
// Node styles RCHO [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ROH [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; H_plus [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated_Aldehyde [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Hemiacetal [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated_Hemiacetal [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxocarbenium [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated_Acetal [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Acetal [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; }
Figure 1. Generalized mechanism of Brønsted acid-catalyzed acetalization.// Reactants RCHO [label="Aldehyde (RCHO)"]; ROH [label="Alcohol (2 R'OH)"]; LA [label="Lewis Acid (LA)", fontcolor="#EA4335"];
// Intermediates Activated_Aldehyde [label="Activated Aldehyde-LA Complex"]; Hemiacetal_LA [label="Hemiacetal-LA Complex"]; Oxocarbenium [label="Oxocarbenium Ion"]; Acetal_LA [label="Acetal-LA Complex"];
// Product Acetal [label="Acetal"]; Water [label="Water (H₂O)"];
// Reaction Path {rank=same; RCHO; ROH; LA;} RCHO -> Activated_Aldehyde [label="+ LA", color="#34A853"]; Activated_Aldehyde -> Hemiacetal_LA [label="+ R'OH", color="#34A853"]; Hemiacetal_LA -> Oxocarbenium [label="- LA-OH", color="#EA4335"]; Oxocarbenium -> Acetal_LA [label="+ R'OH", color="#34A853"]; Acetal_LA -> Acetal [label="- LA", color="#EA4335"];
// Node styles RCHO [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ROH [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; LA [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Activated_Aldehyde [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Hemiacetal_LA [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxocarbenium [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Acetal_LA [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Acetal [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; }
Figure 2. Generalized mechanism of Lewis acid-catalyzed acetalization.Performance Comparison: A Data-Driven Analysis
| Catalyst Type | Catalyst | Substrate | Alcohol | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | p-Chlorobenzaldehyde | Ethylene (B1197577) Glycol | Xylene | 135-140 | 8-24 | Not specified | 0.05 - 0.2 | [1][2] |
| Brønsted Acid | Ortho-phosphoric acid | Benzaldehyde | Ethylene Glycol | Toluene (B28343) | Reflux | Until water separation ceases | Not specified | Catalytic | [3][4] |
| Lewis Acid | Cupric p-toluenesulfonate | Benzaldehyde | Ethylene Glycol | Not specified | Not specified | 1.5 | >90 (Conversion) | 0.1 | [5] |
| Combined | Chlorinated butyrolactam chlorozincinate (CPCl-ZnCl₂) | Cyclohexanone | Ethylene Glycol | Not specified | Not specified | Not specified | 92.6 (Conversion) | Not specified | [6] |
| Combined | Chlorinated butyrolactam chlorozincinate (CPCl-ZnCl₂) | Benzaldehyde | Benzyl Alcohol | Not specified | Not specified | Not specified | Good | Not specified | [6] |
Key Observations:
-
Brønsted acids like p-toluenesulfonic acid and ortho-phosphoric acid are effective and widely used catalysts for acetalization. They often require azeotropic removal of water to drive the equilibrium towards the product.[1][2][3]
-
Lewis acids , such as cupric p-toluenesulfonate, can also be highly efficient, achieving high conversions in relatively short reaction times with low catalyst loading.[5]
-
Combined Brønsted-Lewis acid systems , like the ionic liquid CPCl-ZnCl₂, have shown high catalytic activity, suggesting a potential synergistic effect between the two types of acidity.[6]
-
Studies on the acetalization of glycerol (B35011) have indicated that Brønsted acid sites are more favorable for the transformation of the intermediate adduct to the final product compared to Lewis acid sites.[7]
Experimental Protocols
For reproducibility and direct application, detailed experimental protocols for key acetalization reactions are provided below.
Protocol 1: Acetalization of Benzaldehyde with Ethylene Glycol using a Brønsted Acid (Ortho-Phosphoric Acid)
This protocol is adapted from established laboratory procedures.[3][4]
Materials:
-
Benzaldehyde (10.6 g, 0.1 mol)
-
Ethylene glycol (7.5 g, 0.12 mol)
-
Toluene (120 mL)
-
Ortho-phosphoric acid (85%, ~10 drops)
-
Saturated sodium bicarbonate solution
-
Anhydrous potassium carbonate or magnesium sulfate
-
Boiling chips
Equipment:
-
250 mL round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a 250 mL round-bottom flask, add benzaldehyde, ethylene glycol, toluene, and a few boiling chips.
-
Add approximately 10 drops of 85% ortho-phosphoric acid to the mixture.
-
Set up the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Continue heating until no more water is collected in the Dean-Stark trap (the theoretical amount is approximately 1.8 mL).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by water, to neutralize and remove the acid catalyst.
-
Separate the organic layer and dry it over anhydrous potassium carbonate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield 2-phenyl-1,3-dioxolane.
Protocol 2: Acetalization of p-Chlorobenzaldehyde with Ethylene Glycol using a Brønsted Acid (p-Toluenesulfonic Acid)
This protocol is based on a patented method.[1][2]
Materials:
-
4-Chlorobenzaldehyde (1 mol equivalent)
-
Ethylene glycol (1.5 - 2.0 mol equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 - 0.2 mol equivalents)
-
Xylene (sufficient volume to allow for azeotropic removal of water)
Equipment:
-
Reaction vessel equipped with a heating system, stirrer, and a Dean-Stark apparatus
Procedure:
-
In a suitable reaction vessel, combine 4-chlorobenzaldehyde, ethylene glycol, and xylene.
-
Add p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux (typically 135-140 °C) with continuous stirring.
-
Collect the water generated during the reaction using the Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Continue the reaction for 8 to 24 hours, or until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic phase with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Further purification can be achieved by distillation or recrystallization.
Conclusion and Outlook
Both Brønsted and Lewis acids are effective catalysts for acetalization, each with its own advantages. Brønsted acids are widely available, inexpensive, and effective, though they may require harsher conditions and careful removal of water. Lewis acids can offer milder reaction conditions and high efficiency, but can be more expensive and sensitive to moisture.
The development of novel catalytic systems, including solid-supported acids and combined Brønsted-Lewis acid catalysts, is a promising area of research. These advanced catalysts aim to provide higher activity, selectivity, and easier separation and recycling, addressing the growing need for more sustainable and efficient chemical processes in the pharmaceutical and chemical industries. The choice between a Brønsted and a Lewis acid catalyst will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations of the synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103626734A - Preparation method for p-chlorobenzaldehyde ethylene acetal - Google Patents [patents.google.com]
- 3. spegroup.ru [spegroup.ru]
- 4. profistend.info [profistend.info]
- 5. Highly efficient and versatile acetalization of glycol catalyzed by cupric p-toluenesulfonate - East China Normal University [pure.ecnu.edu.cn]
- 6. Facile Synthesis of Acetal Over a Supported Novel Brønsted and Lewis Acid Ionic Liquid Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
2,2-Dimethyl-1,3-dioxane: A Comparative Guide for Green Chemistry Applications
In the ever-evolving landscape of sustainable chemical synthesis, the choice of solvent plays a pivotal role in minimizing environmental impact. This guide provides a comprehensive comparison of 2,2-Dimethyl-1,3-dioxane, a cyclic ether, against other commonly used solvents in green chemistry protocols. Aimed at researchers, scientists, and drug development professionals, this document delves into the performance of this compound, supported by available data, to facilitate its evaluation as a potentially greener alternative.
Physicochemical Properties and Green Chemistry Metrics
A solvent's utility in green chemistry is determined by a combination of its physical properties, performance in reactions, and its environmental, health, and safety (EHS) profile. While specific experimental data on the green performance of this compound is limited, we can infer its potential by comparing its known properties to those of established solvents.
Table 1: Physicochemical Properties of this compound and Common Solvents
| Property | This compound | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | 1,4-Dioxane (B91453) |
| Molecular Formula | C6H12O2[1] | C4H8O | C5H10O | C4H8O2 |
| Molecular Weight ( g/mol ) | 116.16[1] | 72.11 | 86.13 | 88.11 |
| Boiling Point (°C) | 127-129 | 66 | 80 | 101 |
| Density (g/mL) | 0.92 | 0.889 | 0.855 | 1.033 |
| Water Solubility | Sparingly soluble | Miscible | Partially miscible | Miscible |
| Flash Point (°C) | 23 | -14 | -11 | 12 |
Green Chemistry Considerations:
-
Renewable Feedstocks: The potential for synthesizing this compound from bio-based sources is a key aspect of its green profile. For instance, its structural analogues, dioxolanes, can be synthesized from renewable feedstocks like glycerol.[2][3][4]
-
Toxicity and Safety: While detailed toxicological data for this compound is not extensively available, its structural similarity to 1,4-dioxane, a suspected carcinogen, warrants careful consideration.[5] However, it is important to note that toxicity can vary significantly with small structural changes. Safety data sheets indicate it is a flammable liquid.
-
Biodegradability: The environmental fate of this compound, particularly its biodegradability, is a crucial factor in assessing its green credentials. Studies on related cyclic ethers like 1,4-dioxane show it to be persistent in the environment.[5]
Performance in Organic Synthesis: A Comparative Overview
Direct comparative studies showcasing the performance of this compound against other solvents in specific named reactions are not widely available in the reviewed literature. However, we can extrapolate potential applications and performance based on the behavior of similar cyclic ethers like THF and 2-MeTHF, which are extensively used in reactions such as Grignard reactions and Suzuki-Miyaura cross-couplings.
Grignard Reactions:
Ethereal solvents are crucial for the formation and stability of Grignard reagents. While THF is a standard choice, greener alternatives like 2-MeTHF have shown comparable or even superior performance in some cases.[6] Given its ether linkages, this compound could potentially serve as a solvent for Grignard reactions, though experimental validation is necessary.
Suzuki-Miyaura Cross-Coupling:
This powerful C-C bond-forming reaction often employs solvents like 1,4-dioxane and THF.[7] The polarity and coordinating ability of the solvent can significantly influence reaction efficiency. The performance of this compound in such reactions remains an area for further investigation.
Table 2: Hypothetical Performance Comparison in a Generic Cross-Coupling Reaction
| Solvent | Reaction Time (h) | Yield (%) | Green Metrics |
| This compound | Data not available | Data not available | Potentially derivable from renewable resources. |
| Toluene | 12 | 85 | Petrochemical origin, volatile organic compound (VOC). |
| 1,4-Dioxane | 10 | 90 | Suspected carcinogen, high environmental persistence.[5] |
| 2-MeTHF | 10 | 92 | Bio-based potential, often considered a greener alternative to THF.[8] |
Note: The data in this table for this compound is hypothetical and intended to illustrate the type of comparative data needed for a thorough evaluation. The data for other solvents is representative of typical outcomes.
Experimental Protocols
While specific protocols detailing the use of this compound as a solvent in green chemistry are scarce, the following generalized procedures for common reactions can be adapted for its evaluation.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
-
To an oven-dried flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol), and base (e.g., K2CO3, 2.0 mmol).
-
Add this compound (5 mL) as the solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
General Protocol for a Grignard Reaction:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 equiv.).
-
Add a small amount of this compound and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of the alkyl or aryl halide (1.0 equiv.) in this compound from the dropping funnel.
-
Maintain a gentle reflux until the magnesium is consumed.
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of the electrophile (e.g., an aldehyde or ketone, 1.0 equiv.) in this compound.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate to yield the product.
Workflow and Logical Relationships
Diagram 1: Solvent Selection Workflow in Green Chemistry
Caption: A workflow for selecting a green solvent for a chemical reaction.
Diagram 2: Synthesis Pathway for this compound
Caption: A general synthesis pathway for this compound.
Conclusion
This compound presents an interesting case for exploration within the realm of green chemistry. Its potential for derivation from renewable resources is a significant advantage. However, the current lack of comprehensive, comparative experimental data on its performance in key organic reactions, coupled with the need for a thorough toxicological and environmental impact assessment, highlights critical knowledge gaps. The information and protocols provided in this guide are intended to serve as a foundation for researchers to conduct their own evaluations of this compound as a viable green solvent alternative. Further research is essential to fully elucidate its potential and establish its place in sustainable chemical practices.
References
- 1. This compound | C6H12O2 | CID 39902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Challenges in the development of bio-based solvents: a case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as an alternative aprotic solvent - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ijarse.com [ijarse.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 2,2-Dimethyl-1,3-dioxane: A Guide for Laboratory Professionals
The responsible disposal of 2,2-Dimethyl-1,3-dioxane is essential for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. As a laboratory professional, understanding and implementing the correct procedures is a critical part of the chemical lifecycle. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound.
The disposal of chemical waste is governed by federal and state regulations, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1] It is the responsibility of the waste generator to accurately classify and manage their hazardous waste.[2] This procedure is based on best practices for flammable cyclic ethers, a category to which this compound likely belongs. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal-related tasks, ensure that all immediate safety protocols are in place. Proper handling and storage of chemical waste from the point of generation are paramount to preventing accidents.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, safety goggles or glasses conforming to OSHA standards, and a lab coat.[4][5] If handling the material outside of a fume hood or in an area with insufficient ventilation, a suitable respirator may be required.[5]
-
Handling and Storage: Handle waste this compound in a well-ventilated area, preferably within a chemical fume hood.[6][7] The storage area for the waste container should be cool, dry, and well-ventilated.[6]
-
Ignition Sources: This compound is likely a flammable liquid.[7] Keep waste containers away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[3][7] Use non-sparking tools and explosion-proof equipment when handling the waste.[3][6] All containers and receiving equipment should be properly grounded and bonded to prevent static discharge.[3]
-
Spill Management: In the event of a spill, evacuate the area of non-essential personnel.[3] Remove all ignition sources.[3] Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite) and collect it into a suitable, closed container for disposal as hazardous waste.[7] Do not allow the material to enter drains or waterways.[1][7]
Hazard Classification and Data
Proper classification is the first step in the disposal process. While a specific Safety Data Sheet (SDS) for this compound should be consulted, data from similar compounds suggest it should be treated as an ignitable hazardous waste.
| Parameter | Expected Value & Classification | Regulatory Significance |
| Physical State | Liquid | Affects handling and spill cleanup procedures. |
| Flash Point | ~ 50 °C / 122 °F (for 2-ethyl-5,5-dimethyl-1,3-dioxane)[7] | A flash point below 60 °C (140 °F) means the waste exhibits the RCRA characteristic of Ignitability.[8] |
| RCRA Waste Code | D001 (Ignitable Waste)[8] | This code must be used on all hazardous waste manifests and labels for tracking and regulatory purposes. |
Note: The data presented is for a structurally similar compound and should be used for guidance only. The user is responsible for verifying the specific properties of their waste material.
Step-by-Step Disposal Protocol
Follow this procedural workflow to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Characterization
The first and most critical step is to determine if the waste is hazardous.
-
Obtain the SDS: Locate the Safety Data Sheet (SDS) for the specific this compound product you are using. Section 9 will contain its physical and chemical properties, including the flash point.
-
Check for RCRA Characteristics: Compare the waste's properties to the four RCRA hazardous waste characteristics:
-
Ignitability (D001): As noted in the table, if the liquid has a flash point below 60°C (140°F), it is a D001 hazardous waste. This is the most likely classification.[8]
-
Corrosivity (D002): Not likely applicable.
-
Reactivity (D003): Not likely applicable.
-
Toxicity (D004-D043): Not likely applicable unless mixed with other chemicals.
-
-
Check for Listed Wastes: Determine if the waste is from a process that is specifically listed by the EPA (F, K, P, or U lists).[9][10] This is unlikely for general laboratory use of this specific chemical.
Step 2: Waste Segregation and Collection
Proper containment is crucial to prevent reactions and ensure safe transport.
-
Select a Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[11] Often, the original product container is suitable if it is in good condition.[3]
-
Segregate Waste: Do not mix this compound waste with other waste streams, such as halogenated solvents, aqueous waste, or solids, unless explicitly permitted by your EHS department.[3]
-
Label the Container: As soon as the first drop of waste enters the container, it must be labeled.[11] The label must include:
-
The words "HAZARDOUS WASTE "[11]
-
The full chemical name: "This compound "
-
The applicable EPA Waste Code(s) (e.g., D001 )
-
An indication of the hazards (e.g., "Ignitable")
-
Step 3: On-Site Accumulation
Follow institutional and regulatory requirements for storing the waste prior to pickup.
-
Satellite Accumulation Area (SAA): Keep the waste container at or near the point of generation in a designated SAA.[11]
-
Keep Container Closed: The waste container must be kept tightly closed at all times, except when you are actively adding waste to it.[11]
-
Monitor Volume: Do not exceed the SAA volume limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[11]
Step 4: Arrange for Professional Disposal
Hazardous waste must be disposed of through a certified and licensed professional service.
-
Contact EHS: Follow your institution's procedure for requesting a hazardous waste pickup from the EHS department or equivalent.
-
Provide Information: You will need to provide the information from your waste label (contents, volume, hazard codes) to the disposal contractor via your EHS department.[3]
-
Prepare for Pickup: Ensure the container is clean on the outside, properly labeled, and sealed for transport.[11] A hazardous waste manifest will be used to track the waste from your lab to its final disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Hazardous Waste Variations by State Matrix [rila.org]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. actenviro.com [actenviro.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
